Influenza NP (311-325)
Description
BenchChem offers high-quality Influenza NP (311-325) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Influenza NP (311-325) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C78H124N24O23 |
|---|---|
Molecular Weight |
1766.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C78H124N24O23/c1-8-40(6)62(100-69(116)49(30-38(2)3)94-70(117)54(36-103)98-66(113)50(31-42-18-20-44(104)21-19-42)96-73(120)61(39(4)5)99-64(111)45(80)22-24-57(81)105)74(121)91-47(15-11-27-87-78(84)85)75(122)101-28-13-17-56(101)72(119)95-52(33-58(82)106)68(115)90-46(23-25-60(108)109)65(112)97-53(34-59(83)107)76(123)102-29-12-16-55(102)71(118)89-41(7)63(110)93-51(32-43-35-86-37-88-43)67(114)92-48(77(124)125)14-9-10-26-79/h18-21,35,37-41,45-56,61-62,103-104H,8-17,22-34,36,79-80H2,1-7H3,(H2,81,105)(H2,82,106)(H2,83,107)(H,86,88)(H,89,118)(H,90,115)(H,91,121)(H,92,114)(H,93,110)(H,94,117)(H,95,119)(H,96,120)(H,97,112)(H,98,113)(H,99,111)(H,100,116)(H,108,109)(H,124,125)(H4,84,85,87)/t40-,41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-,62-/m0/s1 |
InChI Key |
SWHBCTOEXBVIJH-WRZXUNLISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Influenza NP (311-325) MHC Class II Presentation Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms underlying the presentation of the influenza nucleoprotein (NP) epitope (amino acids 311-325) by Major Histocompatibility Complex (MHC) class II molecules. This peptide is a critical target for CD4+ T helper cells in the immune response to influenza A virus. This document details the cellular processing pathways, summarizes key quantitative data, provides detailed experimental protocols, and includes visualizations of the core processes.
Introduction
The influenza A virus nucleoprotein (NP) is a highly conserved internal protein, making it a key target for universal influenza vaccine strategies. The peptide spanning amino acids 311-325 of NP is an immunodominant epitope in the context of the murine MHC class II molecule I-Ab and is also recognized in humans. Understanding the pathway of its presentation to CD4+ T cells is crucial for designing effective T-cell-based vaccines and immunotherapies. This guide will delve into the intricacies of this process, from antigen processing to T-cell activation.
The MHC Class II Presentation Pathway of Influenza NP (311-325)
The presentation of the influenza NP (311-325) peptide to CD4+ T cells is a multi-step process that primarily involves the autophagy pathway for endogenous antigen processing. While the classical MHC class II pathway is geared towards exogenous antigens, viral proteins synthesized within an infected cell, such as NP, can be directed into this pathway through autophagy.
Following infection of an antigen-presenting cell (APC), such as a dendritic cell, the influenza virus begins to replicate. Newly synthesized NP is present in the cytoplasm and nucleus. A portion of this cytosolic NP is captured by autophagosomes, which are double-membraned vesicles that engulf cytoplasmic components for degradation. In the context of influenza virus infection, these autophagosomes fuse with MHC class II-containing compartments (MIICs). Within these acidic compartments, the NP is proteolytically processed by enzymes such as cathepsins, generating smaller peptide fragments. The NP (311-325) peptide is then loaded onto MHC class II molecules, displacing the Class II-associated invariant chain peptide (CLIP). The stable peptide-MHC class II complex is subsequently transported to the cell surface for presentation to CD4+ T cells.
Figure 1: Signaling pathway of NP (311-325) presentation.
Quantitative Data
The interaction between the NP (311-325) peptide and MHC class II molecules, as well as the subsequent T-cell response, can be quantified. Below are tables summarizing key data from published studies.
MHC Class II Binding Affinity
The binding affinity of the NP (311-325) peptide and its variants to the I-Ab MHC class II molecule is a critical determinant of its immunogenicity. This is often measured using competition assays, and the results are expressed as the concentration that inhibits 50% of the binding of a reference peptide (IC50).
| Peptide Sequence | Amino Acid Position | MHC Class II Allele | IC50 (nM) | Reference |
| QVYSLIRPNENPAHK | 311-325 | I-Ab | 139 | [1] |
| VYSLIRPNENPAH | 312-324 | I-Ab | 250 | [1] |
| YSLIRPNENPA | 313-323 | I-Ab | >20,000 | [1] |
Note: Lower IC50 values indicate higher binding affinity.
T-Cell Response
The NP (311-325) peptide is known to elicit a robust IFN-γ response from CD4+ T cells. While a specific EC50 value for IFN-γ production is not consistently reported in the literature, the magnitude of the response is significant.
| T-Cell Response Metric | Value | Cell Type | Stimulation | Reference |
| Percentage of Total IAV-specific CD4+ T-cell Response | ~5% | Murine CD4+ T cells | Influenza A Virus Infection | [2] |
| Primary Cytokine Produced | IFN-γ | Murine CD4+ T cells | NP (311-325) peptide | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the influenza NP (311-325) MHC class II presentation pathway.
MHC Class II-Peptide Binding Assay
This assay measures the binding affinity of a peptide to a purified MHC class II molecule.
Principle: A fluorescently labeled probe peptide with known binding affinity for a specific MHC class II molecule is used. The ability of an unlabeled test peptide (e.g., NP 311-325) to compete with the probe peptide for binding to the MHC class II molecule is measured. The concentration of the test peptide that inhibits 50% of the probe peptide's binding is the IC50 value.
Materials:
-
Purified, soluble MHC class II molecules (e.g., I-Ab)
-
Fluorescently labeled probe peptide (e.g., Alexa Fluor 488-labeled HA306-318)
-
Unlabeled test peptide (NP 311-325) and control peptides
-
Binding buffer (e.g., citrate-phosphate buffer, pH 5.0)
-
96-well black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of the unlabeled test peptide: Start with a high concentration (e.g., 100 µM) and perform 1:5 serial dilutions in binding buffer.
-
Prepare the reaction mixture: In each well of the 96-well plate, combine the purified MHC class II molecules (e.g., 100 nM final concentration), the fluorescently labeled probe peptide (e.g., 25 nM final concentration), and the serially diluted unlabeled test peptide.
-
Include controls:
-
No competition control: MHC class II and fluorescent probe peptide only.
-
No binding control: Fluorescent probe peptide only (in buffer).
-
-
Incubate: Seal the plate and incubate at 37°C for 48-72 hours to allow the binding to reach equilibrium.
-
Measure fluorescence polarization: Read the plate on a fluorescence polarization plate reader.
-
Data analysis: Calculate the relative binding of the probe peptide at each concentration of the test peptide. Plot the relative binding against the log of the test peptide concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This technique is used to identify and quantify T cells that produce a specific cytokine (e.g., IFN-γ) in response to stimulation with the NP (311-325) peptide.
Principle: Cells are stimulated with the peptide of interest. A protein transport inhibitor is added to trap cytokines within the cell. The cells are then stained for surface markers to identify the T-cell population of interest (e.g., CD4+ T cells). Subsequently, the cells are fixed and permeabilized to allow for intracellular staining with a fluorescently labeled antibody against the cytokine of interest. The percentage of cytokine-producing cells is then determined by flow cytometry.
Materials:
-
Single-cell suspension from spleen, lymph nodes, or lungs of influenza-infected or immunized mice.
-
RPMI 1640 medium with 10% FBS.
-
Influenza NP (311-325) peptide.
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Anti-CD16/32 antibody (Fc block).
-
Fluorescently labeled antibodies for cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8).
-
Fixation/Permeabilization buffer.
-
Fluorescently labeled antibody for the intracellular cytokine (e.g., anti-IFN-γ).
-
Flow cytometer.
Procedure:
-
Cell Stimulation:
-
Plate the single-cell suspension in a 96-well plate.
-
Add the NP (311-325) peptide to the desired final concentration (e.g., 1-10 µg/mL).
-
Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Incubate for 1-2 hours at 37°C.
-
Add the protein transport inhibitor and incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with anti-CD16/32.
-
Stain with the cocktail of fluorescently labeled surface marker antibodies for 30 minutes on ice.
-
Wash the cells.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorescently labeled anti-cytokine antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of CD4+ T cells that are positive for the cytokine of interest.
-
Figure 2: Generalized experimental workflow.
Conclusion
The influenza NP (311-325) peptide is a valuable tool for studying the CD4+ T-cell response to influenza virus. Its presentation via the autophagy-MHC class II pathway highlights an important mechanism for the immune surveillance of endogenously synthesized viral antigens. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working to harness the power of T-cell immunity to combat influenza. Further research to precisely quantify the functional avidity of T-cell responses to this epitope will be beneficial for the rational design of next-generation influenza vaccines.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Kinetics and Phenotype of the CD4 T Cell Response to Influenza Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influenza NP (311-325) - 1 mg [anaspec.com]
- 4. Memory CD4 T Cells Direct Protective Responses to Influenza Virus in the Lungs through Helper-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Immunodominant Influenza Nucleoprotein Epitope NP (311-325): A Linchpin in CD4+ T Cell Activation and Immune Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The influenza A virus nucleoprotein (NP) is a major target of the host immune response, eliciting both humoral and cellular immunity. Within the NP, the peptide spanning amino acids 311-325 has been identified as an immunodominant epitope for CD4+ T cells in the context of the murine MHC class II molecule I-Ab.[1][2] This peptide plays a crucial role in shaping the adaptive immune response to influenza infection, influencing the magnitude and quality of the T helper cell response, which is critical for viral clearance and the establishment of immunological memory. Understanding the mechanisms by which NP (311-325) activates CD4+ T cells is paramount for the development of novel influenza vaccines and immunotherapeutics. This technical guide provides a comprehensive overview of the role of influenza NP (311-325) in CD4+ T cell activation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Data Presentation: Quantitative Analysis of the NP (311-325)-Specific CD4+ T Cell Response
The cellular immune response to influenza virus is characterized by the expansion and differentiation of virus-specific T cells. The NP (311-325) epitope elicits a robust and quantifiable CD4+ T cell response.
Table 1: Frequency of NP (311-325)-Specific CD4+ T Cells Post-Influenza A Virus Infection in C57BL/6 Mice
| Time Post-Infection (days) | Tissue | Frequency (% of total CD4+ T cells) | Method | Reference |
| 7 | Lungs | ~4-5% | Tetramer Staining / Intracellular Cytokine Staining (IFNγ) | [1] |
| 8 | Lungs | ~2% | Tetramer Staining | [2] |
| 10 | Lungs | Peak frequency | Tetramer Staining / Intracellular Cytokine Staining (IFNγ) | [1] |
| 10 | Lungs | ~11% | Intracellular Cytokine Staining | [3] |
Table 2: Cytokine Profile of NP (311-325)-Specific CD4+ T Cells
| Cytokine | Expression Level | Method | Reference |
| IFN-γ | High | Intracellular Cytokine Staining, ELISpot | [1][4][5] |
| TNF-α | High | Intracellular Cytokine Staining | [5][6] |
| IL-2 | Moderate | Intracellular Cytokine Staining | [1][6] |
| IL-17A | Limited | Intracellular Cytokine Staining | [1] |
| IL-13 | Not Detected | Intracellular Cytokine Staining | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of NP (311-325)-specific CD4+ T cell responses.
Protocol 1: Intracellular Cytokine Staining (ICS) for NP (311-325)-Specific CD4+ T Cells
This protocol is adapted from methodologies described in several studies.[4][7][8]
1. Cell Preparation:
- Prepare single-cell suspensions from murine spleens or lungs.
- Lyse red blood cells using an ACK lysis buffer.
- Wash cells with complete RPMI-1640 medium supplemented with 10% FBS, penicillin-streptomycin, and 2-mercaptoethanol.
- Count viable cells and adjust the concentration to 1-2 x 107 cells/mL.
2. In Vitro Stimulation:
- Plate 1-2 x 106 cells per well in a 96-well round-bottom plate.
- Stimulate cells with the NP (311-325) peptide (QVYSLIRPNENPAHK) at a final concentration of 1-10 µg/mL.[4]
- Include a negative control (medium alone or an irrelevant peptide) and a positive control (e.g., PMA and ionomycin (B1663694) or anti-CD3/CD28 antibodies).
- Add a protein transport inhibitor, such as Brefeldin A or Monensin (e.g., GolgiStop™), according to the manufacturer's instructions for the final 4-6 hours of a total 6-hour incubation at 37°C in a 5% CO2 incubator.[4][8]
3. Staining:
- Wash cells with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).
- Stain for surface markers with fluorescently conjugated antibodies (e.g., anti-CD4, anti-CD44) for 20-30 minutes at 4°C in the dark.
- Wash cells twice with FACS buffer.
- Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm™) according to the manufacturer's protocol.
- Stain for intracellular cytokines with fluorescently conjugated antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) for 30 minutes at 4°C in the dark.
- Wash cells twice with permeabilization buffer.
4. Flow Cytometry Analysis:
- Resuspend cells in FACS buffer.
- Acquire events on a flow cytometer.
- Gate on CD4+ T cells and analyze the expression of intracellular cytokines.
Protocol 2: I-Ab/NP (311-325) Tetramer Staining
This protocol is based on methods described in the literature.[9][10][11]
1. Cell Preparation:
- Prepare single-cell suspensions as described in Protocol 1.
2. Tetramer Staining:
- Resuspend 1-2 x 106 cells in 50 µL of FACS buffer.
- Add PE- or APC-conjugated I-Ab/NP (311-325) tetramer at a predetermined optimal concentration.
- Incubate for 1 hour at room temperature or 37°C in the dark.[9][10]
- Include a negative control with a tetramer loaded with an irrelevant peptide (e.g., human CLIP).[11]
3. Surface Marker Staining:
- Add fluorescently conjugated antibodies against surface markers (e.g., anti-CD4, anti-CD44, anti-CD8) and incubate for 20-30 minutes at 4°C in the dark.
4. Analysis:
- Wash cells twice with FACS buffer.
- Resuspend cells in FACS buffer for flow cytometry analysis.
- Gate on CD4+ T cells and identify the tetramer-positive population.
Protocol 3: ELISpot Assay for IFN-γ Secretion
This protocol is a synthesized representation of common ELISpot procedures.[12][13]
1. Plate Coating:
- Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
- Wash the plate with sterile PBS and block with complete RPMI-1640 medium for at least 1 hour at 37°C.
2. Cell Plating and Stimulation:
- Prepare single-cell suspensions as described in Protocol 1.
- Add 2-5 x 105 cells per well.
- Stimulate with NP (311-325) peptide (5 µ g/well ).[12]
- Include negative (no peptide) and positive (e.g., PHA or anti-CD3) controls.
- Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
3. Detection:
- Wash the plate extensively with PBS containing 0.05% Tween-20 (PBS-T).
- Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
- Wash the plate with PBS-T.
- Add streptavidin-alkaline phosphatase (or HRP) and incubate for 1 hour at room temperature.
- Wash the plate with PBS-T and then PBS.
- Add a substrate solution (e.g., BCIP/NBT) and incubate until spots develop.
- Stop the reaction by washing with distilled water.
4. Analysis:
- Air-dry the plate and count the spots using an ELISpot reader.
- Results are expressed as spot-forming units (SFU) per million cells.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Antigen presentation of NP (311-325) and subsequent CD4+ T cell activation signaling cascade.
Caption: Workflow for the analysis of NP (311-325)-specific CD4+ T cell responses.
Discussion and Conclusion
The influenza nucleoprotein epitope NP (311-325) is a critical component in the induction of a robust CD4+ T cell response against influenza A virus. As demonstrated by the quantitative data, this single peptide can activate a significant fraction of the total CD4+ T cell population in the lungs of infected mice, with a peak response occurring around day 10 post-infection.[1][3] The responding T cells are predominantly of a Th1 phenotype, characterized by the production of IFN-γ and TNF-α, cytokines that are essential for antiviral immunity.[5][6]
The activation of NP (311-325)-specific CD4+ T cells is initiated by the presentation of the peptide by MHC class II molecules on the surface of antigen-presenting cells. Evidence suggests that both exogenous and endogenous antigen processing pathways, including autophagy, may contribute to the presentation of this epitope.[14] Subsequent recognition by the T cell receptor, in conjunction with co-stimulatory signals, triggers a signaling cascade involving key molecules such as Lck, ZAP-70, and PLCγ, ultimately leading to the activation of transcription factors like NF-κB, AP-1, and NFAT. Interestingly, MyD88-dependent signaling pathways have been implicated in the optimal production of Th1 cytokines by these cells.[5]
The detailed experimental protocols provided herein offer a standardized approach for the quantification and characterization of the NP (311-325)-specific CD4+ T cell response. The choice of assay—be it intracellular cytokine staining for a snapshot of cytokine production, tetramer staining for the direct enumeration of antigen-specific cells, or ELISpot for quantifying the frequency of cytokine-secreting cells—will depend on the specific research question.
References
- 1. Kinetics and Phenotype of the CD4 T Cell Response to Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. journals.asm.org [journals.asm.org]
- 5. The Role of MyD88 Signaling in Heterosubtypic Influenza A Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Frontiers | Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Multifunctional cytokine production marks influenza A virus‐specific CD4 T cells with high expression of survival molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antigen-specific memory Treg control memory responses to influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. rupress.org [rupress.org]
- 14. Influenza A virus infection-induced macroautophagy facilitates MHC class II-restricted endogenous presentation of an immunodominant viral epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Immunodominance of Influenza Nucleoprotein Epitope (311-325)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the influenza A virus nucleoprotein (NP) epitope spanning amino acids 311-325. This peptide is a critical focus in influenza research due to its status as an immunodominant, MHC class II-restricted epitope. It consistently elicits robust CD4+ T-cell responses, making it a key target for understanding host immunity and for the development of broadly protective or "universal" influenza vaccines. This document details the epitope's characteristics, the nature of the T-cell response it provokes, the pathways of its presentation, and the experimental protocols used for its study.
Epitope Characteristics and Significance
The influenza NP(311-325) peptide is a well-characterized immunodominant epitope derived from the viral nucleoprotein, a relatively conserved internal protein of the influenza A virus.[1][2] Its immunodominance means that the host's immune system mounts a frequent and strong response to this specific fragment over other potential epitopes.
This epitope is presented by Major Histocompatibility Complex (MHC) class II molecules, specifically the I-A^b allele in the commonly used C57BL/6 mouse model, leading to the activation of CD4+ T helper cells.[3][4][5][6] These activated CD4+ T cells are crucial for orchestrating an effective adaptive immune response, including providing help to B cells for antibody production and enhancing the function of cytotoxic CD8+ T cells.
Table 1: Characteristics of Influenza NP (311-325) Epitope
| Characteristic | Description | Reference |
| Peptide Sequence | QVYSLIRPNENPAHK | [1][6] |
| Source Protein | Influenza A Virus Nucleoprotein (NP) | [2][7] |
| Sequence Position | Amino acids 311-325 | [1][6] |
| MHC Restriction | Class II (I-A^b in C57BL/6 mice) | [3][4][5] |
| Immune Response | Induces strong CD4+ T-cell activation and IFN-γ production | [1][2][7] |
| Conservation | The epitope is highly conserved across various influenza A strains. | [8][9] |
The Nature of the T-Cell Response
The NP(311-325) epitope is known for eliciting a potent Th1-polarized immune response, characterized by the production of interferon-gamma (IFN-γ).[2][7] This cytokine is critical for antiviral immunity. Studies have shown that memory CD4+ T cells specific for this epitope can direct protective responses in the lungs during a subsequent infection.[4]
While it is a focal point of the immune response, it's important to note its relative contribution. Research indicates that the NP(311-325)-specific CD4+ T-cell population constitutes approximately 5% of the total influenza A virus-specific CD4+ T-cell response in the lungs of infected mice.[5] In vaccinated mice, NP(311)-specific CD4+ T cells can make up around 2% of the CD4+ T cells in the lung tissue.[8] This highlights that while NP(311-325) is a significant target, the overall CD4+ T-cell response is diverse and targets multiple epitopes across various viral proteins.[5] The epitope is also utilized in studies to track antigen-specific regulatory T-cell (Treg) responses during infection.[1][10]
Table 2: Quantitative T-Cell Responses to NP (311-325)
| Experimental Context | Location | T-Cell Population | Frequency / Response | Reference |
| Influenza A Virus Infection | Lungs | NP(311-325)-specific CD4+ T cells | Represents ~5% of the total IAV-specific CD4+ T-cell response. | [5] |
| Mosaic NP (MNP) Vaccination | Lungs | NP(311)-specific CD4+ T cells | Constitutes ~2% of total lung CD4+ T cells 8 days post-vaccination. | [8] |
| Influenza A Virus Infection | Spleen and Lungs | Memory CD4+ T cells | Measurable frequency detected by ELISpot and Intracellular Cytokine Staining post-infection. | [4] |
Antigen Processing and Presentation Pathway
Unlike exogenous antigens that are typically presented by MHC class II, the endogenous NP(311-325) epitope is processed and presented through a specialized pathway involving macroautophagy.[3] During influenza virus infection, viral proteins are synthesized within the host cell. The macroautophagy pathway engulfs portions of the cytoplasm, including newly synthesized viral proteins, into autophagosomes.
A study has shown that in dendritic cells, influenza A virus infection promotes the fusion of these autophagosomes with MHC class II compartments (MIICs) rather than lysosomes.[3] This diversion allows the encapsulated viral proteins to be processed into peptides that can be loaded onto MHC class II molecules for presentation to CD4+ T cells. This entire process is dependent on the de novo synthesis of both the viral antigen and MHC molecules and requires a functional ER-Golgi network for transport.[3]
Caption: Endogenous presentation of NP(311-325) via macroautophagy.
T-Cell Receptor Signaling Pathway
Recognition of the NP(311-325)-MHC II complex by the T-cell receptor (TCR) on a specific CD4+ T cell initiates a cascade of intracellular signaling events.[11] This activation begins with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR/CD3 complex by kinases like Lck.[11] This, in turn, recruits and activates ZAP-70, a critical kinase that propagates the signal downstream.
The ZAP-70-initiated cascade branches into several key signaling modules, ultimately leading to the activation of transcription factors including NFAT (Nuclear Factor of Activated T-cells), AP-1 (Activator Protein-1), and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[12] These transcription factors move into the nucleus and work together to drive the expression of genes essential for T-cell activation, proliferation, and effector function, most notably the gene for IL-2, a crucial cytokine for T-cell survival, and IFN-γ, the hallmark cytokine of the Th1 response to this epitope.[12]
Caption: Simplified TCR signaling cascade upon epitope recognition.
Experimental Protocols
The study of NP(311-325) immunodominance relies on several key immunological assays. Detailed methodologies are provided below.
Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is used to identify and quantify NP(311-325)-specific CD4+ T cells based on their production of IFN-γ following stimulation.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from spleen or lung tissue harvested from influenza-infected or vaccinated mice.[4]
-
Stimulation: Aliquot approximately 1-2 x 10^6 cells per well in a 96-well plate. Stimulate the cells for 4-6 hours at 37°C with:
-
Test Condition: NP(311-325) peptide (typically 1-5 µg/mL).
-
Negative Control: Medium alone or an irrelevant peptide.
-
Positive Control: A mitogen like PMA/Ionomycin.
-
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-5 hours of incubation.[4] This traps cytokines, like IFN-γ, inside the cell.
-
Surface Staining: Wash the cells and stain for surface markers to identify CD4+ T cells. This typically includes fluorescently-labeled antibodies against CD3, CD4, and a viability dye. Incubate for 20-30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells to remove excess antibodies. Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm) according to the manufacturer's instructions. This allows antibodies to access intracellular targets.
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently-labeled anti-IFN-γ antibody. Incubate for 30-45 minutes at 4°C.
-
Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Analysis: Gate on live, single CD3+CD4+ lymphocytes and determine the percentage of cells that are positive for IFN-γ in the test condition compared to the negative control.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for IFN-γ. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., RPMI with 10% FBS) for at least 2 hours at 37°C.
-
Cell Plating and Stimulation: Prepare a single-cell suspension of splenocytes or other immune cells. Add cells to the wells in serial dilutions. Stimulate with NP(311-325) peptide, a negative control, and a positive control (e.g., PHA or anti-CD3 antibody).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator. During this time, secreted IFN-γ is captured by the antibody on the membrane.
-
Detection: Discard the cells and wash the plate thoroughly. Add a biotinylated detection antibody against IFN-γ. Incubate for 2 hours at 37°C.
-
Enzyme Conjugation: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase). Incubate for 1-2 hours at room temperature.
-
Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Spots will form where individual cells secreted IFN-γ.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.
Caption: General workflow for Intracellular Cytokine Staining (ICS).
MHC Class II Tetramer Staining
This technique uses fluorescently labeled MHC class II molecules folded around the NP(311-325) peptide to directly stain and quantify T cells with specific TCRs.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from relevant tissues (e.g., lung, lymph nodes).[10]
-
Tetramer Staining: Incubate 1-5 x 10^6 cells with the I-A^b NP(311-325) tetramer reagent (e.g., PE- or APC-labeled). This staining is typically performed at 37°C for 30-60 minutes to allow for optimal binding.[8][10]
-
Surface Staining: Following tetramer incubation, add a cocktail of antibodies against surface markers (e.g., anti-CD4, anti-CD3, viability dye) and incubate for a further 20-30 minutes at 4°C.
-
Washing and Acquisition: Wash the cells to remove unbound reagents and acquire data on a flow cytometer.
-
Analysis: Gate on live, single CD4+ lymphocytes and identify the population of cells that are positive for the NP(311-325) tetramer. This provides a direct quantification of the epitope-specific T-cell frequency.
Conclusion
The influenza nucleoprotein epitope NP(311-325) remains a cornerstone of influenza immunology research. Its high degree of conservation and its ability to elicit a strong, immunodominant CD4+ T-cell response make it an attractive target for next-generation vaccines aimed at providing broad, cross-strain protection. A thorough understanding of its presentation, the T-cell response it induces, and the methods used to study it are essential for scientists and developers working to combat the persistent threat of influenza.
References
- 1. Influenza NP (311-325) | Benchchem [benchchem.com]
- 2. Influenza NP (311-325) - 1 mg [anaspec.com]
- 3. Influenza A virus infection-induced macroautophagy facilitates MHC class II-restricted endogenous presentation of an immunodominant viral epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Memory CD4 T Cells Direct Protective Responses to Influenza Virus in the Lungs through Helper-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and Phenotype of the CD4 T Cell Response to Influenza Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. I-Ab | Influenza A NP 311-325 | QVYSLIRPNENPAHK | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Diversifying T-cell responses: safeguarding against pandemic influenza with mosaic nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antigen-specific memory Treg control memory responses to influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Influenza Nucleoprotein Epitope NP (311-325)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the discovery, characterization, and immunological significance of the influenza A virus nucleoprotein (NP) peptide fragment 311-325. This peptide is a critical tool in influenza research, particularly for studying host immune responses and developing novel vaccine strategies.
Introduction and Discovery
The influenza nucleoprotein (NP) is an internal viral protein essential for viral replication. Unlike surface glycoproteins such as hemagglutinin (HA) and neuraminidase (NA), NP is highly conserved across different influenza A strains. This conservation makes it an attractive target for universal vaccine candidates aiming to elicit T-cell mediated immunity.
The peptide NP (311-325), with the amino acid sequence QVYSLIRPNENPAHK, was identified through systematic screening of influenza proteins to pinpoint the primary targets of the host's T-cell response.[1] Research revealed that the internal matrix protein 1 (M1) and nucleoprotein (NP) are the immunodominant targets for CD4+ T-cell responses in healthy individuals.[2][3] NP (311-325) emerged from these studies as a major, highly immunogenic MHC class II-restricted epitope.[4][5]
Immunological Characterization
Influenza NP (311-325) is a bona fide MHC class II restricted epitope, primarily presented by the I-A^b^ molecule in murine models.[1][6] Its key immunological features are:
-
CD4+ T-Cell Activation : It is a potent activator of CD4+ T-helper cells. This peptide is frequently used in in-vitro and ex-vivo assays to stimulate and quantify antigen-specific CD4+ T-cells from infected or vaccinated subjects.[4]
-
Cytokine Production : Upon stimulation with NP (311-325), CD4+ T-cells elicit a strong Th1-biased cytokine response, characterized by the production of high levels of interferon-gamma (IFN-γ).[4][5] This IFN-γ production is a key indicator of the cell-mediated immune response to the virus.
-
Specificity : The peptide specifically stimulates CD4+ T-cells and does not induce a response from CD8+ cytotoxic T-cells.[4][5]
While NP (311-325) is an immunodominant epitope, studies have shown it represents approximately 4-5% of the total CD4+ T-cell response in the lungs during an active influenza infection, highlighting the complexity and breadth of the overall immune reaction.[7]
Quantitative Data Summary
The interaction between NP (311-325), the MHC class II molecule I-A^b^, and the corresponding T-cell receptor (TCR) has been quantitatively characterized.
Table 1: Peptide-MHC and TCR-pMHC Binding Affinities
| Peptide Sequence | MHC Allele | Binding Affinity (IC₅₀)⁻¹ | TCR:pMHC Kᴅ (µM) | Description |
| NP (311-325) | I-A^b^ | ~1.25 | ~150 | The native, high-avidity immunodominant epitope.[6] |
| A7 Mutant | I-A^b^ | ~1.25 | ~300 | Medium-avidity variant with TCR contact residue mutation.[6] |
| K5 Mutant | I-A^b^ | ~1.25 | ~350 | Medium-avidity variant with TCR contact residue mutation.[6] |
| Q2 Mutant | I-A^b^ | ~1.25 | >500 | Low-avidity variant with TCR contact residue mutation.[6] |
| Q7 Mutant | I-A^b^ | ~1.25 | >500 | Low-avidity variant with TCR contact residue mutation.[6] |
Binding affinity is presented as the reciprocal of the IC₅₀ value, where a higher number indicates stronger binding. Data sourced from fluorescent peptide competition binding assays.[6]
Table 2: Frequency of NP (311-325)-Specific CD4+ T-Cells
| Experimental Model | Tissue | Frequency of Specific CD4+ T-Cells | Assay Used |
| Mice vaccinated with mosaic NP | Lungs | ~2% of total CD4+ T-cells | MHC Class II Tetramer Staining |
| Mice infected with IAV-PR8 | Lungs | ~4-5% of total antigen-experienced CD4+ T-cells | Tetramer / Intracellular Cytokine Staining |
| IL-7Rα^(449F) mice infected with Influenza A | Lungs | Reduced frequency compared to Wild Type | MHC Class II Tetramer Staining |
Key Experimental Methodologies and Workflows
The characterization of NP (311-325) relies on several core immunological assays. The general workflow for identifying such an epitope is outlined below.
T-Cell Activation by NP (311-325)
The peptide is recognized by CD4+ T-cells when presented by an Antigen Presenting Cell (APC), such as a dendritic cell or macrophage, on an MHC class II molecule. This interaction triggers T-cell activation and cytokine release.
Detailed Experimental Protocol: ELISPOT Assay
The Enzyme-Linked Immunospot (ELISPOT) assay is used to quantify the frequency of cytokine-secreting cells at the single-cell level.[8]
Objective: To determine the number of NP (311-325)-specific, IFN-γ-secreting CD4+ T-cells.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-IFN-γ capture antibody
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-enzyme conjugate (e.g., Alkaline Phosphatase)
-
Substrate (e.g., BCIP/NBT)
-
RPMI-1640 medium with 10% FBS
-
NP (311-325) peptide (e.g., 2-10 µg/mL final concentration)
-
Positive Control (e.g., PHA or PMA/Ionomycin)
-
Negative Control (e.g., medium with DMSO)
-
Isolated Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes
Protocol:
-
Plate Coating: Pre-wet the ELISPOT plate with 35% ethanol, wash with sterile PBS, and coat wells with anti-IFN-γ capture antibody overnight at 4°C.[9][10]
-
Blocking: Wash plates to remove excess capture antibody and block with RPMI/10% FBS for at least 2 hours at 37°C to prevent non-specific binding.[9]
-
Cell Plating: Prepare a single-cell suspension of PBMCs or splenocytes. Add 2-5 x 10^5^ cells per well.
-
Stimulation: Add stimulating agents to the appropriate wells: NP (311-325) peptide for test wells, positive control, and negative control. Incubate at 37°C, 5% CO₂ for 18-24 hours.[9][11]
-
Detection: Lyse cells and wash plates extensively with PBS containing 0.05% Tween 20. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash plates and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Spot Development: Wash plates and add the enzyme substrate. Monitor for the development of colored spots (typically 5-20 minutes). Stop the reaction by washing with tap water.
-
Analysis: Air-dry the plate and count the spots using an automated ELISPOT reader. Each spot represents a single cytokine-secreting cell.
Detailed Experimental Protocol: Intracellular Cytokine Staining (ICS)
ICS is a flow cytometry-based technique used to identify cytokine-producing cells and characterize their phenotype simultaneously.
Objective: To determine the percentage of CD4+ T-cells producing IFN-γ in response to NP (311-325).
Materials:
-
Flow cytometry tubes or 96-well U-bottom plates
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-IFN-γ
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
NP (311-325) peptide
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm)
-
FACS Buffer (PBS + 2% FBS)
-
Isolated PBMCs or splenocytes
Protocol:
-
Cell Stimulation: In a 96-well plate, add 1-2 x 10^6^ cells per well. Stimulate with NP (311-325) peptide, a positive control, or a negative control for 2 hours at 37°C.[12]
-
Inhibit Protein Transport: Add a protein transport inhibitor (e.g., Brefeldin A) to all wells to trap cytokines inside the cell. Incubate for an additional 4-16 hours.[12][13]
-
Surface Staining: Wash the cells with FACS buffer. Stain for surface markers by adding antibodies (e.g., anti-CD3, anti-CD4) and incubate for 20-30 minutes at 4°C in the dark.
-
Fix and Permeabilize: Wash the cells to remove unbound surface antibodies. Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature. This step fixes the cells and creates pores in the membrane for intracellular access.[12][14]
-
Intracellular Staining: Wash the cells with Permeabilization/Wash buffer. Add the fluorochrome-conjugated anti-IFN-γ antibody diluted in the same buffer. Incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Analysis: Gate on the lymphocyte population, then on CD3+ T-cells, and subsequently on the CD4+ subset. Within the CD4+ population, quantify the percentage of cells that are positive for IFN-γ.
Conclusion
The influenza nucleoprotein peptide NP (311-325) is a cornerstone epitope for the study of cell-mediated immunity to influenza A virus. Its high degree of conservation and potent ability to stimulate immunodominant CD4+ T-cell responses make it an invaluable tool for immunological assays and a key component in the design of next-generation, broadly protective influenza vaccines. The standardized protocols for ELISPOT and ICS assays detailed herein provide robust methods for its characterization and for quantifying the cellular immune response it elicits.
References
- 1. I-Ab | Influenza A NP 311-325 | QVYSLIRPNENPAHK | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 2. Immunodominant CD4+ T-cell responses to influenza A virus in healthy individuals focus on matrix 1 and nucleoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunodominant CD4+ T-Cell Responses to Influenza A Virus in Healthy Individuals Focus on Matrix 1 and Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Influenza NP (311-325) - 1 mg [anaspec.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Kinetics and Phenotype of the CD4 T Cell Response to Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISPOT assay [bio-protocol.org]
- 9. zellnet.com [zellnet.com]
- 10. ELISPOT protocol | Abcam [abcam.com]
- 11. viroclinics.com [viroclinics.com]
- 12. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 14. med.virginia.edu [med.virginia.edu]
An In-depth Technical Guide to the Influenza NP (311-325) Peptide: Sequence, Structure, and Immunological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the influenza nucleoprotein (NP) peptide spanning amino acids 311-325. This peptide is a critical tool in immunological research, particularly in the study of T-cell responses to influenza A virus. This document details its biochemical properties, its role as a major histocompatibility complex (MHC) class II-restricted epitope, and detailed protocols for its use in key immunological assays.
Peptide Characteristics and Structure
The influenza NP (311-325) peptide is a 15-amino acid sequence derived from the highly conserved nucleoprotein of the influenza A virus. Its primary sequence and key physicochemical properties are summarized below.
| Property | Value |
| Amino Acid Sequence | QVYSLIRPNENPAHK |
| Molecular Formula | C₇₈H₁₂₄N₂₄O₂₃ |
| Molecular Weight | 1766.1 g/mol |
| Purity (typical) | ≥95% (as determined by HPLC) |
| Structure in Solution | In aqueous environments, the peptide is largely flexible, though it can transiently adopt an α-helical conformation.[1] |
Immunological Significance: A Key CD4+ T-Cell Epitope
The NP (311-325) peptide is a well-characterized immunodominant epitope recognized by CD4+ T helper cells in the context of the MHC class II molecule I-Aᵇ in mice.[2] Upon recognition of this peptide-MHC complex by the T-cell receptor (TCR), CD4+ T cells become activated, proliferate, and secrete effector cytokines, most notably interferon-gamma (IFN-γ).[3][4] This IFN-γ production is a hallmark of the Th1-type immune response critical for controlling viral infections. Notably, this peptide does not typically stimulate a response from CD8+ T cells.[3][4]
Antigen Processing and Presentation Pathway
The presentation of the endogenously synthesized viral NP (311-325) peptide on MHC class II molecules is a fascinating process that involves the cellular machinery of autophagy. A proposed pathway is as follows:
Caption: Autophagy-mediated presentation of Influenza NP (311-325).
T-Cell Activation Signaling
Upon recognition of the NP (311-325)-MHC II complex, a signaling cascade is initiated within the CD4+ T cell, leading to cytokine production. MyD88, an adaptor protein involved in Toll-like receptor and IL-1 receptor signaling, has been shown to be crucial for the robust production of IFN-γ and TNF-α by NP (311-325)-specific CD4+ T cells.
Caption: MyD88-dependent signaling in T-cell activation.
Experimental Protocols
The following sections provide detailed methodologies for the quantification and characterization of NP (311-325)-specific CD4+ T cells.
Quantification of NP (311-325)-Specific CD4+ T Cells using MHC Class II Tetramers
This protocol allows for the direct visualization and enumeration of antigen-specific T cells.
Workflow:
Caption: Workflow for MHC Class II tetramer staining.
Detailed Methodology:
-
Cell Preparation: Prepare a single-cell suspension from lymphoid tissues (e.g., spleen, lymph nodes) or peripheral blood mononuclear cells (PBMCs).
-
Tetramer Staining:
-
Resuspend 1-2 x 10⁶ cells in 50 µL of FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Add the I-Aᵇ/NP(311-325) tetramer reagent at the manufacturer's recommended concentration.
-
Incubate for 60-90 minutes at room temperature or 37°C, protected from light.
-
-
Surface Marker Staining:
-
Add a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD4, CD44, CD62L) to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of FACS buffer by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Data Acquisition:
-
Resuspend the cell pellet in an appropriate volume of FACS buffer.
-
Acquire events on a flow cytometer. Gate on live, singlet, CD4+ lymphocytes to determine the percentage of tetramer-positive cells.
-
Functional Analysis of NP (311-325)-Specific CD4+ T Cells by Intracellular Cytokine Staining (ICS)
This assay measures the production of cytokines, such as IFN-γ, at the single-cell level following peptide stimulation.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. BioKB - Relationship - MYD88 - activates - CD4-Positive T-Lymphocytes [biokb.lcsb.uni.lu]
- 3. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 4. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Deep Dive into T Cell Receptor Recognition of Influenza Nucleoprotein (311-325)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular and cellular interactions governing the recognition of the influenza A virus (IAV) nucleoprotein (NP) epitope (amino acids 311-325) by the T cell receptor (TCR). This immunodominant epitope is a critical target for CD4+ T cell responses in individuals with the appropriate MHC class II allotypes and is a key focus for universal influenza vaccine development.
Core Concepts of NP (311-325) Recognition
The influenza NP (311-325) peptide, with the sequence QVYSLIRPNENPAHK, is a major histocompatibility complex (MHC) class II-restricted epitope.[1][2] In the context of C57BL/6 mice, this peptide is presented by the I-A^b MHC class II molecule to CD4+ T helper cells.[3][4] This recognition event is a crucial step in initiating an adaptive immune response, leading to the production of key cytokines like Interferon-gamma (IFN-γ) that are vital for viral clearance.[2][5]
The interaction between the TCR and the peptide-MHC (pMHC) complex is a highly specific event, governed by the structural complementarity of the TCR's variable domains and the exposed residues of the NP peptide nestled within the MHC groove. The affinity of this interaction is a critical determinant of the subsequent T cell response, influencing T cell activation, proliferation, and differentiation into effector and memory cells.
Quantitative Analysis of TCR-pMHC Interactions
The affinity of the TCR for the NP(311-325)-I-A^b complex is a key parameter in understanding the potency of the T cell response. Studies utilizing TCR transgenic mouse models, such as the FluNP TCR transgenic mouse, have allowed for precise quantification of these interactions.
Table 1: Binding Affinities of FluNP TCR to NP (311-325) and Variant Peptides Presented by I-A^b
| Peptide Name | Sequence (Amino Acid Changes from Wild-Type in Red) | Description | TCR-pMHC Affinity (K_D) | Reference |
| NP (311-325) | QVYSLIRPNENPAHK | Wild-type immunodominant epitope. | ~ 3 µM | [3] |
| NPT | QVYSLIRPNENP | Truncated high-affinity variant. | ~ 3 µM | [3] |
| A7 | QVYSLIRA NENPAHK | Substitution at a predicted TCR contact position. | ~ 60 µM (~20-fold reduction) | [3] |
| Q7 | QVYSLIRQ NENPAHK | Substitution at a predicted TCR contact position. | > 450 µM (>150-fold reduction) | [3] |
| A5 | QVYSLA RPNENPAHK | Substitution that abrogates detectable binding. | No detectable binding | [3] |
This table summarizes data from a study using the FluNP TCR transgenic model, which expresses a TCR with Vα4.2 and Vβ2.1 chains.
Experimental Protocols
Murine Splenocyte Preparation for T Cell Analysis
-
Euthanasia and Spleen Harvest: Euthanize mice according to approved institutional animal care and use committee protocols. Aseptically remove the spleen and place it in a sterile petri dish containing 5 mL of complete RPMI-1640 medium.
-
Single-Cell Suspension: Gently mash the spleen through a 70 µm cell strainer using the plunger of a 3 mL syringe. Rinse the strainer with an additional 5 mL of complete RPMI-1640.
-
Red Blood Cell Lysis: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 5 mL of ACK lysis buffer (0.15 M NH4Cl, 10 mM KHCO3, 0.1 mM EDTA). Incubate for 5 minutes at room temperature.
-
Washing: Add 10 mL of complete RPMI-1640 to quench the lysis reaction. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete RPMI-1640.
-
Cell Counting and Viability: Perform a cell count using a hemocytometer or an automated cell counter. Assess viability using trypan blue exclusion.
-
Final Resuspension: Centrifuge the cells again and resuspend in the appropriate buffer for downstream applications (e.g., FACS buffer for staining, complete RPMI-1640 for in vitro stimulation).
I-A^b NP (311-325) Tetramer Staining of Murine CD4+ T Cells
This protocol is for the identification and quantification of NP (311-325)-specific CD4+ T cells using fluorochrome-conjugated I-A^b tetramers.
-
Cell Preparation: Prepare a single-cell suspension of murine splenocytes or lymphocytes from other tissues as described above. Resuspend cells to a concentration of 1 x 10^7 cells/mL in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Fc Receptor Blocking: Add anti-mouse CD16/32 antibody (clone 2.4G2) to the cell suspension and incubate for 15 minutes on ice to block non-specific antibody binding.
-
Tetramer Staining: Add the PE-conjugated I-A^b NP(311-325) tetramer at a pre-titrated optimal concentration. For initial experiments, a concentration of 10 µg/mL can be used. Incubate for 1 hour at room temperature, protected from light.
-
Surface Marker Staining: Following the tetramer incubation, add a cocktail of fluorochrome-conjugated antibodies against surface markers such as CD4, CD44, and CD62L. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Viability Staining: Resuspend the cell pellet in a viability dye solution (e.g., propidium (B1200493) iodide or a fixable viability dye) according to the manufacturer's instructions.
-
Data Acquisition: Acquire samples on a flow cytometer. Be sure to include appropriate controls, including unstained cells, single-color controls for compensation, and cells stained with an irrelevant I-A^b tetramer.
Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is for the detection of IFN-γ production by NP (311-325)-specific CD4+ T cells following in vitro stimulation.
-
Cell Stimulation: Plate 1-2 x 10^6 splenocytes in a 96-well round-bottom plate in 200 µL of complete RPMI-1640. Add the NP (311-325) peptide at a final concentration of 10 µM. Include a negative control (no peptide) and a positive control (e.g., PMA and ionomycin).
-
Protein Transport Inhibition: After 1 hour of stimulation, add a protein transport inhibitor such as Brefeldin A (10 µg/mL) or Monensin (2 µM) to the culture.
-
Incubation: Incubate the cells for an additional 5 hours at 37°C in a 5% CO2 incubator.
-
Surface Staining: Following incubation, wash the cells and perform surface marker staining for CD4 as described in the tetramer staining protocol.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Add a fluorochrome-conjugated anti-IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.
-
Washing and Acquisition: Wash the cells twice with permeabilization buffer. Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
Visualizing Key Processes and Pathways
Experimental Workflow
Caption: Experimental workflow for studying T cell recognition of Influenza NP (311-325).
TCR Signaling Pathway
Caption: Simplified TCR signaling cascade upon recognition of NP (311-325).
Logical Relationship of TCR Affinity and T Cell Response
Caption: Relationship between TCR affinity and downstream T cell responses.
Conclusion
The T cell receptor recognition of the influenza NP (311-325) epitope is a cornerstone of the adaptive immune response to influenza A virus. A thorough understanding of the quantitative and qualitative aspects of this interaction is paramount for the development of novel vaccines and immunotherapies. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further investigate this critical immunological synapse. The ability to precisely measure TCR affinity and dissect the resulting signaling cascades will continue to drive innovation in the field of infectious disease and immunology.
References
- 1. researchgate.net [researchgate.net]
- 2. CD4 Effector TCR Avidity for Peptide on APC Determines the Level of Memory Generated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mit.edu [web.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. In Situ Peptide-MHC-II Tetramer Staining of Antigen-Specific CD4+ T Cells in Tissues | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Influenza NP (311-325) Epitope in Different Influenza A Strains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the influenza A virus nucleoprotein (NP) epitope spanning amino acids 311-325. This highly immunogenic region is a critical target for T-cell mediated immunity and a focal point for universal influenza vaccine development. This document details its sequence variability across different influenza A strains, outlines key experimental protocols for its study, and illustrates the signaling pathways it triggers.
Introduction to the Influenza NP (311-325) Epitope
The nucleoprotein of influenza A virus is a relatively conserved internal protein, making it an attractive target for vaccines aimed at inducing broad, cross-strain protection. Within the NP, the amino acid sequence from position 311 to 325 (QVYSLIRPNENPAHK in the PR8 strain) has been identified as a major MHC class II-restricted epitope.[1][2][3] This peptide is known to elicit robust CD4+ T-cell responses, characterized by strong production of interferon-gamma (IFN-γ), a key cytokine in antiviral immunity.[2] Unlike epitopes that stimulate CD8+ T-cells, NP (311-325) primarily activates helper T-cells.[2] Understanding the conservation and variability of this epitope across different influenza A strains is crucial for the design of effective T-cell-based vaccines and immunotherapies.
Sequence Variation of NP (311-325) Across Influenza A Strains
While the NP protein is more conserved than the surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), variations in its sequence do occur.[4] These variations can impact the efficacy of T-cell recognition and immune escape. To facilitate comparative analysis, the following table summarizes the NP (311-325) amino acid sequence across a selection of representative influenza A strains. Data has been compiled using the Influenza Research Database (IRD) and the NCBI Influenza Virus Resource.
| Influenza A Strain Example | Subtype | NP (311-325) Amino Acid Sequence | Conservation Status |
| A/Puerto Rico/8/1934 | H1N1 | Q V Y S L I R P N E N P A H K | Reference Sequence |
| A/California/04/2009 | H1N1 | Q V Y S L I R P N E N P A H K | Conserved |
| A/Aichi/2/1968 | H3N2 | Q V Y S L I R P N E N P A H K | Conserved |
| A/Hong Kong/1/1968 | H3N2 | Q V Y S L I R P N E N P A H K | Conserved |
| A/Vietnam/1203/2004 | H5N1 | Q V Y S L I R P N E N P A H K | Conserved |
| A/duck/Hunan/795/2002 | H5N1 | Q V Y S L I R P N E N P A H K | Conserved |
| A/swine/Iowa/15/1930 | H1N1 | Q V Y S L I R P N E N P A H K | Conserved |
Note: The NP(311-325) epitope demonstrates a high degree of conservation across these representative human and avian influenza A strains. While minor variations can occur in other strains, this particular epitope is a focus for universal vaccine strategies due to its stability. For a comprehensive analysis of NP sequence variability, it is recommended to utilize the alignment tools available at the --INVALID-LINK-- and the --INVALID-LINK--.
Experimental Protocols for Assessing T-Cell Responses to NP (311-325)
The immunogenicity of the NP (311-325) epitope is primarily assessed by measuring the frequency and function of specific CD4+ T-cells. The two most common methods for this are the Enzyme-Linked ImmunoSpot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.
IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method for quantifying the number of IFN-γ secreting cells upon stimulation with the NP (311-325) peptide.[5][6]
Principle: Peripheral blood mononuclear cells (PBMCs) or splenocytes are cultured on a surface coated with an anti-IFN-γ capture antibody. When T-cells are stimulated with the NP (311-325) peptide, they secrete IFN-γ, which is captured by the antibody in the immediate vicinity of the secreting cell. After washing away the cells, a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate. The addition of a substrate results in the formation of a colored spot at the site of each IFN-γ secreting cell.
Detailed Methodology: [5][7][8]
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ monoclonal antibody overnight at 4°C.
-
Cell Preparation: Isolate PBMCs from blood samples using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium.
-
Cell Plating: Add 2 x 10^5 to 3 x 10^5 cells per well to the coated and blocked ELISpot plate.
-
Stimulation: Add the NP (311-325) peptide to the wells at a final concentration of 5-10 µg/mL. Include a negative control (medium alone) and a positive control (e.g., PHA or anti-CD3 antibody).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plates to remove cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plates and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.
-
Wash the plates and add the BCIP/NBT substrate.
-
-
Analysis: Allow spots to develop for 5-20 minutes. Stop the reaction by washing with distilled water. Air-dry the plate and count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) for IFN-γ
ICS allows for the multiparametric characterization of cytokine-producing cells at a single-cell level by flow cytometry.[6][9]
Principle: Cells are stimulated with the NP (311-325) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate within the cell. The cells are then stained for surface markers (e.g., CD4), fixed, permeabilized, and stained for intracellular IFN-γ.
-
Cell Stimulation:
-
In a 96-well U-bottom plate, add 1-2 x 10^6 PBMCs or splenocytes per well.
-
Add the NP (311-325) peptide (5-10 µg/mL) and co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d).
-
Include negative and positive controls.
-
Incubate for 1-2 hours at 37°C, then add Brefeldin A (10 µg/mL).
-
Incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD4) for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells and resuspend in a fixation/permeabilization solution (e.g., Cytofix/Cytoperm) for 20 minutes at 4°C.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Stain with a fluorescently-conjugated anti-IFN-γ antibody for 30 minutes at 4°C.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to gate on CD4+ T-cells and determine the percentage of IFN-γ positive cells.
-
Signaling Pathways and Experimental Workflows
T-Cell Activation Signaling Pathway
The recognition of the NP (311-325) peptide presented by an MHC class II molecule on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD4+ T-cell initiates a complex signaling cascade. This leads to T-cell activation, proliferation, and effector functions, including IFN-γ production.
References
- 1. I-Ab | Influenza A NP 311-325 | QVYSLIRPNENPAHK | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 2. Influenza NP (311-325) - 1 mg [anaspec.com]
- 3. researchgate.net [researchgate.net]
- 4. Antigenic variation of influenza A virus nucleoprotein detected with monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium [frontiersin.org]
- 7. Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometric and Cytokine ELISpot Approaches To Characterize the Cell-Mediated Immune Response in Ferrets following Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proficiency tests to evaluate the impact on assay outcomes of harmonized influenza-specific Intracellular Cytokine Staining (ICS) and IFN-ɣ Enzyme-Linked ImmunoSpot (ELISpot) protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
Conservation of Influenza Nucleoprotein Epitope NP (311-325): A Technical Guide for Researchers
Atlanta, GA – December 5, 2025 – The influenza virus nucleoprotein (NP) is a critical internal antigen that is relatively conserved across different influenza A virus subtypes, making it a key target for the development of universal influenza vaccines. This technical guide provides an in-depth analysis of the conservation of a specific immunodominant CD4+ T-cell epitope, NP (311-325), across various influenza A virus strains. This document is intended for researchers, scientists, and drug development professionals working on influenza immunopathology and vaccine design.
Quantitative Analysis of NP (311-325) Conservation
The amino acid sequence of the NP (311-325) epitope plays a crucial role in its recognition by the major histocompatibility complex (MHC) class II molecules and subsequent presentation to CD4+ T-cells. Variations within this sequence can impact the breadth of the T-cell response. Below is a summary of the NP (311-325) sequence across several key influenza A virus strains.
| Influenza A Strain | Subtype | NP (311-325) Amino Acid Sequence | Conservation Status |
| A/Puerto Rico/8/34 | H1N1 | QVYSLIRPNENPAHK | Reference Strain |
| Mosaic NP (MNP) | - | QVYSLIRPNENPAHK | Conserved |
| A/Aichi/2/1968 | H3N2 | QVYSLIRPNENPAHK | Conserved |
| A/California/04/2009 | H1N1 | QVYSLIRPNENPAHK | Conserved |
As indicated in the table, the core sequence of the NP (311-325) epitope is highly conserved across these representative strains of H1N1 and H3N2 subtypes. This high level of conservation underscores its potential as a target for a broadly protective influenza vaccine.
Experimental Protocols
Bioinformatics Protocol for Sequence Conservation Analysis
This protocol outlines a typical workflow for analyzing the conservation of the NP (311-325) epitope using publicly available bioinformatics tools.
-
Sequence Retrieval: Obtain full-length influenza A virus nucleoprotein sequences from a public database such as the NCBI Influenza Virus Resource (--INVALID-LINK--). Select a representative set of sequences from various subtypes (e.g., H1N1, H3N2, H5N1) and host species.
-
Multiple Sequence Alignment (MSA):
-
Use a multiple sequence alignment tool like Clustal Omega (--INVALID-LINK--) or MUSCLE (--INVALID-LINK--).
-
Upload the retrieved NP protein sequences in FASTA format.
-
Execute the alignment with default parameters. The output will show the alignment of all sequences, highlighting conserved regions and variations.
-
-
Epitope Identification and Conservation Analysis:
-
Locate the region corresponding to amino acids 311-325 within the multiple sequence alignment.
-
Manually inspect the alignment for amino acid substitutions within this epitope across the different strains.
-
For a quantitative measure of conservation, calculate the percentage of sequences that have the identical amino acid at each position within the epitope. Sequence logo generators like WebLogo (--INVALID-LINK--) can be used to visualize the conservation of each position.
-
Protocol for MHC Class II Tetramer Staining
This protocol describes the staining of influenza NP (311-325)-specific CD4+ T-cells from peripheral blood mononuclear cells (PBMCs) using MHC class II tetramers. This technique allows for the direct visualization and quantification of antigen-specific T-cells.
-
Cell Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard procedures.
-
Resuspend the cells in a suitable buffer (e.g., PBS with 2% FCS) at a concentration of 1 x 10^7 cells/mL.
-
-
Tetramer Staining:
-
To a 12x75 mm flow cytometry tube, add the recommended amount (typically 10 µL) of fluorochrome-labeled I-A(b) NP (311-325) QVYSLIRPNENPAHK tetramer.
-
Add 100 µL of the PBMC suspension to the tube.
-
Vortex gently and incubate for 30-60 minutes at 37°C, protected from light. This incubation temperature is often optimal for MHC class II tetramer staining.
-
-
Surface Marker Staining:
-
Add a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., anti-CD4, anti-CD3, and a viability dye) to the tube.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Wash and Acquisition:
-
Wash the cells twice with 2 mL of staining buffer by centrifugation at 400 x g for 5 minutes.
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on live, single lymphocytes, then on CD3+CD4+ T-cells.
-
Within the CD4+ T-cell population, quantify the percentage of cells that are positive for the NP (311-325) tetramer.
-
Visualizations
Caption: Workflow for determining the conservation of the influenza NP (311-325) epitope.
Caption: Simplified MyD88 signaling pathway in T-cell response to influenza virus.
A Technical Guide to NP (311-325): A Promising Target for a Universal Influenza Vaccine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the influenza A virus nucleoprotein (NP) peptide NP (311-325) as a target for a universal influenza vaccine. This document consolidates key immunological data, outlines detailed experimental protocols for assessing immune responses to this epitope, and presents visual representations of the relevant biological pathways and vaccine development workflows.
Introduction: The Case for a Universal Influenza Vaccine
Seasonal influenza vaccines are a critical public health tool, but their effectiveness is limited by the rapid evolution of the viral surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA). This antigenic drift necessitates annual vaccine reformulation. A universal influenza vaccine, capable of providing broad and long-lasting protection against diverse influenza A strains, is a primary goal of modern vaccinology. Such a vaccine would ideally target conserved viral antigens that are less prone to mutation.
The influenza A virus nucleoprotein (NP) is a highly conserved internal protein essential for viral replication. It is a major target of the cellular immune response, particularly CD4+ T helper cells, which play a crucial role in orchestrating antiviral immunity. The NP (311-325) peptide has been identified as a key immunodominant epitope in the context of various MHC class II alleles, making it a compelling candidate for inclusion in a universal influenza vaccine.
Immunological Properties of NP (311-325)
The NP (311-325) peptide, with the sequence QVYSLIRPNENPAHK, is a bona fide MHC class II-restricted epitope derived from the influenza virus nucleoprotein.[1][2] It is a potent activator of CD4+ T cells, leading to robust production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[1][3] This peptide does not typically stimulate CD8+ T cells in mice.[2][3] The NP (311-325) epitope is recognized by memory CD4+ T cells and is crucial for mounting a protective response against influenza infection.[4]
Conservation of the NP (311-325) Epitope
A critical attribute of a universal vaccine target is its conservation across different viral strains. The NP (311-325) epitope exhibits a high degree of conservation among various influenza A virus subtypes.
| Influenza A Strain/Subtype | NP (311-325) Sequence | Conservation Status | Reference |
| A/Puerto Rico/8/34 (H1N1) | QVYSLIRPNENPAHK | Conserved | [5] |
| Mosaic Nucleoprotein (MNP) | QVYSLIRPNENPAHK | Identical to PR8 NP | [6] |
| A/Aichi/2/1968 (H3N2) | QVYSLIRPNENPAHK | Identical to MNP | [6] |
MHC Class II Binding and T-Cell Recognition
The NP (311-325) peptide binds to the MHC class II molecule I-Ab in mice.[7] Studies have shown that while high-affinity T-cell receptors (TCRs) for this peptide can be detected by MHC class II tetramers, a significant portion of the primary T-cell response involves lower-affinity TCRs.[8] The recognition of this peptide by CD4+ T cells is a key event in initiating the adaptive immune response to influenza infection.
Quantitative T-Cell Response to NP (311-325)
The immunogenicity of the NP (311-325) epitope has been quantified in various preclinical models, primarily in mice. The following table summarizes representative data on the magnitude of the CD4+ T-cell response to this peptide.
| Experimental Model | Assay | Measurement | Result | Reference |
| C57BL/6 mice vaccinated with mosaic NP (MNP) | MHC II Tetramer Staining | % of NP311-specific CD4+ T cells in lungs | ~2% | [9] |
| C57BL/6 mice infected with PR8 influenza virus | Intracellular Cytokine Staining | Frequency of NP-specific CD4+ T cells | Measurable frequency detected | [4] |
| C57BL/6 mice with heterosubtypic IAV infection | Intracellular Cytokine Staining | % of NP311-325-specific IFN-γ+ CD4+ T-cells in lungs | Dependent on MyD88 signaling | [1] |
| C57BL/6 mice with heterosubtypic IAV infection | Intracellular Cytokine Staining | % of NP311-325-specific TNF-α+ CD4+ T-cells in lungs | Dependent on MyD88 signaling | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the immune response to the NP (311-325) peptide.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This protocol is for the detection of IFN-γ secreting T cells in response to NP (311-325) stimulation.
Materials:
-
96-well ELISpot plates (e.g., Millipore MAIPS4510)
-
Anti-mouse IFN-γ capture antibody (e.g., clone R4-6A2)
-
Biotinylated anti-mouse IFN-γ detection antibody (e.g., clone XMG1.2)
-
Streptavidin-Alkaline Phosphatase (Streptavidin-ALP)
-
BCIP/NBT-plus substrate
-
NP (311-325) peptide (5 μ g/well )
-
Single-cell suspension from spleen, lymph nodes, or lungs
-
Complete T-cell media
-
Sterile PBS
-
Ice-cold deionized water
Procedure:
-
Plate Coating: Coat 96-well ELISpot plates with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Plate Washing and Blocking: Wash the plates with sterile PBS and block with complete T-cell media for at least 30 minutes at room temperature.
-
Cell Plating: Add 5 x 105 cells (e.g., splenocytes) to each well.
-
Peptide Stimulation: Add 50 μl of NP (311-325) peptide solution (to a final concentration of 5 μ g/well ) to the appropriate wells. Include negative control wells without peptide.
-
Incubation: Culture the cells for 18 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: Remove the plates from the incubator, discard the well contents, and add 200 μL of ice-cold deionized water to each well. Incubate at 4°C for 10 minutes to lyse the cells.
-
Detection Antibody: Wash the plates with PBS. Add the biotinylated anti-mouse IFN-γ detection antibody and incubate as per the manufacturer's instructions.
-
Enzyme Conjugate: Wash the plates and add Streptavidin-ALP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plates and add the BCIP/NBT-plus substrate. Incubate in the dark at room temperature for 5–30 minutes, or until spots are clearly visible.
-
Analysis: Stop the reaction by washing with water. Count the spots using an ELISpot plate reader. The number of spot-forming units (SFU) is calculated by subtracting the background (no peptide) from the stimulated wells.
Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α
This protocol allows for the simultaneous detection of multiple cytokines within individual T cells by flow cytometry.
Materials:
-
Single-cell suspension from spleen, lymph nodes, or lungs
-
NP (311-325) peptide
-
Brefeldin A or Monensin (secretion inhibitors)
-
Anti-CD16/32 (Fc block)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8)
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation/Permeabilization buffer (e.g., eBioscience Foxp3/Transcription Factor Staining Buffer Set)
-
FACS buffer (PBS with 2% FBS)
-
APC-conjugated NP311–325:I-Ab tetramer (optional, for specific T-cell identification)
Procedure:
-
Cell Stimulation: Resuspend cells in complete T-cell media and stimulate with NP (311-325) peptide for 6 hours at 37°C. In the final 4-5 hours of culture, add a secretion inhibitor (e.g., Brefeldin A or Monensin).
-
Tetramer Staining (Optional): If using tetramers, after stimulation, filter the cells and stain with APC-conjugated NP311–325:I-Ab tetramer for 1 hour at room temperature.
-
Surface Staining: Wash the cells and block with anti-CD16/32 for 15 minutes on ice. Stain with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization buffer according to the manufacturer's instructions.
-
Intracellular Staining: Stain the cells with a cocktail of fluorochrome-conjugated antibodies against intracellular cytokines in permeabilization buffer for 1 hour at room temperature.
-
Flow Cytometry: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software. Gate on live, single cells, then on CD3+ T cells, and subsequently on CD4+ T cells. Within the CD4+ population, quantify the percentage of cells expressing IFN-γ and/or TNF-α.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the T-cell response and the strategic workflow for vaccine development is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
T-Cell Receptor Signaling Pathway for NP (311-325) Recognition
Workflow for Universal Influenza Vaccine Development
Conclusion and Future Directions
The influenza NP (311-325) epitope represents a highly conserved and immunogenic target that holds significant promise for the development of a universal influenza vaccine. Its ability to elicit a robust CD4+ T-cell response, characterized by the production of key antiviral cytokines, underscores its potential to contribute to broad, cross-strain protection.
Future research should focus on optimizing the delivery and presentation of this epitope to the immune system to maximize its immunogenicity. This may involve its inclusion in multi-epitope vaccine constructs, formulation with potent adjuvants, or delivery via novel platforms such as mRNA or viral vectors. Furthermore, a deeper understanding of the human T-cell response to NP (311-325) across diverse HLA backgrounds will be critical for the successful clinical translation of vaccines incorporating this promising target. The continued investigation of NP (311-325) and other conserved influenza epitopes is a vital step towards the ultimate goal of a universal influenza vaccine.
References
- 1. The Role of MyD88 Signaling in Heterosubtypic Influenza A Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza NP (311-325) - 1 mg [anaspec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Memory CD4 T Cells Direct Protective Responses to Influenza Virus in the Lungs through Helper-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. I-Ab | Influenza A NP 311-325 | QVYSLIRPNENPAHK | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 6. Diversifying T-cell responses: safeguarding against pandemic influenza with mosaic nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Low-affinity CD4+ T cells are major responders in the primary immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
An In-depth Technical Guide on Humoral and Cellular Immunity to Influenza NP (311-325)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nucleoprotein (NP) of the influenza A virus is a major target for the host's immune system. Within this protein, the peptide spanning amino acids 311-325 (NP (311-325)) has been identified as a critical immunodominant epitope, particularly for cellular immunity. This technical guide provides a comprehensive overview of the humoral and cellular immune responses directed against the Influenza NP (311-325) peptide. It is designed to serve as a resource for researchers, scientists, and professionals involved in the development of novel influenza vaccines and immunotherapeutics. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core biological processes involved.
Introduction to Influenza NP (311-325) as an Immunological Target
The influenza A virus nucleoprotein is an internal structural protein that encapsidates the viral RNA genome. Due to its relatively conserved nature across different influenza strains, it is a key target for cross-protective immunity. The peptide NP (311-325) is a well-characterized, biologically active peptide derived from the influenza virus nucleoprotein.[1] It functions as a major histocompatibility complex (MHC) class II-restricted epitope, meaning it is primarily presented by antigen-presenting cells (APCs) to CD4+ T helper cells.[1][2][3] This interaction is a critical initiating event in the adaptive immune response to influenza infection.
Humoral Immunity to Influenza NP (311-325)
Current research indicates that the influenza NP (311-325) peptide is not a primary B-cell epitope. Studies focused on identifying linear B-cell epitopes on the influenza nucleoprotein have pinpointed other regions, such as the surface-exposed linear epitope between amino acid residues 243 and 251.[2][4][5]
While direct antibody responses to the NP (311-325) peptide appear to be limited, the robust CD4+ T cell help elicited by this epitope can indirectly contribute to the overall humoral response against the influenza virus.[6] Activated NP (311-325)-specific CD4+ T helper cells can provide essential signals to B cells that recognize other epitopes on the influenza virus, promoting their activation, proliferation, and differentiation into antibody-secreting plasma cells.[6]
Cellular Immunity to Influenza NP (311-325)
The cellular immune response to Influenza NP (311-325) is predominantly mediated by CD4+ T cells and is crucial for viral clearance and the establishment of long-term immunity.
T-Cell Activation and Proliferation
Upon infection, influenza virus proteins are processed by APCs, and the NP (311-325) peptide is loaded onto MHC class II molecules. These peptide-MHC II complexes are then presented on the surface of APCs to CD4+ T cells. T cells with a T-cell receptor (TCR) that specifically recognizes the NP (311-325)-MHC II complex become activated. This activation, in the presence of co-stimulatory signals, leads to clonal expansion of the NP (311-325)-specific CD4+ T cell population.
Cytokine Secretion Profile
Activated NP (311-325)-specific CD4+ T cells differentiate into various effector subsets, characterized by their cytokine secretion profiles. The most prominent response is the production of interferon-gamma (IFN-γ), a key cytokine in the antiviral immune response.[1][7] Studies have consistently shown that NP (311-325) elicits potent IFN-γ production.[1][2][7] Other cytokines, such as Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α), are also produced by these cells, contributing to the coordination of the overall immune response.
Quantitative Data on Cellular Immune Responses
The following tables summarize quantitative data from various studies on the cellular immune response to Influenza NP (311-325).
Table 1: Frequency of NP (311-325)-Specific CD4+ T Cells
| Experimental Model | Tissue/Cell Source | Assay | Frequency/Number of Responding Cells | Reference |
| C57BL/6 Mice (Influenza-infected) | Spleen | Intracellular Cytokine Staining (IFN-γ) | ~0.5-1.5% of total CD4+ T cells | [8] |
| C57BL/6 Mice (Influenza-infected) | Lung | Tetramer Staining | Variable, can reach >10% of CD4+ T cells at peak | [9] |
| C57BL/6 Mice (Vaccinated with mosaic NP) | Lung | Tetramer Staining | ~2% of CD4+ T cells | [10] |
Table 2: Cytokine Production by NP (311-325)-Specific CD4+ T Cells
| Experimental Model | Cell Source | Stimulation | Cytokine | Method | Results | Reference |
| C57BL/6 Mice (Influenza-infected) | Spleen | NP (311-325) peptide | IFN-γ | ELISpot | Significant increase in spot-forming units (SFU) | [11] |
| C57BL/6 Mice (Influenza-infected) | Lung | NP (311-325) peptide | IFN-γ, TNF-α, IL-2 | Intracellular Cytokine Staining | Polyfunctional T cell response observed | [8] |
| Galectin-9 Knockout Mice (Influenza-infected) | Bronchoalveolar Lavage (BAL) | NP (311-325) peptide | IFN-γ | Intracellular Cytokine Staining | 2-3 fold higher frequency of IFN-γ+ CD4+ T cells compared to wild-type | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of immunological studies. Below are outlines of key experimental protocols used to assess the immune response to Influenza NP (311-325).
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This assay quantifies the number of IFN-γ secreting cells at a single-cell level.
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes from immunized or infected animals.
-
Cell Stimulation: Add 2-5 x 10^5 cells per well. Stimulate the cells with Influenza NP (311-325) peptide (typically 1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., PHA or anti-CD3).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (or streptavidin-HRP). Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the reaction by washing with water once spots have developed.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the simultaneous identification of cell surface markers and intracellular cytokine production.
-
Cell Stimulation: In a 96-well plate, stimulate 1-2 x 10^6 PBMCs or splenocytes with Influenza NP (311-325) peptide (1-10 µg/mL) for 6 hours at 37°C. Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-5 hours of incubation.
-
Surface Staining: Wash the cells and stain with fluorescently-conjugated antibodies against cell surface markers (e.g., CD4, CD8, CD44) for 30 minutes at 4°C in the dark.
-
Fixation: Wash the cells and fix with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature in the dark.
-
Permeabilization: Wash the cells and permeabilize with a saponin-based permeabilization buffer.
-
Intracellular Staining: Stain the cells with fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α) for 30 minutes at room temperature in the dark.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry analysis software to quantify the percentage of cytokine-producing cells within the CD4+ T cell population.
Visualizations: Signaling Pathways and Experimental Workflows
MHC Class II Antigen Presentation Pathway of Influenza NP (311-325)
Caption: MHC Class II presentation of Influenza NP(311-325) to a CD4+ T cell.
T-Cell Activation Signaling Cascade
Caption: Simplified signaling cascade following TCR engagement with NP(311-325)-MHC II.
Experimental Workflow for ELISpot Assay
Caption: Step-by-step workflow of the ELISpot assay.
Experimental Workflow for Intracellular Cytokine Staining
Caption: Workflow for intracellular cytokine staining via flow cytometry.
Conclusion
The Influenza NP (311-325) peptide is a pivotal target for the cellular immune response to influenza A virus, primarily through the activation of IFN-γ-producing CD4+ T cells. While its role in directly stimulating humoral immunity is not well-documented, the T-cell help it generates is essential for a comprehensive and effective antiviral response. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals aiming to harness the therapeutic potential of targeting this conserved viral epitope. Future research should continue to explore the interplay between NP (311-325)-specific T cells and other components of the immune system to inform the design of next-generation influenza vaccines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a highly conserved and surface exposed B-cell epitope on the nucleoprotein of influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. d.docksci.com [d.docksci.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Influenza NP (311-325) - 1 mg [eurogentec.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Antigen-specific memory Treg control memory responses to influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diversifying T-cell responses: safeguarding against pandemic influenza with mosaic nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
Methodological & Application
Application Notes and Protocol: Influenza NP (311-325) IFN-γ ELISPOT Assay
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[1][2] This protocol is specifically tailored for the detection of T cells, primarily CD4+ T helper cells, that respond to the conserved Influenza A Nucleoprotein (NP) epitope NP (311-325) by secreting Interferon-gamma (IFN-γ).[3][4]
The NP (311-325) peptide is a well-characterized, immunodominant MHC class II-restricted epitope.[3][4] Monitoring the T cell response to this conserved internal protein is of significant interest in the development of universal influenza vaccines, which aim to provide broad protection against various influenza strains.[5][6]
Critical Parameters & Troubleshooting:
-
Cell Viability and Handling: The quality of the Peripheral Blood Mononuclear Cells (PBMCs) is paramount. PBMCs should be isolated from whole blood within 8 hours of collection to prevent granulocyte contamination.[7][8] If using cryopreserved cells, it is recommended to let them rest for at least one hour (or overnight) after thawing to allow for the removal of debris and apoptotic cells, which can improve viability and reduce background.[8]
-
Plate Pre-wetting: The 35% ethanol (B145695) pre-wetting step is critical for proper antibody coating of the PVDF membrane. Inadequate pre-wetting can lead to an absence of signal or poorly defined spots.[9] Ensure the entire membrane turns translucent and do not allow it to dry out after this step.[2]
-
High Background: This is a common issue that can obscure results. Potential causes include:
-
Contamination: Contaminants in cell culture can lead to non-specific staining.[9]
-
Pre-activated Cells: Washing cells just before adding them to the ELISPOT plate can help remove pre-secreted cytokines that darken the membrane.[10]
-
Over-development: Reduce the incubation time with the substrate or detection antibody.[11]
-
Inadequate Washing: Insufficient washing can leave behind unbound reagents. Increase the number of wash steps, especially if using a plate washer.[9][11]
-
-
No or Few Spots: This may indicate a low frequency of responding cells, but can also result from:
-
DMSO Concentration: If the NP (311-325) peptide is dissolved in DMSO, ensure the final concentration in the well is low (e.g., <0.4%), as high concentrations of DMSO can damage the plate membrane and contribute to high background.[10]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters and representative data for the Influenza NP (311-325) IFN-γ ELISPOT assay.
Table 1: Key Experimental Parameters
| Parameter | Recommended Value | Notes |
| Cell Type | Human PBMCs (fresh or cryopreserved) | Spleen or lymph node cells can be used for murine studies.[12] |
| Plate Type | 96-well PVDF membrane plates | Specifically designed for ELISPOT assays. |
| Cell Density per Well | 200,000 - 300,000 cells (in 100 µL) | A linear range is often observed between 120,000 and 360,000 cells/well.[5][13] |
| NP (311-325) Peptide Conc. | 2 - 10 µg/mL (final concentration) | Prepare a 2x stock to add 100 µL to the cells.[1] |
| Cell Incubation Time | 18 - 24 hours | Incubation at 37°C, 5% CO₂. Do not disturb the plates during incubation.[9][14] |
| Negative Control | Cells + Culture Medium (+ vehicle, e.g., DMSO) | Essential for background subtraction. |
| Positive Control | Phytohaemagglutinin (PHA) or CEF peptide pool | Confirms cell viability and reagent functionality.[2] |
Table 2: Representative IFN-γ ELISPOT Data (Human PBMCs)
| Condition | Median Response (SFU / 10⁶ PBMCs) | Fold Increase (Post-Vaccination) |
| Baseline (Pre-vaccination) | 5 - 320 | N/A |
| Post-Vaccination (Day 42) | 125 | ~25x |
| Post-Vaccination (Day 180) | 75 | ~15x |
Note: Data is compiled and representative of typical responses observed in clinical studies.[15] Actual Spot Forming Unit (SFU) counts can vary significantly based on donor immune status, vaccine formulation, and specific assay conditions. A positive response is often defined as having a spot count significantly higher than the negative control and exceeding a pre-defined threshold (e.g., >40 SFU/million cells).[15][16] A harmonized assay has established a Lower Limit of Quantification (LLOQ) at 34.4 SFU per million cells.[6][13]
Experimental Workflow Diagram
Caption: Workflow for the IFN-γ ELISPOT assay, from plate preparation to spot analysis.
Detailed Experimental Protocol
This protocol outlines the procedure for measuring IFN-γ secretion from human PBMCs in response to the Influenza NP (311-325) peptide.
Materials and Reagents
-
Cells: Freshly isolated or cryopreserved human PBMCs.
-
Peptide: Influenza NP (311-325) peptide, lyophilized. Reconstitute in sterile DMSO to a stock concentration of 1-2 mg/mL and store at -20°C or -80°C.
-
ELISPOT Plate: 96-well PVDF membrane plate.
-
Antibodies:
-
Capture Antibody: Purified anti-human IFN-γ mAb.
-
Detection Antibody: Biotinylated anti-human IFN-γ mAb.
-
-
Reagents:
-
Streptavidin-Alkaline Phosphatase (ALP).
-
Substrate: BCIP/NBT-plus.
-
Positive Control: Phytohaemagglutinin (PHA).
-
Sterile PBS (Phosphate Buffered Saline).
-
Ethanol (for 35% solution in sterile water).
-
Wash Buffer: PBS + 0.05% Tween-20.
-
Blocking Solution / Cell Medium: RPMI-1640 + 10% Fetal Bovine Serum (FBS) + 1% Penicillin/Streptomycin.
-
Day 1: Plate Coating
-
Pre-wet Plate: Add 15 µL of 35% ethanol to each well. Incubate for 1 minute at room temperature, ensuring the entire membrane becomes translucent.[2]
-
Wash: Immediately wash the wells 3 times with 200 µL/well of sterile PBS to remove the ethanol. Do not allow the membrane to dry.[2]
-
Coat: Dilute the anti-human IFN-γ capture antibody to its optimal concentration (e.g., 10 µg/mL) in sterile PBS. Add 100 µL to each well.
-
Incubate: Seal the plate and incubate overnight at 4°C.
Day 2: Cell Preparation and Stimulation
-
Prepare Plate: Decant the antibody solution from the plate. Wash each well once with 200 µL of sterile PBS.
-
Block: Add 200 µL/well of Blocking Solution (cell medium). Incubate for at least 2 hours at 37°C.[2]
-
Prepare Cells:
-
If using cryopreserved PBMCs, thaw them rapidly in a 37°C water bath.[17] Transfer to a tube containing warm medium and centrifuge to wash. Resuspend in fresh medium.
-
Perform a cell count and viability assessment (e.g., using Trypan Blue or a fluorescent dye). Viability should be >90%.
-
Resuspend cells in cell medium to a final concentration of 4 x 10⁶ cells/mL (for plating 200,000 cells in 50 µL).[14]
-
-
Prepare Stimulants: Prepare 2x working solutions of the NP (311-325) peptide, PHA (positive control), and medium alone (negative control) in cell medium.
-
Plate Setup:
-
Decant the blocking solution from the ELISPOT plate.
-
Add 100 µL of the appropriate 2x stimulant to each well (e.g., NP peptide for test wells, PHA for positive control wells, medium for negative control wells).
-
Gently mix the cell suspension and add 50 µL of cells to each well, for a final volume of 150 µL. This corresponds to 200,000 cells per well.[14]
-
-
Incubate: Cover the plate and incubate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator. Avoid moving or disturbing the plate.[9][14]
Day 3: Spot Development
-
Discard Cells: Decant the cell suspension from the wells.
-
Wash Plate: Wash the plate 5 times with 200 µL/well of Wash Buffer (PBS/Tween-20). Tap the plate on absorbent paper to remove excess liquid.[14]
-
Add Detection Antibody: Dilute the biotinylated anti-human IFN-γ detection antibody in PBS containing 0.5% BSA. Add 100 µL to each well.
-
Incubate: Seal the plate and incubate for 2 hours at room temperature.[14]
-
Wash: Repeat the wash step as in step 2.
-
Add Enzyme Conjugate: Dilute Streptavidin-ALP in PBS/0.5% BSA. Add 100 µL to each well.
-
Incubate: Incubate for 1 hour at room temperature.[2]
-
Final Wash: Wash the plate 3 times with Wash Buffer, followed by 3 final washes with PBS only to remove all residual Tween-20, which can inhibit the substrate.[2]
-
Add Substrate: Prepare the BCIP/NBT substrate solution. Add 100 µL to each well. Monitor spot development in the dark, which typically takes 5-15 minutes.
-
Stop Reaction: Stop the development by washing the plate thoroughly with deionized water.
-
Dry and Read: Allow the plate to dry completely, protected from light. Count the spots in each well using an automated ELISPOT reader.
Data Analysis
-
Quantify Spots: The raw data will be the number of spots per well.
-
Calculate SFU: Average the replicate wells for each condition. Subtract the average spot count of the negative control wells from the test wells.
-
Normalize Data: Express the results as Spot Forming Units (SFU) per million input cells.[13]
-
Formula: SFU per 10⁶ cells = [(Avg. spots in test well) - (Avg. spots in negative control well)] x (1,000,000 / Number of cells per well)
-
References
- 1. Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. journals.asm.org [journals.asm.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium. — Immunology [immunology.ox.ac.uk]
- 7. mabtech.com [mabtech.com]
- 8. Cell collection and handling for ELISPOT and FluoroSpot assays | U-CyTech [ucytech.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. mabtech.com [mabtech.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Generation of Adaptive Immune Responses Following Influenza Virus Challenge is Not Compromised by Pre-Treatment with the TLR-2 Agonist Pam2Cys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium [frontiersin.org]
- 15. FLU-v, a Broad-Spectrum Influenza Vaccine, Induces Cross-Reactive Cellular Immune Responses in Humans Measured by Dual IFN-γ and Granzyme B ELISpot Assay [mdpi.com]
- 16. Defining ELISpot cut-offs from unreplicated test and control wells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. immunospot.com [immunospot.com]
Application Notes and Protocols for Flow Cytometry Analysis with Influenza NP (311-325) Tetramers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the identification and quantification of influenza nucleoprotein (NP) specific CD4+ T cells using I-A(b) NP (311-325) tetramers and flow cytometry. The protocols outlined below are intended for use by researchers in immunology, infectious disease, and vaccine development.
Introduction
The influenza A virus nucleoprotein (NP) is a major target for the cellular immune response. The peptide sequence 311-325 of NP, when presented by the MHC class II molecule I-A(b) in mice, is an immunodominant epitope for CD4+ T helper cells.[1][2] The ability to accurately detect and quantify these antigen-specific T cells is crucial for understanding the dynamics of the immune response to influenza infection and for evaluating the efficacy of novel vaccine candidates. MHC class II tetramers, which are fluorescently labeled complexes of four MHC molecules each loaded with the specific peptide epitope, are powerful tools for staining and identifying antigen-specific T cells by flow cytometry.[3][4]
Data Presentation
The following tables summarize representative quantitative data for the frequency of NP (311-325) tetramer-positive CD4+ T cells in different tissues of C57BL/6 mice following influenza A virus (IAV) infection. These values can serve as a reference for expected outcomes.
Table 1: Frequency of NP (311-325) Tetramer+ CD4+ T Cells in Lungs of IAV-Infected Mice.
| Days Post-Infection | Percentage of CD4+ T Cells (Mean ± SEM) | Reference |
| 7 | 1.5 ± 0.2% | [5] |
| 10 | 2.5 ± 0.3% | [5] |
| 14 | 1.8 ± 0.2% | [2] |
| 30 (Memory Phase) | 0.8 ± 0.1% | [4] |
Table 2: Frequency of NP (311-325) Tetramer+ CD4+ T Cells in Spleen of IAV-Infected Mice.
| Days Post-Infection | Percentage of CD4+ T Cells (Mean ± SEM) | Reference |
| 9 | 0.5 ± 0.1% | [4] |
| 14 | 0.3 ± 0.05% | |
| 30 (Memory Phase) | 0.2 ± 0.04% | [4] |
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspensions
This protocol describes the preparation of single-cell suspensions from murine lungs and spleens, which are common tissues for analyzing influenza-specific T cell responses.
Materials:
-
C57BL/6 mice (infected with influenza A virus, e.g., PR8 strain)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase D (1 mg/mL)
-
DNase I (20 U/mL)
-
ACK lysis buffer
-
70 µm cell strainers
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Lung Tissue:
-
Perfuse the lungs with PBS through the right ventricle to remove peripheral blood.
-
Mince the lung tissue into small pieces in a petri dish containing RPMI/2% FBS.
-
Digest the tissue in RPMI containing Collagenase D and DNase I for 45-60 minutes at 37°C with gentle shaking.
-
Stop the digestion by adding RPMI/10% FBS.
-
Pass the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells, resuspend in ACK lysis buffer for 5 minutes at room temperature to lyse red blood cells.
-
Wash the cells with RPMI/10% FBS and resuspend in FACS buffer (PBS with 2% FBS).
-
-
Spleen:
-
Mechanically disrupt the spleen in a petri dish with RPMI/2% FBS using the plunger of a syringe.
-
Pass the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells and lyse red blood cells with ACK lysis buffer for 5 minutes at room temperature.
-
Wash the cells with RPMI/10% FBS and resuspend in FACS buffer.
-
Protocol 2: Staining of Cells with NP (311-325) Tetramers
This protocol details the staining procedure for identifying NP (311-325)-specific CD4+ T cells.
Materials:
-
Single-cell suspension from Protocol 1
-
FACS buffer (PBS + 2% FBS)
-
Fc block (anti-CD16/32 antibody)
-
PE- or APC-conjugated I-A(b) Influenza NP (311-325) Tetramer
-
Fluorochrome-conjugated antibodies:
-
Anti-CD4 (e.g., FITC, PerCP-Cy5.5)
-
Anti-CD8a (e.g., APC-Cy7, BV510) - for dump channel
-
Anti-B220 (e.g., APC-Cy7, BV510) - for dump channel
-
Anti-F4/80 (e.g., APC-Cy7, BV510) - for dump channel
-
Viability dye (e.g., Propidium Iodide, DAPI, or a fixable viability dye)
-
Procedure:
-
Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.
-
Add Fc block to the cell suspension and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Without washing, add the I-A(b) NP (311-325) tetramer at the manufacturer's recommended concentration.
-
Incubate for 60-120 minutes at 37°C or room temperature, protected from light.[3][6] Incubation at 37°C may enhance staining intensity.
-
Wash the cells with FACS buffer.
-
Add the cocktail of surface-staining antibodies (anti-CD4 and dump channel antibodies) and incubate for 20-30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye just before analysis on a flow cytometer.
Visualizations
Experimental Workflow
Caption: A general workflow for the analysis of influenza NP (311-325) specific T cells.
Flow Cytometry Gating Strategy
Caption: A representative gating strategy for identifying NP (311-325) tetramer-positive CD4+ T cells.
T-Cell Activation Pathway
Caption: A simplified diagram of T-cell activation initiated by TCR and co-stimulatory signals.
References
- 1. Kinetics and Phenotype of the CD4 T Cell Response to Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antigen-specific memory Treg control memory responses to influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Multifunctional cytokine production marks influenza A virus‐specific CD4 T cells with high expression of survival molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Intracellular Cytokine Staining for Influenza NP (311-325) Specific T Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the identification and quantification of influenza nucleoprotein (NP) (311-325) specific T cells using intracellular cytokine staining (ICS) and flow cytometry. This technique is crucial for evaluating T-cell mediated immunity in the context of influenza infection and vaccination.[1][2][3][4]
Introduction
Influenza A virus infection elicits a robust T cell response, which is critical for viral clearance and long-term immunity.[1] The nucleoprotein (NP) is a highly conserved internal antigen, making it an attractive target for universal influenza vaccines. The NP (311-325) peptide is an immunodominant epitope for CD4+ T cells in individuals with certain HLA types.[5][6][7][8] Intracellular cytokine staining (ICS) is a powerful method to detect antigen-specific T cells by measuring their cytokine production at a single-cell level following in vitro stimulation with the NP (311-325) peptide.[2][4][9] This document outlines the necessary protocols, reagents, and data analysis strategies for this application.
Experimental Principles
The ICS assay involves several key steps:
-
Cell Stimulation: Peripheral blood mononuclear cells (PBMCs) or other single-cell suspensions are stimulated ex vivo with the influenza NP (311-325) peptide. This stimulation mimics the in vivo antigen presentation and activates NP-specific T cells.
-
Inhibition of Cytokine Secretion: A protein transport inhibitor, such as Brefeldin A or Monensin, is added to the cell culture.[4] This blocks the secretion of newly synthesized cytokines, causing them to accumulate within the cytoplasm of activated T cells.[4]
-
Surface Staining: Cells are stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify specific T cell populations.
-
Fixation and Permeabilization: Cells are treated with reagents to fix them and permeabilize their membranes. This allows antibodies to access intracellular antigens.
-
Intracellular Staining: Permeabilized cells are stained with fluorescently-labeled antibodies against specific cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to identify and quantify the percentage of T cells producing specific cytokines in response to the NP peptide.
Data Presentation
Quantitative Analysis of NP (311-325) Specific T Cell Responses
The frequency of NP (311-325) specific T cells can vary depending on the donor's infection history, vaccination status, and the specific experimental conditions. The following table summarizes representative data from published studies.
| Cell Type | Stimulation | Cytokine(s) Measured | % of Parent Population (Mean ± SD or Range) | Reference |
| Human CD4+ T cells | NP peptide pool | IFN-γ | 0.89% (CV 36.5%) | [9] |
| Murine Splenic CD4+ T cells | NP (311-325) peptide | IFN-γ | ~0.5 - 1.5% | [7] |
| Murine Lung CD4+ T cells | NP (311-325) peptide | IFN-γ | ~1 - 4% | [8] |
| Human CD4+ T cells | Influenza Monovalent Strains | Polypositive (CD40L/IFNγ/IL2/TNFα) | Lower Limit of Quantification: 0.0335% | [3] |
Experimental Protocols
Materials and Reagents
-
Cells: Cryopreserved or fresh Peripheral Blood Mononuclear Cells (PBMCs) from human donors or splenocytes/lung lymphocytes from mice.
-
Peptide: Influenza NP (311-325) peptide (e.g., QVYSLIRPNENPAHK).
-
Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL Penicillin-Streptomycin.
-
Protein Transport Inhibitor: Brefeldin A (10 µg/mL) or Monensin (GolgiStop™).[4][10]
-
Antibodies for Surface Staining:
-
Anti-CD3 (to identify T cells)
-
Anti-CD4 (to identify helper T cells)
-
Anti-CD8 (to identify cytotoxic T cells)
-
Viability Dye (to exclude dead cells)
-
-
Fixation/Permeabilization Buffer Kit: Commercially available kits (e.g., BD Cytofix/Cytoperm™).[6][10]
-
Antibodies for Intracellular Staining:
-
Anti-IFN-γ
-
Anti-TNF-α
-
Anti-IL-2
-
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 2% FBS.
-
Controls:
-
Unstimulated control (cells with medium only)
-
Positive control (e.g., Staphylococcal enterotoxin B (SEB) or PMA/Ionomycin)
-
Detailed Protocol
1. Cell Preparation and Stimulation (Total time: 6-18 hours)
-
Thaw cryopreserved PBMCs or prepare single-cell suspensions from tissues.
-
Resuspend cells in complete RPMI medium and perform a cell count. Adjust the cell concentration to 2-3 x 10^6 cells/mL.[10]
-
Plate 1 mL of the cell suspension into each well of a 24-well plate or round-bottom 96-well plate.
-
Add the NP (311-325) peptide to the designated wells at a final concentration of 1-10 µg/mL.[5][10] Also, set up unstimulated and positive control wells.
-
(Optional) Add co-stimulatory antibodies, such as anti-CD28 and anti-CD49d (1 µg/mL each), to all wells to enhance T cell activation.[1][7]
-
Incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator.[1]
-
Add a protein transport inhibitor (e.g., Brefeldin A) to all wells.
-
Continue incubation for an additional 4-16 hours at 37°C in a 5% CO2 incubator.[1][2] The total stimulation time can range from 6 to 18 hours.[6][10]
2. Staining and Flow Cytometry (Total time: ~3 hours)
-
After incubation, harvest the cells and wash them with PBS.
-
Stain for cell viability according to the manufacturer's protocol.
-
Stain for surface markers by incubating the cells with a cocktail of anti-CD3, anti-CD4, and anti-CD8 antibodies for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with wash buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.[6][10] This step is typically a 20-minute incubation at room temperature.[1]
-
Wash the cells with the permeabilization buffer provided in the kit.
-
Stain for intracellular cytokines by incubating the cells with a cocktail of anti-IFN-γ, anti-TNF-α, and anti-IL-2 antibodies for 30 minutes at 4°C or room temperature in the dark.
-
Wash the cells twice with the permeabilization buffer.
-
Resuspend the cells in staining buffer or PBS for flow cytometry analysis.
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 100,000-500,000 total events) to ensure adequate detection of rare antigen-specific T cells.
3. Data Analysis and Gating Strategy
-
Gate on singlets to exclude cell doublets.
-
Gate on live cells using the viability dye.
-
Gate on lymphocytes based on their forward and side scatter properties.
-
Gate on CD3+ T cells.
-
From the CD3+ population, gate on CD4+ and CD8+ T cell subsets.
-
Within the CD4+ and CD8+ populations, quantify the percentage of cells expressing IFN-γ, TNF-α, and/or IL-2 in the peptide-stimulated samples compared to the unstimulated control.
Visualizations
Caption: Experimental workflow for intracellular cytokine staining.
Caption: Simplified T cell activation and cytokine production pathway.
References
- 1. Frontiers | Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium [frontiersin.org]
- 2. Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines | PLOS One [journals.plos.org]
- 3. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Multifunctional cytokine production marks influenza A virus‐specific CD4 T cells with high expression of survival molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antigen-specific memory Treg control memory responses to influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Memory CD4 T Cells Direct Protective Responses to Influenza Virus in the Lungs through Helper-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Kinetics and Phenotype of the CD4 T Cell Response to Influenza Virus Infections [frontiersin.org]
- 9. viroclinics.com [viroclinics.com]
- 10. Frontiers | Generation of Adaptive Immune Responses Following Influenza Virus Challenge is Not Compromised by Pre-Treatment with the TLR-2 Agonist Pam2Cys [frontiersin.org]
Application Notes and Protocols for Influenza NP (311-325) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the influenza nucleoprotein (NP) peptide fragment 311-325 in murine models of influenza infection. This peptide is a well-characterized, immunodominant MHC class II-restricted epitope that serves as a valuable tool for studying CD4+ T cell responses and developing novel influenza vaccines.
The Influenza NP (311-325) peptide is a crucial component in cellular immunity to influenza A virus, eliciting potent interferon-gamma (IFN-γ) production from CD4+ T cells without stimulating CD8+ T cells.[1][2] Its conserved nature across different influenza A virus strains makes it an attractive target for universal influenza vaccine strategies. These notes will detail its application in immunization and challenge studies, methods for assessing immune responses, and relevant signaling pathways.
I. Experimental Applications and Protocols
The NP (311-325) peptide is primarily used in mouse models to:
-
Evaluate the efficacy of vaccine candidates designed to elicit T-cell mediated immunity.
-
Investigate the role of CD4+ T cells in influenza virus clearance and immunopathology.
-
Screen for novel adjuvants that enhance T-cell responses.
A. Immunization Protocols
1. Peptide-Based Immunization:
This protocol is designed to elicit an NP (311-325)-specific CD4+ T cell response.
-
Materials:
-
Influenza NP (311-325) peptide (sequence: QVYSLIRPNENPAHK)
-
Adjuvant (e.g., GLA-SE, SLA-SE, Alhydrogel)[3]
-
Phosphate-buffered saline (PBS)
-
C57BL/6 mice (6-8 weeks old)
-
-
Procedure:
-
Prepare the immunogen by emulsifying the NP (311-325) peptide with the chosen adjuvant according to the manufacturer's instructions. A typical concentration is 10-20 µg of peptide per mouse.
-
Administer the immunogen to mice via subcutaneous (s.c.) or intranasal (i.n.) routes.[4] For s.c. immunization, inject a total volume of 100 µL at the base of the tail. For i.n. immunization, administer 20-50 µL to anesthetized mice.
-
Boost the immunization 2-3 weeks after the primary immunization using the same protocol.
-
Collect samples (spleen, lungs, bronchoalveolar lavage fluid) for immunological analysis 8-10 days after the final immunization or proceed with a viral challenge.[5][6]
-
2. Recombinant Protein-Based Immunization:
Using full-length recombinant NP (rNP) can elicit a broader T-cell response, including to the NP (311-325) epitope.
-
Materials:
-
Recombinant Influenza Nucleoprotein (rNP)
-
Adjuvant (e.g., SLA-SE)[3]
-
PBS
-
C57BL/6 or BALB/c mice (6-8 weeks old)
-
-
Procedure:
-
Formulate the rNP with an adjuvant. For example, mix 10 µg of rNP with SLA-SE.[3]
-
Immunize mice as described in the peptide-based protocol.
-
A booster immunization is typically given three weeks after the primary dose.[3]
-
Challenge with influenza virus can be performed three weeks after the final vaccination.[3]
-
B. Influenza Virus Challenge Studies
Challenge studies are performed to assess the protective efficacy of the induced NP (311-325)-specific T-cell response.
-
Materials:
-
Procedure:
-
Three weeks after the final immunization, anesthetize the mice.[3]
-
Infect the mice intranasally with a lethal or sub-lethal dose of influenza virus. A typical lethal dose of A/PR8 virus is 1000 EID50.[3]
-
Monitor the mice daily for weight loss and survival for up to 14 days post-infection.[4]
-
At specific time points (e.g., day 5, 7, or 10 post-infection), euthanize a subset of mice to collect lungs for viral titer determination and immunological assays.[3][7][8]
-
II. Immunological Assays
Several assays can be employed to quantify the NP (311-325)-specific T-cell response.
A. Tetramer Staining
This method allows for the direct visualization and quantification of antigen-specific T cells.
-
Protocol:
-
Prepare single-cell suspensions from spleen, lungs, or bronchoalveolar lavage (BAL) fluid.[7]
-
Incubate the cells with an I-A(b)-NP(311-325) MHC class II tetramer for 1 hour at room temperature.[7]
-
Stain the cells with fluorescently labeled antibodies against surface markers such as CD4, CD44, and CD62L.
-
Acquire the samples on a flow cytometer and analyze the data to determine the frequency and number of NP (311-325)-specific CD4+ T cells.[3][5][6]
-
B. Intracellular Cytokine Staining (ICCS)
ICCS is used to determine the cytokine profile of NP (311-325)-specific T cells upon restimulation.
-
Protocol:
-
Prepare single-cell suspensions.
-
Stimulate the cells with the NP (311-325) peptide (1-10 µg/mL) for 5-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[9][10][11]
-
Stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines such as IFN-γ, TNF-α, and IL-2.[10][12]
-
Analyze the cells by flow cytometry.
-
C. Enzyme-Linked Immunospot (ELISPOT) Assay
The ELISPOT assay is a highly sensitive method to quantify the number of cytokine-secreting cells.
-
Protocol:
-
Coat a 96-well ELISPOT plate with an anti-IFN-γ capture antibody.[13][14]
-
Add single-cell suspensions from immunized mice to the wells.
-
Stimulate the cells with the NP (311-325) peptide (5 µ g/well ).[13][14]
-
Wash the plate and add a biotinylated anti-IFN-γ detection antibody.[13][14]
-
Add streptavidin-alkaline phosphatase and a substrate to develop the spots.
-
Count the spots, where each spot represents a single IFN-γ-secreting cell.[13][14]
-
D. In Vivo Cytotoxicity Assay
This assay measures the cytotoxic activity of T cells in vivo.
-
Protocol:
-
Prepare target cells by pulsing splenocytes from naive congenic mice (e.g., CD45.1) with the NP (311-325) peptide (10 µg/mL).[3]
-
Label the peptide-pulsed target cells with a high concentration of a fluorescent dye (e.g., CFSE).
-
Prepare control cells by pulsing with an irrelevant peptide and labeling with a low concentration of the same dye.[3]
-
Inject an equal mixture of target and control cells intravenously into immunized and control mice.
-
After 18-24 hours, harvest spleens and analyze the cell populations by flow cytometry.
-
Calculate the percentage of specific lysis based on the reduction of the target cell population relative to the control cell population.[3]
-
III. Data Presentation
The following tables summarize quantitative data from representative studies using Influenza NP (311-325) in mouse models.
| Table 1: NP-Specific CD4+ T Cell Responses Following Vaccination and Challenge | |||||
| Vaccine Group | Adjuvant | Tissue | Assay | Metric | Value |
| rNP | SLA-SE | Spleen | Tetramer | Frequency of NP-specific CD4+ T cells | Increased vs. unvaccinated[3] |
| rNP | SLA-SE | BAL | Tetramer | Frequency of NP-specific CD4+ T cells | Increased vs. unvaccinated[3] |
| rNP | SLA-SE | Spleen | Tetramer | Absolute number of NP-specific CD4+ T cells | Increased vs. unvaccinated[3] |
| rNP | SLA-SE | BAL | Tetramer | Absolute number of NP-specific CD4+ T cells | Increased vs. unvaccinated[3] |
| Mosaic NP | ADJ + GLA | Lungs | Tetramer | % of CD4+ T cells specific to NP311 | ~2%[5][6] |
| PR8 NP | ADJ + GLA | Lungs | Tetramer | % of CD4+ T cells specific to NP311 | ~2%[5][6] |
| Table 2: Protective Efficacy of NP-Based Vaccination | |||
| Vaccine Group | Challenge Virus | Metric | Outcome |
| rNP + SLA-SE (aged mice) | A/PR8 (lethal dose) | Survival | Enhanced survival compared to control[3] |
| rNP + SLA-SE (aged mice) | A/PR8 (lethal dose) | Viral Clearance | Significantly enhanced[3] |
| Mosaic NP | IAV-PR8 (lethal dose) | Lung Viral Titer | ~4 logs lower than unvaccinated[5][6] |
| PR8 NP | IAV-PR8 (lethal dose) | Lung Viral Titer | ~4 logs lower than unvaccinated[5][6] |
IV. Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Influenza NP (311-325) - 1 mg [anaspec.com]
- 3. Vaccination of aged mice with adjuvanted recombinant influenza nucleoprotein enhances protective immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Protective Peptide Vaccine against Influenza A Viruses Developed in HLA-A*2402 Human Immunity Model | PLOS One [journals.plos.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Diversifying T-cell responses: safeguarding against pandemic influenza with mosaic nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antigen-specific memory Treg control memory responses to influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influenza Virus Targets Class I MHC-Educated NK Cells for Immunoevasion | PLOS Pathogens [journals.plos.org]
- 9. Near-Infrared Laser Adjuvant for Influenza Vaccine | PLOS One [journals.plos.org]
- 10. pnas.org [pnas.org]
- 11. The Role of MyD88 Signaling in Heterosubtypic Influenza A Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Generation of Adaptive Immune Responses Following Influenza Virus Challenge is Not Compromised by Pre-Treatment with the TLR-2 Agonist Pam2Cys - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
Application Notes and Protocols: Enhancing the Immunogenicity of Influenza NP (311-325) with Adjuvants
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing various adjuvants to enhance the immunogenicity of the influenza nucleoprotein (NP) peptide epitope (311-325). The information compiled herein is intended to guide researchers in the selection and application of adjuvants for preclinical vaccine development targeting conserved influenza antigens.
Introduction
The influenza A virus nucleoprotein (NP) is a highly conserved internal antigen, making it an attractive target for universal influenza vaccines aimed at inducing cross-protective T-cell immunity. The NP (311-325) peptide is a well-characterized MHC class II-restricted epitope that can elicit robust CD4+ T-cell responses. However, synthetic peptides alone are often poorly immunogenic and require the use of adjuvants to stimulate a potent and durable immune response. This document outlines the use of several classes of adjuvants, including Toll-like receptor (TLR) agonists and oil-in-water emulsions, to augment the immunogenicity of the NP (311-325) peptide.
Data Presentation: Quantitative Comparison of Adjuvants
The following tables summarize quantitative data from preclinical studies investigating the effect of different adjuvants on the immunogenicity of influenza NP. It is important to note that the experimental conditions, including the form of the antigen (recombinant protein vs. peptide), mouse strain, and assays used, may vary between studies.
Table 1: Adjuvant Effects on NP-Specific CD4+ T-Cell Responses
| Adjuvant | Antigen | Mouse Strain | Assay | Key Findings | Reference |
| SLA-SE | Recombinant NP | C57BL/6 (Aged) | NP(311-324)/IAb Tetramer Staining | Increased frequency and absolute number of NP-specific CD4+ T cells in spleen, lung, and BAL fluid post-challenge compared to rNP + Alhydrogel.[1] | [1] |
| CpG 1018 | Recombinant NP | BALB/c | ELISpot | Significantly enhanced IFNγ-secreting Th1 cells compared to rNP alone or rNP + AddaVax.[2] | [2] |
| AddaVax | Recombinant NP | BALB/c | ELISpot | Significantly increased IL-4-secreting Th2 cells.[2] | [2] |
| ADJ + GLA | Recombinant NP | C57BL/6 | MHC II Tetramer Staining | Induced robust NP(311-325)-specific CD4+ T-cell responses after intranasal immunization.[3] | [3] |
Table 2: Adjuvant Effects on NP-Specific Antibody Responses
| Adjuvant | Antigen | Mouse Strain | Assay | Key Findings | Reference |
| SLA-SE | Recombinant NP | C57BL/6 (Young and Aged) | ELISA | Specifically enhanced the production of NP-specific IgG2c antibodies, indicating a Th1-biased response.[1] | [1] |
| CpG 1018 | Recombinant NP | BALB/c | ELISA | Vigorously enhanced anti-NP IgG2c antibody production, indicating a strong Th1 bias.[2] | [2] |
| AddaVax | Recombinant NP | BALB/c | ELISA | Enhanced both IgG1 and IgG2c antibody production, suggesting a more balanced Th1/Th2 response.[2] | [2] |
| Alhydrogel | Recombinant NP | C57BL/6 (Young and Aged) | ELISA | Induced primarily NP-specific IgG1 antibodies, characteristic of a Th2-biased response.[1] | [1] |
Experimental Protocols
Formulation of Influenza NP (311-325) Peptide with Adjuvants
a) Formulation with CpG ODN (TLR9 Agonist)
This protocol is adapted for the formulation of a synthetic peptide with a CpG oligodeoxynucleotide.
Materials:
-
Influenza NP (311-325) peptide (e.g., QVYSLIRPNENPAHK), lyophilized
-
CpG ODN (e.g., CpG 1018 or CpG 1826), VacciGrade™
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Reconstitute the lyophilized NP (311-325) peptide in sterile PBS to a stock concentration of 1 mg/mL. Vortex briefly and ensure complete dissolution.
-
Reconstitute the CpG ODN in sterile PBS to a stock concentration of 1 mg/mL.
-
On the day of immunization, dilute the peptide and CpG ODN stocks in sterile PBS to the final desired concentrations. For a typical murine immunization, a final dose of 20-100 µg of peptide and 10-20 µg of CpG ODN in a total volume of 100 µL is common.[4]
-
In a sterile microcentrifuge tube, mix the required volumes of the diluted peptide and CpG ODN.
-
Gently vortex the mixture to ensure homogeneity.
-
Keep the formulation on ice until immunization.
b) Formulation with AddaVax (MF59-like Oil-in-Water Emulsion)
This protocol describes the formulation of a peptide with a squalene-based oil-in-water emulsion.
Materials:
-
Influenza NP (311-325) peptide, lyophilized
-
AddaVax™ adjuvant
-
Sterile, endotoxin-free PBS
-
Sterile microcentrifuge tubes
Procedure:
-
Reconstitute the lyophilized NP (311-325) peptide in sterile PBS to a stock concentration of 1 mg/mL.
-
On the day of immunization, prepare the final vaccine formulation by mixing the peptide solution with AddaVax at a 1:1 volume ratio.[5] For example, for a 100 µL final volume, mix 50 µL of the peptide solution (containing the desired peptide dose) with 50 µL of AddaVax.
-
Vortex the mixture vigorously for at least 20 seconds to form a stable emulsion.[6]
-
Visually inspect the emulsion for uniformity.
-
Keep the formulation at room temperature and use within one hour of preparation.
Mouse Immunization Protocol
This protocol outlines a general procedure for subcutaneous immunization of mice.
Materials:
-
Prepared peptide-adjuvant formulation
-
6-8 week old BALB/c or C57BL/6 mice
-
Sterile insulin (B600854) syringes with 28-30 gauge needles
-
Animal restraints
Procedure:
-
Acclimatize mice to the facility for at least one week prior to the experiment.
-
On the day of immunization, draw 100 µL of the prepared peptide-adjuvant formulation into an insulin syringe.
-
Properly restrain the mouse.
-
For subcutaneous (s.c.) injection, lift the skin on the back of the neck or at the base of the tail to form a tent.
-
Insert the needle into the base of the tented skin and inject the 100 µL of the formulation.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
A typical immunization schedule involves a prime immunization on day 0, followed by one or two booster immunizations at 2-3 week intervals.[1]
Enzyme-Linked Immunosorbent Assay (ELISA) for NP-Specific Antibodies
This protocol is for the detection and quantification of NP-specific IgG antibodies in mouse serum.
Materials:
-
Recombinant influenza NP protein
-
96-well high-binding ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgG, IgG1, and IgG2c secondary antibodies
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well plate with 100 µL of recombinant NP protein (1-2 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Serially dilute the mouse serum samples in blocking buffer and add 100 µL of each dilution to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of diluted HRP-conjugated anti-mouse IgG, IgG1, or IgG2c secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cut-off.
Intracellular Cytokine Staining (ICS) for NP (311-325)-Specific CD4+ T-Cells
This protocol is for the detection of intracellular IFN-γ in NP (311-325)-specific CD4+ T-cells by flow cytometry.
Materials:
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Influenza NP (311-325) peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Anti-mouse CD16/CD32 (Fc block)
-
Fluorochrome-conjugated antibodies against mouse CD3, CD4, and IFN-γ
-
Fixation/Permeabilization solution
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of splenocytes from immunized mice.
-
Resuspend the cells in complete RPMI medium at a concentration of 1-2 x 10⁷ cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well round-bottom plate.
-
Stimulate the cells with the NP (311-325) peptide at a final concentration of 5-10 µg/mL for 6 hours at 37°C in a 5% CO₂ incubator. Include an unstimulated control (medium alone).
-
For the last 4-5 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture to allow for intracellular cytokine accumulation.
-
After stimulation, wash the cells with FACS buffer (PBS with 2% FBS).
-
Block Fc receptors by incubating the cells with anti-mouse CD16/CD32 for 15 minutes on ice.
-
Stain for surface markers by adding fluorochrome-conjugated anti-CD3 and anti-CD4 antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular IFN-γ by adding a fluorochrome-conjugated anti-IFN-γ antibody and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data by gating on CD3+CD4+ lymphocytes and quantifying the percentage of IFN-γ+ cells.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways activated by different classes of adjuvants.
Caption: TLR4 Signaling Pathway for SLA-SE Adjuvant.
Caption: TLR9 Signaling Pathway for CpG ODN Adjuvant.[7]
Caption: Proposed Mechanism of Action for MF59 Adjuvant.[8][9]
Experimental Workflow Diagram
References
- 1. Vaccination of aged mice with adjuvanted recombinant influenza nucleoprotein enhances protective immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. journals.asm.org [journals.asm.org]
- 4. hongjing.com.tw [hongjing.com.tw]
- 5. Adjuvants and Immunization Strategies to Induce Influenza Virus Hemagglutinin Stalk Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Polymeric Pathogen-Like Particles-Based Combination Adjuvants Elicit Potent Mucosal T Cell Immunity to Influenza A Virus [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Cytotoxicity Assay Using NP (311-325) Pulsed Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vivo cytotoxicity assay is a powerful technique to quantitatively measure the cytotoxic activity of T lymphocytes in a living organism. This method is crucial for evaluating the efficacy of vaccines and immunotherapies designed to elicit cell-mediated immunity. The assay involves labeling target cells, pulsing a subset of them with a specific peptide epitope, and then introducing these cells into an animal model to measure the specific lysis of the peptide-pulsed targets by endogenous cytotoxic T lymphocytes (CTLs).
This document provides detailed application notes and protocols for conducting an in vivo cytotoxicity assay using target cells pulsed with the influenza virus nucleoprotein (NP) peptide 311-325. The NP (311-325) peptide is a well-characterized MHC class II-restricted epitope, making this assay particularly relevant for assessing CD4+ T cell-mediated cytotoxicity.
Data Presentation
Table 1: In Vivo Cytotoxicity Against MHC Class II-Expressing Target Cells [1]
| Experiment Condition | Target Cell Type | Specific Lysis (%) |
| Day 14 LCMV-Infected Mice (20h incubation) | MHC Class II high | 52 |
| Day 14 LCMV-Infected Mice (20h incubation) | MHC Class II low | 0 |
| Day 9 LCMV-Infected Mice | MHC Class II high | 48 |
| Day 14 LCMV-Infected Mice (6h incubation) | MHC Class II high | 16 |
Calculation of Specific Lysis:
The percentage of specific lysis is calculated using the following formula:
% Specific Lysis = (1 - (Ratio in infected mice / Ratio in naive mice)) x 100
Where the ratio is the number of peptide-pulsed target cells divided by the number of unpulsed (control) target cells.
Experimental Protocols
This section provides a detailed protocol for an in vivo cytotoxicity assay adapted for NP (311-325) pulsed targets.
Materials and Reagents
-
Target Cells: Splenocytes from naive syngeneic mice.
-
Peptide: Influenza NP (311-325) peptide (QVYSLIRPNENPAHK).
-
Cell Stains: Carboxyfluorescein succinimidyl ester (CFSE) in two different concentrations (e.g., CFSEhigh and CFSElow).
-
Cell Culture Medium: RPMI 1640 supplemented with 10% FBS, L-glutamine, and antibiotics.
-
Phosphate-Buffered Saline (PBS)
-
Recipient Mice: Naive and influenza virus-infected mice.
-
Flow Cytometer
Protocol Steps
-
Preparation of Target Cells:
-
Harvest spleens from naive syngeneic mice and prepare a single-cell suspension.
-
Lyse red blood cells using a suitable lysis buffer.
-
Wash the splenocytes with PBS and resuspend in cell culture medium.
-
-
Peptide Pulsing and Staining:
-
Divide the splenocyte suspension into two populations.
-
Population 1 (Pulsed Targets): Incubate the cells with the NP (311-325) peptide at a concentration of 1-10 µg/mL for 1 hour at 37°C.
-
Population 2 (Unpulsed Controls): Incubate the cells under the same conditions without the peptide.
-
Wash both cell populations to remove excess peptide.
-
Resuspend the pulsed target cells in PBS and stain with a high concentration of CFSE (CFSEhigh).
-
Resuspend the unpulsed control cells in PBS and stain with a low concentration of CFSE (CFSElow).
-
Quench the staining reaction by adding an equal volume of FBS.
-
Wash the cells extensively with PBS.
-
-
Injection of Target Cells:
-
Mix the CFSEhigh (pulsed) and CFSElow (unpulsed) cell populations at a 1:1 ratio.
-
Inject a total of 10-20 x 106 cells in a volume of 200 µL intravenously into both naive and influenza virus-infected recipient mice.
-
-
In Vivo Incubation:
-
Allow the target cells to circulate and be subjected to cytotoxic T cell activity in the recipient mice for a predetermined period (e.g., 4-20 hours).
-
-
Analysis of Specific Lysis:
-
After the incubation period, euthanize the mice and harvest their spleens.
-
Prepare single-cell suspensions from the spleens.
-
Acquire the samples on a flow cytometer, gating on the CFSE-positive populations.
-
Determine the number of events in the CFSEhigh and CFSElow populations for each mouse.
-
Calculate the ratio of CFSEhigh to CFSElow cells for each mouse.
-
Calculate the percentage of specific lysis using the formula mentioned in the Data Presentation section.
-
Visualizations
Experimental Workflow
CD4+ T Cell-Mediated Cytotoxicity Signaling Pathway
References
Application Notes: Influenza NP (311-325) Peptide in Humanized and Murine Mouse Studies
Introduction
The Influenza Nucleoprotein (NP) peptide spanning amino acids 311-325 (Sequence: QVYSLIRPNENPAHK) is a well-characterized, immunodominant epitope restricted to the Major Histocompatibility Complex (MHC) class II molecule.[1][2] In the context of influenza virus infection, this peptide is presented by antigen-presenting cells (APCs) to CD4+ T helper cells, playing a crucial role in initiating and shaping the adaptive immune response. It is known to elicit strong production of key cytokines like Interferon-gamma (IFN-γ) and is instrumental in studying host immunoresponses to influenza infection without directly stimulating CD8+ T-cells.[1][2] These application notes provide an overview of its use, quantitative data from representative studies, and detailed protocols for its application in immunology research, particularly within humanized and standard murine models.
Core Applications
-
Tracking Antigen-Specific CD4+ T Cells: The NP (311-325) peptide is widely used to identify, quantify, and characterize the CD4+ T cell response to influenza infection or vaccination using techniques like MHC-II tetramer staining and intracellular cytokine staining.[3][4][5]
-
Vaccine Efficacy Studies: Researchers utilize this peptide to assess the immunogenicity of novel influenza vaccines by measuring the magnitude and quality of the CD4+ T cell response they induce.[6]
-
Studying T Cell Memory: It serves as a critical tool for investigating the formation, maintenance, and recall function of memory CD4+ T cells following primary infection and subsequent challenges.[3][7]
-
Immunomodulation Research: The peptide allows for the precise evaluation of how various factors, such as co-infections, allergen exposure, or immunomodulatory drugs, affect the function of influenza-specific T cells.[8]
Data Presentation
The following tables summarize quantitative data from various studies utilizing the Influenza NP (311-325) peptide to measure immune responses in mice.
Table 1: Frequency of NP (311-325)-Specific CD4+ T Cells in Murine Models
| Mouse Model | Tissue | Time Point | % of CD4+ T Cells Specific to NP (311-325) | Experimental Context |
| C57BL/6 | Lungs | 8 days post-booster | ~2% | Post-vaccination with PR8 NP or Mosaic NP (MNP).[6] |
| C57BL/6 | Lungs | 10 days post-infection | ~4-5% | Peak response after infection with IAV-PR8.[5] |
| C57BL/6 | Lungs | 7 days post-infection | 96-99% of NP311-specific CD4+ T cells are CD49d+CD11ahi | Phenotyping of antigen-experienced T cells.[5] |
| Egr2 CKO | Lungs | Peak of primary infection | Similar to Wild Type | Study of EGR2's role in T-cell function.[9] |
Table 2: Functional and Protective Outcomes in Murine Studies
| Mouse Model | Challenge Virus | Measurement | Result | Key Finding |
| C57BL/6 | IAV-CA04 (Pandemic H1N1) | Lung Viral Titer (Day 6) | Significantly lower in MNP-vaccinated mice compared to PR8 NP-vaccinated mice. | Mosaic NP vaccine provides enhanced protection against a pandemic strain.[6] |
| C57BL/6 | X31 (H3N2) | Weight Loss | Mice exposed to HDM allergen post-PR8 infection showed less weight loss after X31 challenge. | Allergic inflammation can alter and improve subsequent anti-viral responses.[8] |
| MKP-1 KO | PR8 (H1N1) | IFN-γ producing CD4+ T cells (in BAL) | Significantly lower percentage in KO mice compared to Wild Type after peptide stimulation. | MKP-1 is critical for effective anti-influenza T cell responses.[10] |
| Egr2 CKO | PR8 (H1N1) | IFN-γ and TNFα production by CD4+ T cells | Markedly lower in CKO mice compared to Wild Type after peptide stimulation. | EGR2 is essential for the functional capacity of antigen-specific CD4+ T cells.[9] |
Visualized Workflows and Pathways
Caption: General workflow for studying NP (311-325) specific T-cell responses.
Caption: T-Cell activation via NP (311-325) peptide presentation.
Experimental Protocols
Protocol 1: In Vivo Influenza Virus Infection Model
This protocol describes a standard method for infecting mice to study the subsequent immune response.
-
Virus Preparation: Thaw the influenza virus stock (e.g., A/Puerto Rico/8/1934) on ice. Dilute the virus to the desired concentration (e.g., 200 plaque-forming units, PFU) in 20-50 µL of sterile PBS or DMEM.[5][11]
-
Anesthesia: Briefly anesthetize mice (e.g., 10-14 weeks old C57BL/6 or appropriate humanized strain) using inhaled isoflurane.[4][11]
-
Infection: Administer the diluted virus intranasally (i.n.) to the anesthetized mice.[4][11]
-
Monitoring: Monitor the mice daily for weight loss and signs of illness. Euthanize animals that lose more than 20-25% of their initial body weight, as per institutional guidelines.[12]
-
Tissue Harvest: At predetermined time points (e.g., day 7, 10, or 30 post-infection), humanely euthanize the mice and harvest relevant tissues such as lungs, spleen, and mediastinal lymph nodes for analysis.[4][5]
Protocol 2: Preparation of Single-Cell Suspensions from Murine Lung
This protocol details the processing of lung tissue to obtain single cells for flow cytometry.
-
Lung Perfusion: (Optional but recommended) Perfuse the lungs with sterile PBS through the right ventricle of the heart until the tissue appears white to remove blood contamination.
-
Tissue Digestion: Mince the harvested lung tissue finely with scissors and place it in a digestion buffer containing RPMI medium, DNase I (0.5 mg/mL), and Collagenase I (2.5 mg/mL).[12]
-
Incubation: Incubate the tissue suspension for 30-60 minutes at 37°C with gentle agitation.[3][12]
-
Homogenization: Homogenize the digested tissue by passing it through a 70 µm cell strainer or using a gentle mechanical dissociator to create a single-cell suspension.[12]
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using an ACK lysis buffer.
-
Cell Counting: Wash the cells with complete medium or FACS buffer (PBS with 2% FCS), and count them using a hemocytometer or automated cell counter, assessing viability with Trypan Blue.[3]
Protocol 3: Identification of NP (311-325)-Specific CD4+ T Cells using MHC-II Tetramers
This protocol allows for the direct visualization and quantification of antigen-specific CD4+ T cells.
-
Cell Preparation: Start with 1-5 x 10^6 cells from the single-cell suspension in a 96-well plate or FACS tube.
-
Fc Block: Incubate cells with an Fc-blocking antibody (anti-CD16/32) for 15 minutes on ice to prevent non-specific antibody binding.[3]
-
Tetramer Staining: Add the I-Ab/NP(311-325) tetramer (conjugated to PE or APC) and incubate for 1 hour at room temperature or 3 hours at 37°C, protected from light.[3][8][12] The optimal time and temperature should be determined empirically.
-
Surface Marker Staining: Add a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD4, CD44, CD62L, CD69) and incubate for 30 minutes on ice.
-
Viability Staining: Use a fixable viability dye to exclude dead cells from the analysis.
-
Washing and Fixation: Wash the cells with FACS buffer. Fix the cells with 1-2% paraformaldehyde.
-
Data Acquisition: Acquire the samples on a flow cytometer. Gate on live, singlet, CD4+ lymphocytes to determine the percentage of tetramer-positive cells.[3]
Protocol 4: Intracellular Cytokine Staining (ICS) for Functional T-Cell Analysis
This protocol measures the ability of NP (311-325)-specific T cells to produce cytokines upon restimulation.
-
Cell Plating: Plate 1-2 x 10^6 cells per well in a 96-well round-bottom plate.
-
Restimulation: Stimulate the cells with the NP (311-325) peptide (e.g., 5-10 µg/mL) for 5-6 hours at 37°C.[9][13] Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Protein Transport Inhibition: After the first 1-3 hours of stimulation, add a protein transport inhibitor such as Brefeldin A or Monensin to the culture to trap cytokines intracellularly.[9][13][14]
-
Surface Staining: Following the total stimulation period, wash the cells and perform surface marker staining (e.g., for CD4, CD44) as described in Protocol 3.
-
Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercial kit (e.g., Cytofix/Cytoperm) according to the manufacturer's instructions.[3]
-
Intracellular Staining: Stain the permeabilized cells with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30-45 minutes.
-
Washing and Acquisition: Wash the cells and acquire data on a flow cytometer. Analyze the frequency of cytokine-producing cells within the CD4+ T cell gate.[9]
References
- 1. Influenza NP (311-325) - 1 mg [anaspec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antigen-specific memory Treg control memory responses to influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifunctional cytokine production marks influenza A virus‐specific CD4 T cells with high expression of survival molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and Phenotype of the CD4 T Cell Response to Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. biorxiv.org [biorxiv.org]
- 8. rupress.org [rupress.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. pnas.org [pnas.org]
- 13. CD4 Effector TCR Avidity for Peptide on APC Determines the Level of Memory Generated - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Recombinant Influenza Virus Expressing NP (311-325) Epitope
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation, characterization, and application of recombinant influenza viruses engineered to express the nucleoprotein (NP) (311-325) epitope. This immunodominant, MHC class II-restricted epitope is a key target for CD4+ T cell responses, making these recombinant viruses valuable tools for vaccine development and immunological research.
Introduction
Influenza viruses pose a significant global health threat due to their ability to cause seasonal epidemics and occasional pandemics. The influenza A virus nucleoprotein (NP) is a highly conserved internal protein, making it an attractive target for universal vaccine strategies that aim to elicit cross-protective immunity against various influenza strains. The NP (311-325) peptide is a well-characterized, immunodominant epitope presented by MHC class II molecules, which elicits potent interferon-gamma (IFN-γ) production from CD4+ T cells.[1][2] The generation of recombinant influenza viruses that express or enhance the presentation of this epitope offers a powerful platform to study T-cell-mediated immunity and to develop novel vaccines capable of inducing robust, cross-reactive T-cell responses.
This document outlines the methodologies for creating these recombinant viruses using reverse genetics, characterizing their in vitro and in vivo properties, and protocols for assessing the specific immune responses they induce.
Data Presentation
Table 1: In Vitro Characterization of Recombinant Influenza Viruses
| Virus Strain | Modification | Viral Titer (PFU/mL) in MDCK cells | Hemagglutination Units (HAU) | M2e Expression (Relative Units) | Reference |
| A/PR8 | Wild-type | ~1 x 10⁸ | 256 | 1.0 | [3] |
| attPR8 | Attenuated | ~1 x 10⁸ | 256 | 1.1 | [3] |
| attPR8 4xM2e | Chimeric HA with 4xM2e | ~1 x 10⁸ | 256 | >5.0 | [3] |
| Cal 4xM2e | Chimeric HA with 4xM2e | ~1 x 10⁸ | 64 | >5.0 | [3] |
| H3N2 | Wild-type | ~1 x 10⁸ | 64 | 1.0 | [3] |
| H3N2 4xM2e | Chimeric HA with 4xM2e | ~1 x 10⁸ | 64 | >5.0 | [3] |
Table 2: NP (311-325)-Specific T-Cell Responses in Vaccinated Mice
| Immunization Group | Adjuvant | Challenge Virus | NP (311-325)-specific CD4+ T cells (% of total CD4+ T cells in lungs) | Lung Viral Titer (log10 PFU/g) on Day 6 Post-Challenge | Reference |
| Mosaic NP (MNP) | ADJ + GLA | IAV-PR8 | ~2.0% | Undetectable | [4] |
| PR8 NP | ADJ + GLA | IAV-PR8 | ~2.0% | Undetectable | [4] |
| Adjuvant only | ADJ + GLA | IAV-PR8 | Not specified | ~5.0 | [4] |
| MNP | ADJ + GLA | IAV-Aichi (H3N2) | Not specified | ~2.5 | [4] |
| PR8 NP | ADJ + GLA | IAV-Aichi (H3N2) | Not specified | ~4.0 | [4] |
Note: This table summarizes data from a study using a mosaic nucleoprotein vaccine, which includes the conserved NP (311-325) epitope, to demonstrate the type of immunological data generated.
Experimental Protocols
Protocol 1: Generation of Recombinant Influenza Virus by Reverse Genetics
This protocol describes the generation of recombinant influenza A virus using the eight-plasmid system.[5][6]
Materials:
-
pHW2000 plasmids containing the eight influenza virus gene segments (PB2, PB1, PA, HA, NP, NA, M, NS).
-
Site-directed mutagenesis kit.
-
Human embryonic kidney (293T) cells.
-
Madin-Darby canine kidney (MDCK) cells.
-
Opti-MEM I Reduced Serum Medium.
-
Lipofectamine 2000 transfection reagent.
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
TPCK-treated trypsin.
Procedure:
-
Plasmid Modification (Optional): If introducing the NP (311-325) epitope into a different viral protein or modifying the existing NP gene, use site-directed mutagenesis on the corresponding pHW2000 plasmid. Verify the mutation by sequencing.
-
Cell Culture: Maintain 293T and MDCK cells in DMEM with 10% FBS. The day before transfection, ensure cells are 80-90% confluent.
-
Transfection: a. Prepare a co-culture of 293T and MDCK cells.[6] b. In a sterile tube, mix 1 µg of each of the eight influenza plasmids.[7] c. In a separate tube, dilute Lipofectamine 2000 in Opti-MEM and incubate for 5-10 minutes at room temperature.[6] d. Combine the plasmid mix with the diluted Lipofectamine 2000, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.[6] e. Add the transfection complexes to the co-cultured 293T/MDCK cells. Incubate at 37°C with 5% CO₂.
-
Virus Rescue: a. Approximately 16-24 hours post-transfection, replace the transfection medium with DMEM containing 0.3% BSA, 1% Penicillin-Streptomycin, and 1 µg/ml of TPCK-treated trypsin.[6] b. Incubate for 48-72 hours.[5] c. Harvest the supernatant containing the recombinant virus.
-
Virus Amplification and Titration: a. Clarify the supernatant by centrifugation. b. Amplify the virus by infecting fresh MDCK cells or 10-day-old embryonated chicken eggs.[8] c. Determine the viral titer using a plaque assay on MDCK cells.
Protocol 2: IFN-γ ELISpot Assay for NP (311-325)-Specific T-Cells
This protocol is for quantifying the frequency of IFN-γ-secreting cells in response to the NP (311-325) peptide.[9]
Materials:
-
96-well ELISpot plates (e.g., MAIPS4510).
-
Anti-mouse IFN-γ capture antibody.
-
Biotinylated anti-mouse IFN-γ detection antibody.
-
Streptavidin-Alkaline Phosphatase.
-
BCIP/NBT substrate.
-
NP (311-325) peptide (QVYSLIRPNENPAHK).[10]
-
Splenocytes or lung lymphocytes from immunized mice.
-
RPMI-1640 medium with 10% FBS.
Procedure:
-
Plate Coating: Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: a. Wash the plate and block with RPMI-1640 with 10% FBS. b. Prepare a single-cell suspension of splenocytes or lung lymphocytes. c. Add 5 x 10⁵ cells per well.[11]
-
Peptide Stimulation: a. Add the NP (311-325) peptide to the wells at a final concentration of 5 µ g/well .[11] b. Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).
-
Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO₂.
-
Detection: a. Wash the plate and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature. b. Wash and add Streptavidin-Alkaline Phosphatase. Incubate for 1 hour. c. Wash and add BCIP/NBT substrate. Incubate until spots develop.
-
Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISpot reader. The results are expressed as spot-forming units (SFU) per 10⁶ cells.[9]
Protocol 3: Intracellular Cytokine Staining (ICS) and Flow Cytometry
This protocol allows for the identification and phenotyping of NP (311-325)-specific CD4+ T-cells producing cytokines.
Materials:
-
Splenocytes or lung lymphocytes from immunized mice.
-
NP (311-325) peptide.
-
Brefeldin A.
-
Fluorescently conjugated antibodies against surface markers (e.g., CD4, CD44) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Fixation/Permeabilization buffers.
-
FACS buffer (PBS with 2% FBS).
Procedure:
-
Cell Stimulation: a. Stimulate 1-2 x 10⁶ cells with the NP (311-325) peptide (10 µM) in a 96-well plate for 6 hours at 37°C.[12] b. Add Brefeldin A (10 µg/mL) after the first hour of stimulation to block cytokine secretion.[12]
-
Surface Staining: a. Wash the cells with FACS buffer. b. Stain for surface markers (e.g., anti-CD4, anti-CD44) for 30 minutes at 4°C.
-
Fixation and Permeabilization: a. Wash the cells and fix them using a fixation buffer for 20 minutes. b. Wash and permeabilize the cells using a permeabilization buffer.[12]
-
Intracellular Staining: a. Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at 4°C.
-
Acquisition and Analysis: a. Wash the cells and resuspend them in FACS buffer. b. Acquire the samples on a flow cytometer. c. Analyze the data by gating on CD4+ T-cells and quantifying the percentage of cells expressing specific cytokines.
Visualizations
Caption: Experimental workflow for generating recombinant influenza virus.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Influenza NP (311-325) - 1 mg [anaspec.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Generation of recombinant influenza virus by reverse genetics. [bio-protocol.org]
- 6. Generation of Recombinant Influenza Virus from Plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of Recombinant Influenza Virus from Plasmid DNA [jove.com]
- 8. Video: Generation of Recombinant Influenza Virus from Plasmid DNA [jove.com]
- 9. Generation of Adaptive Immune Responses Following Influenza Virus Challenge is Not Compromised by Pre-Treatment with the TLR-2 Agonist Pam2Cys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. I-Ab | Influenza A NP 311-325 | QVYSLIRPNENPAHK | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 11. frontiersin.org [frontiersin.org]
- 12. biorxiv.org [biorxiv.org]
Application Notes: Synthesis and Purification of Influenza NP (311-325) Peptide
Introduction
The Influenza Nucleoprotein (NP) is a critical structural component of the influenza virus, playing a vital role in viral replication and host immune response. The peptide fragment spanning amino acids 311-325 of the NP protein is a well-characterized, immunodominant MHC class II restricted epitope.[1][2][3] In mouse models, this peptide elicits a strong CD4+ T-cell response, leading to the production of key cytokines like interferon-gamma (IFN-γ).[2][3] As such, the synthetic Influenza NP (311-325) peptide is an invaluable tool for researchers in immunology, vaccine development, and drug discovery to study T-cell activation, screen for antiviral compounds, and develop novel influenza vaccines.
The specific amino acid sequence for this peptide is Gln-Val-Tyr-Ser-Leu-Ile-Arg-Pro-Asn-Glu-Asn-Pro-Ala-His-Lys (QVYSLIRPNENPAHK).[2][4][5] To ensure the reliability and reproducibility of experimental results, the peptide must be synthesized at high purity. The standard method for its production is Fmoc solid-phase peptide synthesis (SPPS), followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).[6][7][8]
Principle of Methodology
Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for producing synthetic peptides.[8][9] This process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[6][10] The α-amino group of each incoming amino acid is temporarily protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the amino acid side chains have acid-labile protecting groups. This orthogonal protection strategy allows for the selective removal of the Fmoc group at each cycle without disturbing the side-chain protectors or the resin linkage.[6]
The SPPS cycle consists of three primary steps:
-
Fmoc Deprotection: The N-terminal Fmoc group is removed with a weak base, typically piperidine (B6355638), to expose a free amine.[6]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent and reacts with the free amine to form a peptide bond.[6][8]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.[6]
This cycle is repeated until the full peptide sequence is assembled. Finally, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).[8][11]
Following synthesis, the crude peptide is purified to a high degree using reversed-phase high-performance liquid chromatography (RP-HPLC). RP-HPLC separates the target peptide from synthesis-related impurities based on hydrophobicity.[7] The final purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry (MS).[12][13][14]
Experimental Protocols
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of Influenza NP (311-325) on a Rink Amide resin, which will yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin (0.5-1.0 mmol/g substitution)
-
Fmoc-protected amino acids (Fmoc-L-Gln(Trt)-OH, Fmoc-L-Val-OH, etc.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.[6]
-
Initial Fmoc Deprotection:
-
Amino Acid Coupling (First Amino Acid: Lys):
-
In a separate vial, dissolve 3 equivalents of Fmoc-L-Lys(Boc)-OH and 2.9 equivalents of HCTU in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution and vortex for 1-2 minutes to activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the sequence (His, Ala, Pro, etc.), working backward from the C-terminus to the N-terminus.
-
Final Deprotection: After the final amino acid (Gln) has been coupled, perform a final Fmoc deprotection (Step 2).
-
Final Wash and Drying: Wash the peptide-resin with DMF (3 times), followed by DCM (3 times). Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Peptide Cleavage and Deprotection
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[8]
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a suitable reaction vial.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[6]
-
Agitate gently at room temperature for 2-3 hours.[8]
-
Filter the mixture to separate the resin, collecting the filtrate which contains the peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL centrifuge tube containing cold diethyl ether (approx. 40 mL).
-
Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes to pellet the peptide.
-
Decant the ether, wash the pellet with more cold ether, and centrifuge again. Repeat this step twice.
-
After the final wash, gently dry the peptide pellet under a stream of nitrogen to remove residual ether.
-
Lyophilize the crude peptide to obtain a fluffy white powder.
Protocol 3: Purification by Preparative RP-HPLC
Materials:
-
Lyophilized crude peptide
-
HPLC-grade water, acetonitrile (B52724) (ACN), and TFA
-
Preparative C18 RP-HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of ACN can be added. Filter the solution through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Method:
-
Inject the dissolved crude peptide onto the column.
-
Run a linear gradient of 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 15-20 mL/min.
-
Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions (e.g., 2-5 mL each) corresponding to the major peak, which should represent the target peptide.
-
Analysis of Fractions: Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions with a purity of >95%. Freeze the pooled solution and lyophilize to obtain the final purified peptide.
Protocol 4: Quality Control and Characterization
Analytical RP-HPLC:
-
Column: Analytical C18 column (e.g., 5 µm, 250 x 4.6 mm)
-
Mobile Phases: As above.
-
Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 30 minutes.
-
Analysis: Inject a small amount of the purified peptide to confirm its purity, which should appear as a single major peak.
Mass Spectrometry:
-
Technique: Use Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) to determine the molecular weight of the purified peptide.[13][14]
-
Analysis: The observed mass should match the calculated theoretical mass of the peptide.
Data Presentation
Table 1: Characterization of Synthetic Influenza NP (311-325) Peptide
| Parameter | Theoretical Value | Observed Value (Example) | Method |
| Amino Acid Sequence | QVYSLIRPNENPAHK | - | - |
| Molecular Formula | C₇₉H₁₂₅N₂₃O₂₂ | - | - |
| Average Molecular Weight | 1789.02 g/mol | 1789.1 Da | ESI-MS |
| Purity | >95% | 98.5% | Analytical RP-HPLC (220 nm) |
| Appearance | White Powder | White Powder | Visual |
| Net Peptide Content | Not Determined | ~75-85% (Typical) | Amino Acid Analysis |
Note: Net peptide content is typically lower than purity due to the presence of counter-ions (e.g., TFA) and bound water.
Visualization
References
- 1. Influenza NP (311-325) | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Influenza NP (311-325) - 1 mg [anaspec.com]
- 4. I-Ab | Influenza A NP 311-325 | QVYSLIRPNENPAHK | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 5. jpt.com [jpt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. chempep.com [chempep.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Influenza NP (311-325) Tetramers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Influenza NP (311-325) tetramers. Our aim is to help you overcome common challenges, such as non-specific binding, and to provide clear protocols for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Influenza NP (311-325) tetramer, and what is its application?
The Influenza NP (311-325) tetramer is a reagent used to detect and quantify CD4+ T cells that are specific for the nucleoprotein (NP) of the influenza A virus.[1][2][3][4][5][6][7] The peptide sequence is QVYSLIRPNENPAHK, presented by the I-Ab MHC class II molecule in mice.[3][4] This tool is crucial for studying T-cell immunity in infectious diseases, particularly in the context of influenza infection and vaccine development.[1][8][9]
Q2: What are the common causes of non-specific binding with MHC tetramers?
Non-specific binding can arise from several factors, including:
-
Dead cells: Debris from dead cells can bind non-specifically to tetramers.[10]
-
Fc receptor binding: Tetramers may bind to Fc receptors on various cell types.
-
Biotin/Streptavidin interactions: If using other biotinylated antibodies in your panel, this can lead to non-specific staining.[11]
-
Tetramer aggregates: Aggregates can lead to high background staining.[10]
-
Inappropriate antibody clones: Certain anti-CD4 or other antibody clones can interfere with tetramer binding.[12]
-
Suboptimal staining conditions: Incorrect temperature, incubation time, or tetramer concentration can increase background.[10][11][13]
Q3: How can I minimize non-specific binding in my experiments?
To reduce non-specific binding, consider the following strategies:
-
Use a viability dye: This allows for the exclusion of dead cells from your analysis.[10][11]
-
Include an Fc block step: Pre-incubating cells with an Fc receptor blocking agent can prevent non-specific binding.[1][2][11][14]
-
Titrate your tetramer: Determine the optimal concentration of the tetramer for your specific cell type and experimental conditions.[10]
-
Centrifuge the tetramer: Spin down the tetramer solution before use to remove aggregates.[10]
-
Optimize staining protocol: Adjust incubation time and temperature. Staining at 2-8°C for 30-60 minutes is a common starting point.[11] For some Class II tetramers, staining at 37°C may be required.[2][7][14][15]
-
Sequential staining: Stain with the tetramer first, followed by surface antibodies, to avoid potential interference.[11]
-
Use a dump channel: Exclude unwanted cell types (e.g., B cells, NK cells, monocytes) from your analysis.[11]
Q4: What are appropriate negative controls for my Influenza NP (311-325) tetramer staining?
Effective negative controls are essential for accurate data interpretation. Recommended controls include:
-
Irrelevant tetramer: Use a tetramer with the same MHC allele (I-Ab) but loaded with a peptide that is irrelevant to your experimental system.[10][11]
-
PBMCs from a negative donor: Use cells from a mouse that has not been exposed to influenza.[10]
-
Unstained cells: To assess autofluorescence.
-
Fluorescence Minus One (FMO) controls: To properly set gates for your tetramer-positive population.
It is generally not recommended to use empty-loadable MHC tetramers as a negative control, as they may increase background staining.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background staining / Low signal-to-noise ratio | Tetramer aggregates | Centrifuge the tetramer at high speed (e.g., 3300 x g) for 5 minutes before use.[10] |
| Non-specific binding to dead cells | Use a viability dye (e.g., 7-AAD, Propidium Iodide) and gate on live cells.[10][11] | |
| Suboptimal staining conditions | Optimize incubation time and temperature. Try staining at 2-8°C for 30-60 minutes or 37°C for 1-2 hours.[2][11][14] | |
| Incorrect tetramer concentration | Titrate the tetramer to find the optimal concentration for your experiment.[10] | |
| Fc receptor binding | Include an Fc block step in your protocol before adding the tetramer.[1][11] | |
| No or very weak signal | Low frequency of antigen-specific T cells | Consider using an enrichment strategy for rare cell populations. |
| TCR internalization | Pre-treat cells with a protein kinase inhibitor like dasatinib (B193332) to prevent TCR internalization.[12] | |
| Incorrect fluorochrome choice | Use bright fluorochromes such as PE or APC for tetramer labeling, especially for rare events.[12] | |
| Fixation before staining | Do not fix cells before staining with the tetramer, as this can prevent binding.[11] | |
| Incompatible anti-CD4 antibody clone | Ensure the anti-CD4 antibody clone used does not interfere with tetramer binding. | |
| High variability between samples | Inconsistent cell handling | Ensure consistent cell preparation, counting, and staining procedures for all samples. |
| Donor-to-donor variation | Be aware that staining outcomes can vary between individual mice. |
Experimental Protocols
Standard Staining Protocol for Influenza NP (311-325) Tetramer
This protocol is a general guideline and may require optimization for your specific experimental conditions.
Reagents and Materials:
-
Cells (e.g., splenocytes, lung lymphocytes) from influenza-infected or control mice
-
Influenza NP (311-325) I-Ab Tetramer (e.g., PE-conjugated)
-
Irrelevant I-Ab Tetramer (negative control)
-
Fc Block (e.g., anti-CD16/32)
-
Viability Dye (e.g., 7-AAD)
-
Anti-mouse CD4 antibody (and other surface markers of interest)
-
FACS Buffer (e.g., PBS with 2% FBS)
-
Flow Cytometer
Procedure:
-
Prepare a single-cell suspension from the tissue of interest.
-
Wash the cells with FACS buffer.
-
(Optional but recommended) Perform an Fc block by incubating cells with anti-CD16/32 antibody for 15 minutes on ice.[1]
-
Without washing, add the titrated amount of Influenza NP (311-325) tetramer.
-
Incubate for 1-2 hours at 37°C or as optimized.[2][7][14] Some protocols suggest 1 hour at room temperature.[1]
-
Wash the cells with FACS buffer.
-
Add the cocktail of surface-staining antibodies (e.g., anti-CD4) and incubate for 20-30 minutes at 4°C.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Acquire the samples on a flow cytometer within 24 hours.[11]
Experimental Workflow Diagram
Caption: A generalized workflow for staining cells with MHC class II tetramers.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting non-specific tetramer binding.
References
- 1. Antigen-specific memory Treg control memory responses to influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. I-Ab | Influenza A NP 311-325 | QVYSLIRPNENPAHK | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 4. CD4+ follicular regulatory T cells optimize the influenza virus–specific B cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. How MHC Tetramer can detect T cells, and how to make it? | MBL Life Sience -GLOBAL- [mblbio.com]
- 9. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 10. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]
- 11. 【MHC Tetramer】Optimization/Troubleshooting | MBL Life Sience -GLOBAL- [mblbio.com]
- 12. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Class II major histocompatibility complex tetramer staining: progress, problems, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Improving Influenza NP (311-325) peptide solubility and stability
Welcome to the technical support center for the Influenza Nucleoprotein (NP) (311-325) peptide. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility and stability of this peptide for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of the Influenza NP (311-325) peptide? The Influenza NP (311-325) peptide has the amino acid sequence H-Gln-Val-Tyr-Ser-Leu-Ile-Arg-Pro-Asn-Glu-Asn-Pro-Ala-His-Lys-OH (QVYSLIRPNENPAHK)[1][2]. Its molecular weight is approximately 1766.1 g/mol [1]. Based on its amino acid composition, it is a basic peptide with a net positive charge at neutral pH, and with approximately 47% hydrophobic residues, it can be prone to solubility and aggregation issues in standard aqueous buffers[3].
Q2: How should I store the lyophilized NP (311-325) peptide for long-term use? For long-term storage, the lyophilized peptide should be kept in a sealed container with a desiccant at -20°C, or preferably at -80°C[4]. These conditions minimize degradation from moisture, oxidation, and bacterial contamination, allowing for storage for up to several years[4]. Before opening, always allow the peptide to equilibrate to room temperature in a desiccator to prevent condensation[4].
Q3: What is the recommended way to store the NP (311-325) peptide after it has been reconstituted in a solvent? Peptides are significantly less stable in solution compared to their lyophilized form[4]. Once reconstituted, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation. These aliquots should be stored at -20°C or -80°C.
Q4: Can the N-terminal glutamine (Q) in the NP (311-325) sequence affect its stability? Yes. Peptides with an N-terminal glutamine can spontaneously form pyroglutamate (B8496135) (pGlu)[1][5]. This conversion is a natural occurrence and may play a role in increasing the peptide's stability against certain proteases[1]. This modification is generally considered a normal subset of the peptide preparation[1].
Troubleshooting Guide
Problem: My NP (311-325) peptide will not dissolve in water or PBS.
-
Cause: The peptide's insolubility is likely due to its net positive charge (making it acidic-soluble) and its high percentage of hydrophobic amino acids, which can promote aggregation in neutral aqueous solutions[3].
-
Solution 1: Use an Acidic Solvent. Since the peptide is basic, its solubility is favored in an acidic environment. Try reconstituting the peptide in a small volume of 10% acetic acid or 0.1% trifluoroacetic acid (TFA), and then slowly dilute it with the desired aqueous buffer to your final concentration while vortexing[3][4].
-
Solution 2: Use an Organic Solvent. For highly hydrophobic peptides, initial reconstitution in a small amount of an organic solvent is recommended. Use dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), and then carefully add the solution dropwise into your aqueous buffer with constant stirring[3][4].
-
Solution 3: Employ Physical Methods. Brief sonication (e.g., three 10-second bursts, chilling on ice in between) can help break apart aggregates and aid dissolution[3]. Gentle warming of the solution may also improve solubility, but avoid excessive heat[3].
Problem: My peptide solution appears cloudy or I see visible precipitates.
-
Cause: Cloudiness or precipitation is a clear sign of peptide aggregation. This can occur upon initial solubilization or during storage, especially if the peptide concentration is too high or the storage buffer is suboptimal.
-
Solution 1: Use a Chaotropic Agent. For peptides that are prone to severe aggregation, you can use a strong denaturant like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) to fully solubilize the peptide[4]. This stock solution can then be diluted for your experiment. Note that these agents will denature proteins in your assay.
-
Solution 2: Optimize pH and Buffer. The stability of peptides in solution is highly dependent on pH[6]. Experiment with different buffers (e.g., Tris, phosphate) and pH values to find the optimal condition that minimizes aggregation for your specific application[6][7].
-
Solution 3: Add Stabilizing Excipients. The inclusion of additives can significantly improve peptide stability. Sugars, polyols (like mannitol (B672) or sorbitol), and certain amino acids (like glycine (B1666218) or arginine) can help stabilize the peptide's structure in solution[7][8].
Reference Data
Table 1: Qualitative Solubility Guidelines for Influenza NP (311-325) Peptide
| Solvent/Buffer | Expected Solubility | Rationale & Recommendations |
| Sterile Water | Poor to Moderate | The peptide's hydrophobic nature may lead to incomplete dissolution or aggregation. |
| PBS (pH 7.4) | Poor to Moderate | Similar to water, neutral pH is not ideal for this basic peptide. Aggregation is likely. |
| 10% Acetic Acid | Good | The acidic environment protonates acidic residues, increasing overall positive charge and improving solubility for this basic peptide[3][4]. |
| 0.1% TFA in Water | Good | Similar to acetic acid, TFA provides an acidic environment conducive to dissolving basic peptides[3]. |
| DMSO, DMF | Very Good | These polar organic solvents are effective at dissolving hydrophobic peptides. Use as a first step before aqueous dilution[3][4]. |
Table 2: Common Excipients for Enhancing Peptide Stability
| Excipient Category | Examples | Mechanism of Action |
| Buffers | Phosphate, Tris, Citrate, Histidine | Maintain an optimal pH to prevent chemical degradation (e.g., deamidation, hydrolysis) and minimize aggregation[6][7]. |
| Amino Acids | Arginine, Glycine, Proline | Can act as cryoprotectants, reduce aggregation by competing for interfaces, and stabilize the peptide's native conformation[7][8]. |
| Polyols/Sugars | Mannitol, Sorbitol, Sucrose, Trehalose | Stabilize the peptide structure by promoting preferential hydration and act as cryoprotectants during freeze-drying[8]. |
| Surfactants | Polysorbate 20/80 | Prevent aggregation at interfaces (e.g., air-water, vial surface) by reducing surface tension[7]. |
| Antioxidants | Ascorbic Acid, Methionine | Protect against oxidative degradation of sensitive amino acid residues[7]. |
Experimental Protocols & Workflows
A logical workflow is critical for successfully solubilizing and handling the NP (311-325) peptide. The following diagram illustrates a recommended decision-making process.
References
- 1. Influenza NP (311-325) - 1 mg [anaspec.com]
- 2. I-Ab | Influenza A NP 311-325 | QVYSLIRPNENPAHK | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. Peptide design guidelines - How to design a peptide? - SB-PEPTIDE [sb-peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
Optimizing Peptide Concentration for T Cell Proliferation Assays: A Technical Support Guide
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize peptide concentrations for T cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for my peptide?
A general recommendation for antigen-specific T cell stimulation is a final concentration of ≥ 1 µg/mL per peptide.[1] However, the optimal concentration can be highly dependent on the specific peptide and T cell system. Therefore, it is highly recommended to perform a dose-response titration to determine the ideal concentration for your specific experimental conditions.[2] A common range for titration is between 10 - 100 µg/mL.[2]
Q2: What are the consequences of using a peptide concentration that is too high?
Using an excessively high peptide concentration can lead to activation-induced cell death (AICD) of T cells, which can paradoxically result in low or no proliferation.[2] High concentrations of peptides, especially when dissolved in DMSO, can also introduce toxicity. The final concentration of DMSO in the cell culture should be kept below 1% (v/v) to avoid cytotoxic effects.[1][3]
Q3: What if my peptide concentration is too low?
If the peptide concentration is too low, it may not be sufficient to induce T cell activation and subsequent proliferation.[2][4] This can lead to false-negative results where a potential T cell response is missed. The sensitivity of T cells to peptide concentration can vary significantly; some T cell clonotypes may require high concentrations (e.g., 50 μM) to stimulate a response, while others are highly sensitive and respond to concentrations as low as 200 pM.[5][6]
Q4: How do I handle peptide pools for T cell stimulation?
Peptide pools, which are mixtures of multiple peptide sequences, are effective tools for screening T cell responses to entire proteins or multiple epitopes.[1] When using peptide pools, the recommended final concentration is typically ≥ 1 µg/mL for each peptide within the pool.[1] It is important to note that using large peptide pools can lead to a high concentration of DMSO, so care must be taken to keep the final DMSO concentration below 1% to avoid toxicity.[3] The presence of up to 300 irrelevant peptides in a pool has been shown not to affect the threshold of responsiveness of antigen-specific CD8+ T cells.[3]
Q5: Can peptide quality affect my T cell proliferation assay?
Yes, peptide quality is critical. Impurities from peptide synthesis, such as truncated or deletion sequences, can lead to false-positive results.[7] Contaminants like endotoxins (lipopolysaccharides) can cause non-specific immune stimulation and high background proliferation, while residual trifluoroacetic acid (TFA) from the purification process can inhibit or sometimes stimulate cell proliferation, leading to variable results.[8] It is also crucial to ensure the correct peptide concentration is calculated by considering the net peptide content versus the total peptide weight.[8]
Q6: How should I properly store and handle my peptides?
Proper storage is essential to maintain peptide integrity. Peptides should be stored at -20°C or colder and protected from light.[8] It is best to keep them in lyophilized form until just before use.[8] To avoid degradation from repeated freeze-thaw cycles, it is recommended to create single-use aliquots.[1][8] When dissolving peptides, use sterile, tissue-culture grade water or buffers.[1][8] For hydrophobic peptides, a small amount of DMSO is often used for initial solubilization before further dilution in culture media.[1]
Troubleshooting Guide
This section addresses common problems encountered during T cell proliferation assays related to peptide concentration.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Proliferation (in negative control wells) | 1. Reagent Contamination: Fetal Bovine Serum (FBS) may contain activating substances.[2] Peptides may be contaminated with endotoxins.[8] 2. Cell Health: A high number of dead or dying cells at the start of the culture can release signals that stimulate proliferation.[2] 3. DMSO Concentration: High DMSO concentration can be mitogenic for some cells.[9] | 1. Test Reagents: Test new batches of FBS and other reagents before use. Consider using human serum for human cell assays.[2] Use peptides with guaranteed low endotoxin (B1171834) levels.[8] 2. Ensure Cell Viability: Use a viability dye (e.g., Propidium Iodide, 7-AAD) to exclude dead cells from analysis.[2] 3. Control DMSO: Ensure the final DMSO concentration is below 1% and include a vehicle control (media + DMSO) in your experiment.[1][3] |
| Low or No Proliferation (in stimulated wells) | 1. Suboptimal Peptide Concentration: The concentration may be too low to activate T cells or too high, causing activation-induced cell death (AICD).[2] 2. Low Frequency of Antigen-Specific T-cells: The number of T cells specific to your peptide may be very low in the sample.[2] 3. Poor Antigen Presentation: Insufficient or dysfunctional Antigen-Presenting Cells (APCs).[2] 4. Peptide Degradation: Improper storage or handling may have degraded the peptide.[8] | 1. Perform Titration: Conduct a dose-response experiment with a range of peptide concentrations (e.g., 0.1 to 100 µg/mL) to find the optimal concentration.[2] 2. Increase Cell Number: Increase the number of cells seeded per well.[2] 3. Check APCs: Ensure a sufficient number of healthy APCs are present. T cell stimulation assays are often performed with PBMCs, which contain monocytes that act as APCs.[9] 4. Use Fresh Aliquots: Use a fresh, properly stored aliquot of your peptide.[8] |
| Poor Reproducibility | 1. Inconsistent Reagents: Batch-to-batch variation in serum, media, or peptides.[2] 2. Pipetting Errors: Inaccurate or inconsistent pipetting of cells or peptides. 3. "Edge Effect" in Plates: Wells on the perimeter of 96-well plates are prone to evaporation, which can alter concentrations.[2] 4. Peptide Stability: Repeated freeze-thaw cycles of peptide stocks.[8] | 1. Standardize Reagents: Test and qualify new batches of critical reagents. Purchase reagents in larger lots when possible.[2] 2. Calibrate Pipettes: Use calibrated pipettes and practice consistent technique.[2] 3. Plate Layout: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.[2] 4. Aliquot Peptides: Prepare single-use aliquots of peptide stocks to avoid freeze-thaw cycles.[1][8] |
Experimental Protocols
Protocol: Peptide Titration using a CFSE-based T Cell Proliferation Assay
This protocol outlines the steps to determine the optimal peptide concentration for inducing T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a dye that is diluted with each cell division.
1. Preparation of Cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using a density gradient medium.[1]
-
Wash the cells and resuspend them at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.[2]
2. CFSE Labeling:
-
Add CFSE to the cell suspension to a final concentration of 1-5 µM. Mix immediately.[2]
-
Incubate for 10 minutes at 37°C, protected from light.[2]
-
Quench the labeling reaction by adding 5 volumes of cold complete culture medium (e.g., RPMI + 10% FBS).[2]
-
Incubate on ice for 5 minutes, then wash the cells twice with complete medium.[2]
3. Cell Plating and Stimulation:
-
Resuspend the CFSE-labeled cells at 2 x 10⁶ cells/mL in complete medium.[2]
-
Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well flat-bottom plate.[2]
-
Prepare a serial dilution of your peptide in complete medium at 2x the final desired concentrations (e.g., from 200 µg/mL down to 0.2 µg/mL).
-
Add 100 µL of the 2x peptide dilutions to the appropriate wells.[2]
-
Controls:
- Unstimulated Control: Add 100 µL of medium only (establishes baseline proliferation).[2]
- Positive Control: Add 100 µL of a known T cell mitogen (e.g., anti-CD3/CD28 antibodies or PHA) to ensure the cells are capable of proliferating.[2]
- Vehicle Control: If the peptide is dissolved in DMSO, include a control with the highest concentration of DMSO used.
4. Incubation:
-
Culture the plate for 5-7 days at 37°C in a 5% CO₂ incubator.[2]
5. Staining and Flow Cytometry:
-
Harvest the cells from the plate.
-
Stain with a viability dye to exclude dead cells from the analysis.[2]
-
Stain with fluorescently-labeled antibodies against T cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) to identify specific T cell populations.[1]
-
Wash the cells and acquire the data on a flow cytometer.
-
Analyze the CFSE dilution profile within the live, gated T cell population (e.g., Live CD3+CD4+ cells). Proliferation is indicated by the appearance of peaks with reduced CFSE fluorescence intensity.
Visualizations
Caption: Workflow for a peptide titration experiment using CFSE.
Caption: Troubleshooting logic for T cell proliferation assays.
Caption: Simplified T cell receptor signaling upon peptide recognition.
References
- 1. stemcell.com [stemcell.com]
- 2. benchchem.com [benchchem.com]
- 3. High-throughput monitoring of human tumor-specific T-cell responses with large peptide pools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | A minority of proliferating human CD4+ T cells in antigen-driven proliferation assays are antigen specific [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of Peptides and Peptide Pools for Antigen-Specific Stimulation in T-Cell Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. genscript.com [genscript.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Troubleshooting High Background in Influenza NP (311-325) ELISPOT Assays
Welcome to the Technical Support Center for ELISPOT assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background in Influenza NP (311-325) ELISPOT experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background in an ELISPOT assay?
High background in ELISPOT assays can manifest as either a general high level of color development across the well or as an excessive number of non-specific spots.[1] The most common causes include:
-
Inadequate Washing: Insufficient washing can leave behind unbound reagents that contribute to background signal.[2][3] It is crucial to wash both sides of the membrane, as some reagents may leak through.[2]
-
Cell-Related Issues: Too many cells per well, poor cell viability, or cell clumping can lead to confluent spots or a high background.[1][2] The presence of dead cells can also contribute to background staining.[4]
-
Contamination: Bacterial or fungal contamination in cell cultures or reagents can nonspecifically activate cells, leading to cytokine secretion and high background.[1][5] Endotoxins in reagents are a common source of contamination.[3]
-
Reagent and Plate Issues: Problems with reagents, such as improper antibody concentrations or issues with the substrate solution, can cause high background.[1][2] Additionally, improper handling of the ELISPOT plate, such as allowing the membrane to dry out, can lead to issues.[2]
-
Overdevelopment: Excessive incubation time with the color development substrate can lead to a high background color.[1]
Q2: How can I troubleshoot high background caused by washing steps?
Proper washing technique is critical for minimizing background. Here are some key recommendations:
-
Follow Protocol Carefully: Adhere strictly to the washing directions provided in your ELISPOT kit protocol.[1]
-
Wash Both Sides of the Membrane: After the detection antibody incubation step, remove the underdrain of the ELISPOT plate and wash both sides of the PVDF membrane in each subsequent wash step.[1][2] This is important because some reagents can leak through the membrane.
-
Use Appropriate Buffers: Use PBS for washing steps. While some general ELISA protocols use Tween-20, it is not recommended for ELISPOT assays as it can damage the PVDF membrane.[6]
-
Automated Washers: If using an automated plate washer, you may need to increase the number of washes by 1.5 times compared to manual washing, as automated systems can be less vigorous.[4]
Q3: What are the optimal cell concentrations and handling procedures to avoid high background?
Optimizing cell number and ensuring proper cell handling are crucial for clean results.
-
Optimize Cell Number: The optimal cell concentration needs to be determined experimentally.[2] A general starting point for antigen-specific T-cell responses is 200,000-300,000 cells per well.[3] For positive controls, 50,000 cells per well may be sufficient.[3] If you observe too many spots leading to a high background, reduce the number of cells per well.[1]
-
Ensure High Cell Viability: Check cell viability before starting the experiment, especially when using cryopreserved cells.[1] A viability of at least 89% is recommended for reliable results.[6]
-
Proper Cell Handling:
-
Wash cells thoroughly before adding them to the ELISPOT plate to remove any cytokines secreted during prior culture or cryopreservation.[4][7]
-
Resuspend cells gently but thoroughly to create a homogenous suspension and avoid clumping.[2][5]
-
Avoid stressing the cells with temperature fluctuations or rough handling.[3]
-
Troubleshooting Guides
This section provides structured guidance for identifying and resolving the root cause of high background in your Influenza NP (311-325) ELISPOT assay.
Guide 1: Systematic Troubleshooting of High Background
This guide follows a logical flow to help you pinpoint the source of the high background.
Caption: A flowchart for systematically troubleshooting high background in ELISPOT assays.
Experimental Protocols
Protocol 1: Cell Viability Assessment using Trypan Blue
-
Prepare a 1:1 dilution of your cell suspension with 0.4% Trypan Blue stain.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer with the stained cell suspension.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100. A viability of >89% is recommended.[6]
Protocol 2: Optimizing Cell Concentration
-
Prepare a serial dilution of your cells (e.g., 4x105, 2x105, 1x105, and 0.5x105 cells/well).
-
Seed the different cell concentrations in triplicate in your ELISPOT plate.
-
Include a negative control (cells with no antigen) and a positive control for each cell concentration.
-
Proceed with the standard ELISPOT protocol.
-
After development, identify the cell concentration that provides a low background in the negative control wells while still showing a robust response in the positive control and antigen-stimulated wells. A typical background level is below 6 spots per 100,000 PBMCs for IFN-γ ELISPOT.[3]
Data Presentation
Table 1: Common Causes of High Background and Recommended Solutions
| Potential Cause | Description | Recommended Solution | References |
| Inadequate Washing | Residual reagents on the plate lead to non-specific signal. | Increase the number of washes. Wash both sides of the membrane after removing the underdrain. | [1],[2], |
| Too Many Cells | Overcrowding of cells can cause confluent spots and high background. | Optimize the cell number per well through titration. A good starting point is 200,000-300,000 cells/well. | [1],[3] |
| Contaminated Reagents | Bacterial or fungal contamination can non-specifically activate cells. | Use sterile techniques. Ensure all solutions are clear and free of turbidity. | [1],[5] |
| Overdevelopment | Excessive incubation with the substrate leads to high background color. | Reduce the color development time. Monitor spot formation under a microscope. | [1],[2] |
| Poor Cell Viability | Dead cells can non-specifically bind antibodies or release substances that increase background. | Check cell viability before plating. Ensure viability is high, preferably >89%. | [1],[6] |
| Carryover of Cytokines | Cytokines produced during pre-incubation can be carried over into the ELISPOT plate. | Wash cells thoroughly before adding them to the ELISPOT plate. | [1],[7] |
| Improper Plate Drying | Incomplete drying can result in a dark background. | Allow the plate to dry completely, protected from light, before analysis. Drying overnight at 4°C may improve contrast. | [1],[2] |
Experimental Workflow Diagram
The following diagram illustrates a standard ELISPOT workflow with critical points for preventing high background highlighted.
Caption: A standard ELISPOT workflow highlighting critical steps for background control.
References
- 1. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 2. abcam.co.jp [abcam.co.jp]
- 3. mabtech.com [mabtech.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Troubleshooting B cell ELISPOT assay | U-CyTech [ucytech.com]
- 6. mabtech.com [mabtech.com]
- 7. ELISpot Troubleshooting [elisa-antibody.com]
Technical Support Center: Troubleshooting Poor Immunogenicity of NP(311-325) Vaccine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor immunogenicity with the influenza nucleoprotein (NP) (311-325) peptide vaccine.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: I am not observing a significant NP(311-325)-specific CD4+ T-cell response after immunization. What are the potential causes and solutions?
Answer:
A weak or absent T-cell response to an NP(311-325) peptide vaccine can stem from several factors, ranging from the inherent low immunogenicity of synthetic peptides to suboptimal experimental design. Here are key areas to troubleshoot:
-
Inadequate Adjuvant or Delivery System: Synthetic peptides are often poorly immunogenic on their own and require an adjuvant to elicit a robust immune response.[1] The choice of adjuvant is critical and can significantly impact the magnitude and quality of the T-cell response.[2]
-
Solution: Incorporate an effective adjuvant in your vaccine formulation. Toll-like receptor (TLR) agonists like CpG oligodeoxynucleotides (CpG-ODN) or glucopyranosyl lipid A (GLA) are known to promote Th1-biased responses, which are crucial for cell-mediated immunity.[3][4] Oil-in-water emulsions such as MF59 and AS03 have also been shown to enhance immune responses to influenza vaccines.[5][6] For a direct comparison of different adjuvant classes, refer to the tables below. Additionally, consider using a delivery system like liposomes or nanoparticles to protect the peptide from degradation and enhance its uptake by antigen-presenting cells (APCs).[5][7]
-
-
Suboptimal Peptide Dose: The dose of the peptide can influence the avidity and magnitude of the T-cell response.[8]
-
Improper Route of Administration: The route of immunization can affect the type and location of the immune response.
-
Issues with Peptide Quality or Stability: The purity and stability of the synthetic peptide are crucial for its immunogenicity.
-
Solution: Ensure the NP(311-325) peptide is of high purity (typically >95%) and is stored correctly (e.g., lyophilized at -20°C or -80°C). When preparing the vaccine formulation, avoid repeated freeze-thaw cycles. The N-terminal glutamine of the NP(311-325) peptide can spontaneously form pyroglutamate, which may affect its properties.[12]
-
Question 2: The T-cell response to my NP(311-325) vaccine is biased towards a Th2 phenotype, but I need a Th1 response for optimal protection. How can I shift the immune response?
Answer:
The type of adjuvant used is a primary determinant of the Th1/Th2 polarization of the immune response.
-
Adjuvant Selection: Aluminum salts (Alum), a common adjuvant, tend to induce a Th2-biased response.[13]
-
Solution: To promote a Th1 response, characterized by the production of IFN-γ, utilize adjuvants known to stimulate Th1 immunity. TLR agonists are excellent choices for this purpose. For instance, CpG-ODN (a TLR9 agonist) and monophosphoryl lipid A (MPL, a TLR4 agonist) have been shown to effectively induce Th1 responses.[4][14] The combination of QS-21 (a saponin-based adjuvant) with MPL has also been reported to be highly effective in inducing Th1-type IgG responses.[4][14]
-
Question 3: My in vitro T-cell recall assay (e.g., ELISpot or intracellular cytokine staining) shows a weak or no response. What could be wrong?
Answer:
A poor result in an in vitro recall assay could be due to issues with the assay itself or a genuinely weak in vivo T-cell response.
-
Assay Sensitivity and Protocol: The ELISpot and intracellular cytokine staining (ICS) assays are sensitive but require careful execution.
-
Solution: Review and optimize your assay protocol. Ensure you are using the correct concentration of the NP(311-325) peptide for restimulation (typically 1-10 µg/mL).[15][16] The incubation time for stimulation is also critical; for ICS, a 4-6 hour stimulation in the presence of a protein transport inhibitor (like Brefeldin A) is common, while ELISpot assays often involve an 18-48 hour incubation.[14][16] Always include positive controls (e.g., mitogen stimulation with PMA/Ionomycin) and negative controls (unstimulated cells) to validate your assay.[17]
-
-
Timing of T-cell Harvest: The peak of the T-cell response varies depending on the immunization regimen.
-
Solution: Harvest splenocytes or peripheral blood mononuclear cells (PBMCs) at the expected peak of the T-cell response. For a primary response, this is often 7-14 days post-immunization. For a memory response, it can be several weeks to months later, followed by a short in vitro restimulation.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical immunization protocol for an NP(311-325) peptide vaccine in mice?
A1: A common protocol involves a prime-boost strategy. For example, C57BL/6 mice can be immunized subcutaneously (s.c.) at the base of the tail with 100 µL of an emulsion containing 50 µg of NP(311-325) peptide and an equal volume of an adjuvant like Complete Freund's Adjuvant (CFA) for the prime immunization, followed by a boost 2-3 weeks later with the same peptide dose emulsified in Incomplete Freund's Adjuvant (IFA).[18] Alternatively, a prime/boost/boost protocol with three weeks between each immunization has been used with adjuvants like SLA-SE.[10]
Q2: How do I prepare a peptide vaccine formulation with an adjuvant?
A2: The preparation method depends on the adjuvant. For an emulsion adjuvant like IFA, the aqueous solution of the peptide is slowly added to the oil-based adjuvant while vortexing or using a homogenizer to create a stable water-in-oil emulsion. The stability of the emulsion can be checked by dropping a small amount into water; a stable emulsion will not disperse. For adjuvants like CpG-ODN or alum, the peptide solution is typically mixed with the adjuvant solution shortly before injection.[9][3]
Q3: What are the key differences between oil-in-water (e.g., MF59, AS03) and water-in-oil (e.g., IFA) emulsion adjuvants?
A3: Water-in-oil emulsions, like IFA, create a depot at the injection site, leading to a slow release of the antigen. This prolonged exposure can enhance the immune response. Oil-in-water emulsions, such as MF59 and AS03, are thought to work by creating a local inflammatory environment that recruits and activates immune cells, leading to a more rapid and potent immune response.[16] AS03 has been shown to induce a stronger immune response than MF59 in some studies.[6]
Q4: Can I use the full-length NP protein instead of the NP(311-325) peptide in my vaccine?
A4: Yes, using the full-length recombinant NP protein is a valid approach. It has the advantage of containing multiple T-cell epitopes, which can induce a broader immune response.[10] However, if your research is focused specifically on the NP(311-325) epitope, using the peptide allows for a more targeted investigation.
Data Presentation
Table 1: Comparison of Adjuvants for Influenza Nucleoprotein-Based Vaccines
| Adjuvant | Adjuvant Type | Typical T-cell Response Bias | Key Findings from Studies |
| Alum | Aluminum Salt | Th2 | Induces lower IgG2a/c responses compared to other adjuvants, suggesting a weaker Th1 response.[13] |
| CpG-ODN | TLR9 Agonist | Th1 | Enhances IFN-γ production and CTL activity.[9] |
| GLA-SE | TLR4 Agonist in Squalene Emulsion | Th1 | Promotes a Th1-biased response with increased IgG2c production.[10] |
| SLA-SE | Synthetic TLR4 Agonist in Squalene Emulsion | Th1 | Enhances NP-specific CD4+ T-cell frequencies and numbers in aged mice.[10] |
| MF59 | Oil-in-water Emulsion | Th2-biased | Induces a Th2-biased immune response with weak induction of a Th1 response. |
| AS03 | Oil-in-water Emulsion | Balanced Th1/Th2 | Induces a stronger immune response compared to MF59 in some studies.[6] |
| IFA | Water-in-oil Emulsion | Th2 | Tends to promote a Th2 profile with strong antibody production in the absence of mycobacteria.[18] |
Experimental Protocols
Protocol 1: In Vivo Cytotoxicity Assay
This protocol is adapted from a study that assessed CD4+ T-cell-mediated cytotoxicity.[10]
-
Target Cell Preparation:
-
Harvest splenocytes from congenic (e.g., CD45.1) uninfected mice.
-
Divide the splenocytes into two groups.
-
Pulse one group with 10 µg/mL of NP(311-324)/IAb peptide for 5 hours at 37°C.
-
Pulse the second group with an irrelevant control peptide.
-
Label each peptide-pulsed group with a different concentration of carboxyfluorescein succinimidyl ester (CFSE) (e.g., high concentration for NP-pulsed and low for control).
-
-
Adoptive Transfer:
-
Mix the two labeled target cell populations at a 1:1 ratio.
-
Inject 1x106 total cells intravenously into immunized and control mice.
-
-
Analysis:
-
Harvest spleens and lungs 16 hours post-injection.
-
Identify and enumerate the CD45.1 donor cells using flow cytometry, distinguishing the two populations by their CFSE fluorescence intensity.
-
Calculate the percentage of specific lysis.
-
Protocol 2: ELISpot Assay for IFN-γ Secretion
This is a general protocol for detecting NP(311-325)-specific IFN-γ secreting cells.
-
Plate Coating:
-
Coat a 96-well PVDF plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with a blocking buffer (e.g., RPMI with 10% FBS) for at least 2 hours at 37°C.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes or PBMCs from immunized and control mice.
-
Add 2.5 x 105 to 5 x 105 cells per well.
-
Stimulate the cells with 5-10 µg/mL of NP(311-325) peptide.
-
Include positive control wells (e.g., PMA/Ionomycin) and negative control wells (medium only).
-
Incubate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Detection and Development:
-
Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash and add streptavidin-alkaline phosphatase (or HRP). Incubate for 1 hour at room temperature.
-
Wash and add the substrate (e.g., BCIP/NBT for AP or AEC for HRP).
-
Stop the reaction by washing with water once the spots are well-defined.
-
Count the spots using an ELISpot reader.
-
Mandatory Visualization
Caption: Experimental workflow for assessing the immunogenicity of an NP(311-325) peptide vaccine.
Caption: Simplified MyD88-dependent signaling pathway for TLR9 agonists like CpG-ODN.
Caption: Simplified signaling pathway for Alum adjuvant involving the NLRP3 inflammasome.
References
- 1. Peptide Vaccine: Progress and Challenges [mdpi.com]
- 2. Frontiers | Immunogenicity and Toxicity of Different Adjuvants Can Be Characterized by Profiling Lung Biomarker Genes After Nasal Immunization [frontiersin.org]
- 3. graphviz.org [graphviz.org]
- 4. Comparison of Adjuvants to Optimize Influenza Neutralizing Antibody Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AS03 - Wikipedia [en.wikipedia.org]
- 6. Peptide Dose and/or Structure in Vaccines as a Determinant of T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vaccination of aged mice with adjuvanted recombinant influenza nucleoprotein enhances protective immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Cross-Protective Peptide Vaccine against Influenza A Viruses Developed in HLA-A*2402 Human Immunity Model | PLOS One [journals.plos.org]
- 10. Influenza NP (311-325) - 1 mg [anaspec.com]
- 11. Comparison of the effects of different potent adjuvants on enhancing the immunogenicity and cross-protection by influenza virus vaccination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | AS03- and MF59-Adjuvanted Influenza Vaccines in Children [frontiersin.org]
- 14. AS03 adjuvant enhances the magnitude, persistence, and clonal breadth of memory B cell responses to a plant-based COVID-19 vaccine in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell-Based Systems Biology Analysis of Human AS03-Adjuvanted H5N1 Avian Influenza Vaccine Responses: A Phase I Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: T Cell Response to Influenza NP (311-325)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the influenza nucleoprotein (NP) peptide (311-325).
Frequently Asked Questions (FAQs)
Q1: What is Influenza NP (311-325) and why is it significant?
Influenza NP (311-325) is a peptide fragment derived from the influenza A virus nucleoprotein. It is a well-characterized, immunodominant epitope for CD4+ T cells in individuals with certain MHC class II haplotypes, such as I-Ab in C57BL/6 mice.[1][2][3] Its significance lies in its ability to elicit robust CD4+ T cell-mediated immune responses, particularly the production of interferon-gamma (IFN-γ), making it a valuable tool for studying T cell memory and vaccine efficacy.[1][4]
Q2: What is the MHC restriction of the NP (311-325) epitope?
The NP (311-325) epitope is restricted to MHC class II molecules.[1][2][4] In murine models, it is commonly studied in the context of the I-Ab allele.[3][5] In humans, the responding HLA alleles can be more varied and play a significant role in the immunodominance of this and other epitopes.[6][7][8]
Q3: What are the primary applications of the NP (311-325) peptide in research?
The NP (311-325) peptide is widely used to:
-
Identify and quantify influenza-specific CD4+ T cells.[3][9]
-
Assess the functionality of T cells through cytokine production assays (e.g., IFN-γ, TNF-α, IL-2).[10][11]
-
Track antigen-specific T cell responses during primary and secondary infections.[5]
-
Evaluate the efficacy of influenza vaccines in preclinical models.[12][13]
Troubleshooting Guides
Low or No T Cell Response in ELISpot or Intracellular Cytokine Staining (ICS) Assays
| Potential Cause | Troubleshooting Steps |
| Suboptimal Peptide Concentration | Titrate the NP (311-325) peptide concentration. A common starting point is 1-10 µg/mL.[14][15] |
| Poor Cell Viability | Ensure high viability of peripheral blood mononuclear cells (PBMCs) or splenocytes after isolation. Use a viability dye to exclude dead cells from analysis. |
| Insufficient Stimulation Time | For ICS, a stimulation period of 6 hours is often used, with a protein transport inhibitor (e.g., Brefeldin A or Monensin) added for the last 4-5 hours.[14][16] For ELISpot, an 18-hour incubation is common.[15] |
| Incorrect HLA Haplotype | The NP (311-325) response is MHC-restricted. Ensure your animal model or human donors have the appropriate HLA type to present this peptide. |
| Low Frequency of Antigen-Specific T Cells | The frequency of NP (311-325)-specific T cells can be low, especially in naïve subjects. Consider using enriched populations of CD4+ T cells or more sensitive detection methods. The response to this single epitope may represent only a fraction of the total anti-influenza CD4+ T cell response.[9] |
| Peptide Quality Issues | Ensure the peptide is of high purity and has been stored correctly. Consider purchasing from a reputable supplier. Note that N-terminal glutamine can form pyroglutamate, which may affect stability.[4] |
High Background in ELISpot or ICS Assays
| Potential Cause | Troubleshooting Steps |
| Contaminated Cell Culture | Maintain sterile technique during cell isolation and culture. Test reagents for endotoxin (B1171834) contamination. |
| Over-Stimulation with Mitogens | If using a positive control like PMA/Ionomycin or SEB, ensure it is not contaminating your experimental wells.[3][16] |
| Non-Specific Antibody Staining (ICS) | Use an Fc block (anti-CD16/32) before staining to prevent non-specific binding of antibodies to Fc receptors.[5] Include isotype controls to assess background staining. |
| Serum Reactivity | Use heat-inactivated fetal bovine serum (FBS) to minimize non-specific stimulation. |
Quantitative Data Summary
Table 1: Frequency of NP (311-325)-Specific CD4+ T Cells
| Assay | Tissue | Time Point | Frequency (% of CD4+ T cells) | Reference |
| Tetramer Staining | Lung (IAV-infected mice) | Day 10 post-infection | ~4-5% | [9] |
| ICS (IFN-γ) | Lung (IAV-infected mice) | Day 10 post-infection | ~2-3% | [9] |
| ICS (IFN-γ) | Spleen (Heterosubtypic IAV infection) | Not specified | ~0.5-1.5% | [10] |
| Tetramer Staining | Lung (Primary IAV infection) | Day 10 post-infection | ~1.5% | [17] |
| Tetramer Staining | Lung (Secondary IAV infection) | Day 5 post-infection | ~2.5% | [17] |
Note: Frequencies can vary significantly based on the mouse strain, virus strain, infection dose, and specific experimental conditions.
Experimental Protocols
Protocol 1: Intracellular Cytokine Staining (ICS) for NP (311-325)-Specific CD4+ T Cells
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or lung lymphocytes from influenza-infected or vaccinated mice.
-
Stimulation: Plate 1-2 x 106 cells per well in a 96-well plate. Stimulate cells with NP (311-325) peptide (e.g., 1 µg/mL) and a co-stimulatory antibody (e.g., anti-CD28, 1 µg/mL) for 6 hours at 37°C.[14] Include a negative control (medium + anti-CD28) and a positive control (e.g., PMA/Ionomycin).
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-5 hours of incubation.[14][16]
-
Surface Staining: Wash the cells and stain for surface markers, including CD3, CD4, and a viability dye, for 20-30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C or room temperature, as recommended by the antibody manufacturer.
-
Acquisition and Analysis: Wash the cells and acquire them on a flow cytometer. Analyze the data by gating on live, singlet, CD3+, CD4+ lymphocytes and then quantifying the percentage of cytokine-positive cells.[10]
Protocol 2: ELISpot Assay for IFN-γ Secretion
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.[15]
-
Cell Plating: Wash the plate and block with complete medium. Add 5 x 105 cells (e.g., splenocytes) per well.
-
Stimulation: Add NP (311-325) peptide (e.g., 5 µ g/well ) to the appropriate wells.[15] Include negative control wells without peptide.
-
Incubation: Culture the cells for 18 hours at 37°C in a 5% CO2 incubator.[15]
-
Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase.
-
Development: Add a substrate solution to develop the spots.
-
Analysis: Wash the plate, allow it to dry, and count the spots using an ELISpot reader. The results are typically expressed as spot-forming units (SFU) per 106 cells.
Visualizations
Caption: Workflow for Intracellular Cytokine Staining (ICS).
Caption: CD4+ T Cell Activation by NP (311-325).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Influenza NP (311-325) | Benchchem [benchchem.com]
- 3. Memory CD4 T Cells Direct Protective Responses to Influenza Virus in the Lungs through Helper-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza NP (311-325) - 1 mg [anaspec.com]
- 5. Antigen-specific memory Treg control memory responses to influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Broad-Based CD4+ T Cell Responses to Influenza A Virus in a Healthy Individual Who Lacks Typical Immunodominance Hierarchy [frontiersin.org]
- 7. HLA targeting efficiency correlates with human T-cell response magnitude and with mortality from influenza A infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Kinetics and Phenotype of the CD4 T Cell Response to Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of MyD88 Signaling in Heterosubtypic Influenza A Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Frontiers | Generation of Adaptive Immune Responses Following Influenza Virus Challenge is Not Compromised by Pre-Treatment with the TLR-2 Agonist Pam2Cys [frontiersin.org]
- 16. viroclinics.com [viroclinics.com]
- 17. researchgate.net [researchgate.net]
Controlling for batch-to-batch variation of NP (311-325) peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for batch-to-batch variation of the NP (311-325) peptide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the NP (311-325) peptide and what is its primary application?
A1: The NP (311-325) peptide is a fragment of the influenza virus nucleoprotein, specifically amino acids 311 to 325 with the sequence QVYSLIRPNENPAHK.[1][2] It is a well-characterized MHC class II restricted epitope used in immunological research to study host immune responses to influenza infection.[3][4][5] Its primary application is to stimulate antigen-specific CD4+ T cells in various T cell assays, such as ELISPOT, intracellular cytokine staining (ICS), and proliferation assays, often to measure the production of cytokines like interferon-gamma (IFN-γ).[3][4][6][7]
Q2: What are the common sources of batch-to-batch variation with synthetic peptides like NP (311-325)?
A2: Batch-to-batch variation in synthetic peptides can arise from several factors:
-
Purity: The percentage of the target peptide in the preparation can vary. Impurities may include deletion sequences or incompletely deprotected peptides.[8][9]
-
Net Peptide Content: The actual amount of peptide in a lyophilized powder can differ between batches due to the presence of water and counter-ions.[8]
-
Counter-ion Contamination: Trifluoroacetic acid (TFA) is often used in peptide synthesis and purification. Residual TFA can remain as a salt with the peptide and may affect cellular assays.[8]
-
Water Content: Lyophilized peptides can absorb water, which can alter the calculated concentration and potentially lead to degradation.[10]
-
Solubility: Different batches may exhibit slight differences in solubility, which can impact experimental results.[8]
-
Biological Contaminants: Endotoxins (lipopolysaccharides) from bacteria can contaminate peptide preparations and cause non-specific immune stimulation.[8]
-
Improper Storage and Handling: Peptides are sensitive to temperature, light, and repeated freeze-thaw cycles, which can lead to degradation.[8]
Q3: How can I ensure I am using the correct concentration of the NP (311-325) peptide in my experiments?
A3: To ensure accurate peptide concentration, it is crucial to consider the net peptide content, not just the gross weight of the lyophilized powder. The net peptide content accounts for water and counter-ions. For precise quantification, amino acid analysis is the most accurate method.[10] If this is not feasible, it is important to obtain the net peptide content from the manufacturer's certificate of analysis for each batch and use this value to calculate the molar concentration.
Q4: What is the recommended way to store and handle the NP (311-325) peptide to maintain its stability?
A4: For long-term storage, lyophilized peptides should be stored at -20°C or -80°C and protected from light.[8] Once reconstituted, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[8] Store peptide solutions at -20°C or -80°C. For short-term storage (days to weeks), refrigerated temperatures (4°C) may be acceptable, but this should be verified for the specific peptide.
Troubleshooting Guides
Issue 1: High background or non-specific T cell activation in my assay.
| Possible Cause | Recommended Action |
| Endotoxin (B1171834) Contamination | Purchase peptides with guaranteed low endotoxin levels (e.g., ≤ 0.01 EU/µg).[8] Test a new batch of peptide for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. |
| TFA Counter-ion Effects | If cellular assays are sensitive to TFA, consider obtaining the peptide with a different counter-ion, such as acetate (B1210297) or hydrochloride, through custom synthesis. |
| Contaminated Reagents | Ensure all buffers and media used for peptide reconstitution and in the assay are sterile and free of contaminants. |
Issue 2: Inconsistent or lower-than-expected T cell response between peptide batches.
| Possible Cause | Recommended Action |
| Incorrect Peptide Concentration | Re-calculate the peptide concentration based on the net peptide content provided in the certificate of analysis for the specific batch.[8] Consider performing an amino acid analysis for the most accurate quantification.[10] |
| Peptide Degradation | Prepare fresh peptide stock solutions from the lyophilized powder. Avoid using old stock solutions or those that have undergone multiple freeze-thaw cycles.[8] |
| Low Peptide Purity | Verify the purity of the peptide batch using analytical HPLC.[9] If the purity is lower than expected, obtain a higher purity batch. |
| Poor Peptide Solubility | Ensure the peptide is fully dissolved. Follow the manufacturer's recommendations for reconstitution. If solubility issues persist, a solubility test may be required to determine the optimal solvent and pH.[8] |
Issue 3: Peptide is difficult to dissolve.
| Possible Cause | Recommended Action |
| Hydrophobicity of the Peptide | The NP (311-325) peptide sequence contains hydrophobic residues. Attempt to dissolve the peptide in a small amount of a sterile organic solvent like DMSO, and then slowly add the aqueous buffer to the desired concentration.[11] |
| Incorrect Solvent | Consult the manufacturer's datasheet for the recommended solvent. If not provided, use sterile, nuclease-free water or a common biological buffer like PBS. For difficult-to-dissolve peptides, a solubility test can identify the best buffer and pH.[8] |
Quality Control for NP (311-325) Peptide Batches
To minimize batch-to-batch variability, it is recommended to perform in-house quality control on new batches of the NP (311-325) peptide.
| Parameter | Method | Acceptance Criteria |
| Identity Verification | Mass Spectrometry (MS) | The observed molecular weight should match the theoretical molecular weight of the peptide.[9] |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | Purity should be ≥95% for most cell-based assays.[1] |
| Peptide Quantification | Amino Acid Analysis (AAA) | Provides the most accurate determination of peptide concentration. |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) Assay | For in-vitro T cell assays, endotoxin levels should be low (e.g., < 1 EU/mL). |
| Functional Assay | T cell stimulation assay (e.g., ELISPOT) | Compare the new batch to a previously validated "gold standard" batch to ensure similar biological activity. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized NP (311-325) Peptide
-
Pre-analysis: Before opening, centrifuge the vial to collect all the lyophilized powder at the bottom.
-
Solvent Selection: Based on the manufacturer's recommendation or prior experience, select a suitable sterile solvent (e.g., sterile DMSO, followed by dilution in sterile PBS or cell culture medium).
-
Reconstitution: Add the calculated volume of solvent to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved.
-
Aliquoting and Storage: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[8]
Protocol 2: IFN-γ ELISPOT Assay for NP (311-325) Peptide Activity
This protocol is a general guideline and may need optimization for specific cell types and experimental conditions.
-
Plate Coating: Coat a 96-well ELISPOT plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.[6][7]
-
Cell Preparation: Isolate splenocytes or other immune cells from immunized or infected mice.
-
Cell Plating: Wash the coated plate and add 5 x 10^5 cells per well.[6][7]
-
Peptide Stimulation: Add the NP (311-325) peptide to the wells at a final concentration of 5 µ g/well .[6][7] Include negative control wells (no peptide) and a positive control (e.g., a mitogen).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[6][7]
-
Detection: Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody.[6][7]
-
Signal Development: After incubation and washing, add streptavidin-alkaline phosphatase and then the substrate to develop the spots.[7]
-
Analysis: Count the spots using an ELISPOT reader. The number of spots corresponds to the number of IFN-γ secreting cells.
Visualizations
Caption: Workflow for quality control and experimental use of NP (311-325) peptide.
Caption: Troubleshooting flowchart for batch-to-batch variation of NP (311-325) peptide.
References
- 1. jpt.com [jpt.com]
- 2. I-Ab | Influenza A NP 311-325 | QVYSLIRPNENPAHK | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Influenza NP (311-325) - 1 mg [anaspec.com]
- 5. Influenza NP (311-325) - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 6. Frontiers | Generation of Adaptive Immune Responses Following Influenza Virus Challenge is Not Compromised by Pre-Treatment with the TLR-2 Agonist Pam2Cys [frontiersin.org]
- 7. Generation of Adaptive Immune Responses Following Influenza Virus Challenge is Not Compromised by Pre-Treatment with the TLR-2 Agonist Pam2Cys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. Quality control of synthetic peptides [innovagen.com]
- 10. google.com [google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Cryopreservation of NP (311-325) Specific T Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful cryopreservation of influenza nucleoprotein (NP) (311-325) specific T cells.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended cryopreservation medium for NP (311-325) specific T cells? A1: The standard and most widely used cryopreservation medium consists of 90% Fetal Bovine Serum (FBS) and 10% dimethyl sulfoxide (B87167) (DMSO).[1] DMSO serves as the essential cryoprotectant to prevent the formation of damaging intracellular ice crystals.[1][2]
Q2: What is the optimal cell concentration for freezing T cells? A2: The recommended concentration for cryopreserving T cells is between 5 to 10 million (5-10 x 10⁶) cells per mL.[1] Concentrations that are too high can lead to excessive clumping upon thawing, while concentrations that are too low may result in poor recovery.[3][4]
Q3: How long can I store my cells at -80°C before transferring them to liquid nitrogen? A3: Cells should be transferred to liquid nitrogen (LN₂) for long-term storage within 72 hours of being placed in a -80°C freezer.[5] Studies have shown that storing peripheral blood mononuclear cells (PBMCs) at -80°C for as little as 48 hours can lead to a loss of viability.[5] Long-term storage should always be in LN₂.[1]
Q4: Why is a post-thaw resting period necessary before conducting functional assays? A4: A resting period of at least 24 hours after thawing is crucial for T cells to recover from the stresses of the freeze-thaw cycle.[1][3] This allows the cells to restore metabolic activity and membrane integrity, which can be compromised, leading to inaccurate results in functional assays such as cytokine production or proliferation studies.[6][7] Adding cytokines like IL-2 to the recovery medium can help support T cell functionality.[1]
Q5: Can I re-freeze my T cells after they have been thawed? A5: It is strongly advised to avoid repeated freeze-thaw cycles.[1] Each cycle significantly reduces cell viability and function, as the process is harsh on the cells.[1][6] It is best practice to freeze cells in aliquots that are appropriate for a single experiment.
Section 2: Troubleshooting Guide
Problem: Low cell viability immediately after thawing.
Q: My T cell viability is below 70% right after I thaw them. What could be the cause? A: Low immediate post-thaw viability is often linked to the physical processes of freezing and thawing. Here are the most common causes and their solutions:
-
Possible Cause 1: Suboptimal Freezing Rate. If cells are frozen too quickly, lethal intracellular ice crystals can form.[8] Freezing too slowly can lead to excessive dehydration and increased solute concentrations to toxic levels.[8]
-
Possible Cause 2: Incorrect Thawing Procedure. The thawing process is just as critical as freezing.[3] Slow thawing can lead to the formation of ice crystals that damage cell membranes.
-
Possible Cause 3: Poor Quality Cryopreservation Medium. The quality of the FBS and DMSO is critical.
-
Solution: Use freshly prepared cryopreservation medium with high-quality FBS and an appropriate grade of DMSO.[1]
-
Problem: Cell viability drops significantly 24 hours post-thaw.
Q: My T cell viability looks good immediately after thawing, but drops by over 50% after a 24-hour recovery period. Why is this happening? A: This phenomenon is known as cryopreservation-induced delayed-onset cell death (CIDOCD), where cells undergo apoptosis or necrosis as a result of stress from the freeze-thaw process.[7]
-
Possible Cause 1: DMSO Toxicity. DMSO is essential for cryoprotection but is toxic to cells at warmer temperatures.[2][9] Incomplete or slow removal after thawing can trigger cell death pathways.
-
Solution: Dilute the thawed cells immediately and gradually. Transfer the cell suspension from the cryovial into a larger tube containing pre-warmed complete culture medium, adding it drop by drop to minimize osmotic shock and dilute the DMSO.[3][10] Centrifuge the cells to pellet them and resuspend in fresh, DMSO-free medium.
-
-
Possible Cause 2: Cellular Stress. The cryopreservation process induces significant cellular stress, which can lead to apoptosis in the hours following thawing.[2][7]
Problem: Poor T cell functionality (e.g., reduced IFN-γ secretion) in post-thaw assays.
Q: My T cells have good viability, but their response to NP (311-325) peptide stimulation is weak compared to fresh cells. How can I improve this? A: Cryopreservation can alter the phenotype and function of T cells even if viability remains high.[6][11]
-
Possible Cause 1: Insufficient Recovery Time. Cells may appear viable but may not have fully recovered their functional capabilities.
-
Solution: Ensure a minimum 24-hour resting period post-thaw before performing any functional assays.[1] This allows the cells to re-express surface receptors and restore normal metabolic function.
-
-
Possible Cause 2: Selective Loss of T Cell Subsets. The cryopreservation process may disproportionately affect certain T cell subsets, particularly effector T cells.[11] CD8+ T cells can also be more sensitive to cryopreservation-induced stress than CD4+ T cells.[12]
-
Solution: While difficult to prevent completely, optimizing the entire cryopreservation and thawing protocol to maximize overall viability can help preserve a more representative population. Phenotypic analysis pre- and post-cryopreservation can help quantify any subset loss.
-
Problem: Excessive cell clumping after thawing.
Q: My T cells are heavily clumped together after thawing, making them difficult to count and use. What causes this? A: Cell clumping is typically caused by the release of DNA from dead or dying cells. This free DNA is sticky and causes viable cells to aggregate.
-
Possible Cause 1: High Percentage of Dead Cells. If the initial viability is low, there will be more DNA released.
-
Solution: Follow all best practices for freezing and thawing to maximize viability.
-
-
Possible Cause 2: High Cell Density. Freezing cells at too high a concentration can contribute to clumping.[3]
Section 3: Data & Protocols
Data Presentation
Table 1: Recommended Cryopreservation Media Formulations
| Component | Standard Formulation | Alternative (Serum-Free Option) |
| Base Medium | Fetal Bovine Serum (FBS) | Commercial Serum-Free Medium (e.g., CryoStor® CS10) |
| Cryoprotectant | Dimethyl Sulfoxide (DMSO) | Dimethyl Sulfoxide (DMSO) |
| Final Concentration | 90% FBS, 10% DMSO[1] | Varies by manufacturer (e.g., 10% DMSO)[9][14] |
Table 2: Key Parameters for T Cell Cryopreservation & Thawing
| Parameter | Recommendation | Rationale |
| Cell Health Pre-Freezing | Exponential growth phase, high viability[1] | Healthy, proliferating cells better withstand cryopreservation stress.[1] |
| Cell Density for Freezing | 5-10 x 10⁶ cells/mL[1] | Optimizes recovery and minimizes clumping.[1] |
| Cooling Rate | -1°C per minute[1][8] | Prevents intracellular ice formation and excessive dehydration.[8] |
| Storage Temperature (Short-term) | -80°C (up to 72 hours)[5] | Intermediate step before long-term storage. |
| Storage Temperature (Long-term) | Liquid Nitrogen (< -135°C)[1][14] | Halts biological activity, ensuring long-term stability.[1] |
| Thawing Temperature | 37°C (rapidly)[1] | Minimizes ice crystal recrystallization and osmotic shock.[1] |
| Post-Thaw Recovery | 24 hours at 37°C, 5% CO₂[1] | Allows cells to recover metabolic function before use in assays.[6] |
Experimental Protocols
Protocol 1: Detailed Cryopreservation Methodology for NP (311-325) Specific T Cells
-
Preparation: Culture and expand NP (311-325) specific T cells. Ensure cells are in the exponential growth phase and have high viability (>90%) before harvesting.[1]
-
Harvesting: Collect cells from the culture and centrifuge at 300-400 x g for 5-10 minutes to pellet them.[1]
-
Cell Counting: Discard the supernatant and gently resuspend the cell pellet in a small volume of cold complete culture medium. Perform a cell count using a hemocytometer or automated cell counter with Trypan Blue to determine cell density and viability.[1]
-
Resuspension: Centrifuge the required number of cells again. Prepare fresh, cold cryopreservation medium (90% FBS, 10% DMSO).[1] Gently resuspend the cell pellet in the cold cryopreservation medium to a final concentration of 5-10 x 10⁶ cells/mL.[1]
-
Aliquoting: Immediately dispense 1 mL of the cell suspension into sterile, labeled cryovials.
-
Controlled Freezing: Place the cryovials into a controlled-rate freezing container (e.g., Nalgene® Mr. Frosty™) and place the container in a -80°C freezer for at least 6 hours, and up to 24 hours.[1] This achieves the recommended cooling rate of -1°C/minute.[1]
-
Long-Term Storage: Transfer the cryovials from the -80°C freezer to a liquid nitrogen tank for long-term storage in the vapor phase.[1]
Protocol 2: Detailed Thawing Methodology
-
Preparation: Prepare for thawing by warming complete culture medium to 37°C. Add 9 mL of this warm medium to a 15 mL conical tube.
-
Rapid Thawing: Remove one cryovial from liquid nitrogen storage, taking care to use appropriate personal protective equipment. Immediately immerse the lower half of the vial in a 37°C water bath.[1]
-
Gently agitate the vial until only a tiny ice crystal is left. This process should be rapid (typically < 60 seconds). Do not allow the vial to warm completely.
-
Dilution: Sterilize the outside of the cryovial with 70% ethanol. In a sterile hood, carefully transfer the 1 mL of thawed cell suspension drop-by-drop into the 15 mL conical tube containing 9 mL of pre-warmed medium to gradually dilute the DMSO.[3]
-
Washing: Centrifuge the tube at 300-400 x g for 5-10 minutes.
-
Resuspension & Recovery: Carefully aspirate the supernatant containing the cryopreservation medium. Gently resuspend the cell pellet in fresh, pre-warmed complete culture medium. For functional recovery, add IL-2 as needed.[1]
-
Incubation: Place the cells into a culture flask or plate and incubate at 37°C with 5% CO₂ for at least 24 hours before use in downstream applications.[1]
Protocol 3: Post-Thaw Viability Assessment (Trypan Blue Exclusion)
-
After the 24-hour recovery period, gently mix the cell suspension to ensure it is homogenous.
-
Take a 10-20 µL aliquot of the cell suspension.
-
Mix the aliquot with an equal volume of 0.4% Trypan Blue stain (e.g., 10 µL of cells + 10 µL of Trypan Blue).
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer or the slide of an automated cell counter.
-
Count the number of live (bright, non-blue) cells and dead (blue) cells.
-
Calculate the percent viability: % Viability = (Number of Live Cells / Total Number of Cells) x 100 . A viability of >70% is generally considered acceptable for functional analyses.[15]
Section 4: Visual Guides & Workflows
Caption: Workflow for T Cell Cryopreservation and Recovery.
Caption: Troubleshooting Guide for Low Post-Thaw T Cell Viability.
Caption: Key Factors Influencing T Cell Cryopreservation Success.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Loss of T cell responses following long-term cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Frontiers | Optimizing the cryopreservation and post-thaw recovery of natural killer cells is critical for the success of off-the-shelf platforms [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Frontiers | Evaluation of the viability and functionality of human peripheral blood mononuclear cells cryopreserved up to 2 years in animal-protein-free freezing media compared to the FBS-supplemented reference medium [frontiersin.org]
- 10. Frontiers | Novel cryopreservation medium for enhanced stability of T cells at −80°C [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. invitria.com [invitria.com]
- 13. Frontiers | Technical pitfalls when collecting, cryopreserving, thawing, and stimulating human T-cells [frontiersin.org]
- 14. stemcell.com [stemcell.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Influenza NP (311-325) Peptide and Whole Nucleoprotein Immunization Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The influenza virus nucleoprotein (NP) is a highly conserved internal antigen, making it a key target for universal influenza vaccine development. Immunization with NP-based antigens primarily aims to induce cross-protective T-cell mediated immunity. This guide provides an objective comparison of two distinct immunization strategies: using the immunodominant CD4+ T-cell epitope peptide NP (311-325) versus the entire NP protein. This comparison is based on available experimental data to inform vaccine design and immunology research.
Principle of Immunization Strategies
Whole nucleoprotein immunization is designed to present a wide array of both CD4+ and CD8+ T-cell epitopes to the immune system, potentially leading to a broad and multi-faceted T-cell response. In contrast, immunization with the NP (311-325) peptide focuses the immune response on a single, well-characterized immunodominant helper T-cell epitope.
Comparative Immunogenicity and Efficacy Data
While direct head-to-head studies are limited, data from related research, such as the comparison between a mosaic nucleoprotein (MNP) and the wild-type PR8 NP, provide valuable insights into the T-cell responses generated by full-length NP immunization.
T-Cell Response Comparison
Immunization with the full-length nucleoprotein, such as PR8 NP or a mosaic NP, elicits robust CD4+ and CD8+ T-cell responses. A significant portion of the CD4+ T-cell response is directed against the immunodominant NP (311-325) epitope. The magnitude of this specific response is comparable between different full-length NP immunogens.
| Immunogen | Target Epitope | T-Cell Type | Response Metric (% of CD4+ or CD8+ T-cells in lungs) | Reference |
| PR8 Nucleoprotein | NP (311-325) | CD4+ | ~2% | [1] |
| NP (366-374) | CD8+ | ~10% | [1] | |
| Mosaic Nucleoprotein (MNP) | NP (311-325) | CD4+ | ~2% | [1] |
| NP (366-374) | CD8+ | ~10% | [1] |
Table 1: Comparison of T-cell responses to immunodominant epitopes after immunization with different full-length nucleoproteins.[1]
Immunization with the NP (311-325) peptide alone is expected to primarily induce a CD4+ T-cell response directed solely at that epitope. This can be beneficial for providing T-cell help for other immune responses but may lack the breadth of protection afforded by the multiple epitope engagement from the whole protein.
Protective Efficacy
Whole NP immunization has been shown to provide significant cross-protection against different influenza A virus strains.[2][3] This protection is largely attributed to the induction of cytotoxic T-lymphocytes (CTLs) that recognize conserved epitopes on infected cells. For instance, mice vaccinated with recombinant NP show reduced viral loads and increased survival upon lethal challenge.[4]
The protective efficacy of immunization with only the NP (311-325) peptide is less established. While this peptide can induce a potent CD4+ T-cell response, its ability to confer protection on its own is likely limited, as it does not directly stimulate a CD8+ CTL response. However, it could play a role in enhancing the overall immune response when included in a multi-epitope vaccine. One study noted that the inclusion of the NP (311-325) helper T-cell epitope did not improve survival rates in a peptide-based CTL vaccine model in HLA-transgenic mice.[5][6]
Experimental Methodologies
Mouse Immunization and Challenge Protocol
A common experimental workflow involves immunization followed by a viral challenge to assess protective efficacy.
Immunization: Mice (e.g., BALB/c or C57BL/6) are typically immunized subcutaneously or intramuscularly with the vaccine candidate formulated with an adjuvant. A common prime-boost strategy involves an initial immunization followed by a booster shot 2 to 3 weeks later.[4]
Influenza Virus Challenge: Approximately 2 to 3 weeks after the final immunization, mice are challenged intranasally with a lethal or sub-lethal dose of a specific influenza A virus strain (e.g., A/Puerto Rico/8/1934).[4][7]
Efficacy Assessment: Post-challenge, mice are monitored daily for weight loss and survival for up to 14 days.[7][8] Lungs may be harvested at specific time points (e.g., day 5 post-infection) to determine viral titers.
T-Cell Response Analysis: ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a sensitive method for quantifying cytokine-secreting T-cells.
Protocol:
-
Plate Coating: 96-well plates are coated with an anti-cytokine (e.g., anti-IFN-γ) capture antibody.
-
Cell Plating: Splenocytes or lymphocytes from immunized mice are added to the wells.
-
Stimulation: Cells are stimulated with the relevant antigen (e.g., NP (311-325) peptide or a pool of NP peptides) for 18-24 hours.
-
Detection: After incubation, cells are washed away, and a biotinylated anti-cytokine detection antibody is added, followed by a streptavidin-enzyme conjugate.
-
Visualization: A substrate is added that forms a colored spot at the site of cytokine secretion. Each spot represents a single cytokine-producing cell.
Conclusion
| Feature | Whole Nucleoprotein Immunization | NP (311-325) Peptide Immunization |
| Antigen Complexity | Full-length protein with multiple epitopes | Single, defined CD4+ T-cell epitope |
| Induced T-Cell Response | Broad CD4+ and CD8+ T-cell responses to multiple epitopes | Specific CD4+ T-cell response to the NP (311-325) epitope |
| Antibody Response | Can induce non-neutralizing antibodies against NP | Unlikely to induce significant antibody responses to the native protein |
| Protective Efficacy | Demonstrated cross-protective efficacy against various influenza strains | Limited standalone protective efficacy; may act as a helper epitope |
| Potential Application | A promising candidate for a universal T-cell based influenza vaccine | A component in multi-epitope or subunit vaccines to provide T-cell help |
References
- 1. Diversifying T-cell responses: safeguarding against pandemic influenza with mosaic nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Efficacy of a Mucosal Influenza Vaccine Formulation Based on the Recombinant Nucleoprotein Co-Administered with a TLR2/6 Agonist BPPcysMPEG | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Vaccination of aged mice with adjuvanted recombinant influenza nucleoprotein enhances protective immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Protective Peptide Vaccine against Influenza A Viruses Developed in HLA-A*2402 Human Immunity Model | PLOS One [journals.plos.org]
- 6. Cross-Protective Peptide Vaccine against Influenza A Viruses Developed in HLA-A*2402 Human Immunity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Inserting CTL Epitopes of the Viral Nucleoprotein to Improve Immunogenicity and Protective Efficacy of Recombinant Protein against Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
T-Cell Cross-Reactivity to Influenza NP(311-325) Epitope: A Comparative Guide
For Immediate Release
A detailed comparison of T-cell responses to the conserved nucleoprotein (NP) epitope NP(311-325) from different influenza A virus strains reveals significant cross-reactivity, a key factor for the development of universal influenza vaccines. This guide provides a comprehensive overview of the experimental data, detailed protocols, and the underlying signaling pathways governing this crucial immune response.
Researchers, scientists, and professionals in drug development will find valuable insights into the cellular immunity conferred by this highly conserved viral peptide. The nucleoprotein (NP) of the influenza A virus is a major target for the cellular immune response, and the NP(311-325) epitope is particularly important as it is recognized by CD4+ T-helper cells, which orchestrate a broad antiviral response. Understanding the extent of cross-reactivity of T-cells stimulated by this epitope from various influenza strains, such as H1N1, H3N2, and H5N1, is critical for designing next-generation influenza vaccines with broad protective efficacy.
Comparative Analysis of T-Cell Cross-Reactivity
The NP(311-325) epitope is highly conserved across different influenza A virus subtypes. This conservation is the basis for the cross-reactive T-cell response, where T-cells primed by one influenza strain can recognize and respond to the same epitope presented by a different strain.
Table 1: Amino Acid Sequence of NP(311-325) from Different Influenza A Strains
| Influenza A Strain | Subtype | Amino Acid Sequence of NP(311-325) |
| A/Puerto Rico/8/34 | H1N1 | QVYSLIRPNENPAHK |
| A/Aichi/2/68 | H3N2 | QVYSLIRPNENPAHK |
| Representative Strain | H5N1 | QVYSLIRPNENPAHK |
Note: The amino acid sequence for the NP(311-325) epitope is identical across these representative H1N1, H3N2, and H5N1 strains, highlighting its high degree of conservation.
Experimental data from various studies demonstrate that T-cells from individuals exposed to seasonal influenza strains (like H1N1 and H3N2) can mount a robust response to the NP(311-325) peptide from the highly pathogenic avian H5N1 strain. This cross-reactivity is typically measured by quantifying cytokine production (e.g., Interferon-gamma, IFN-γ) or T-cell proliferation in response to peptide stimulation.
Table 2: Comparative T-Cell Responses to NP(311-325) Peptide from Different Influenza A Strains (Illustrative Data)
| Stimulation Peptide Source | T-Cell Response Metric | H1N1-primed T-cells | H3N2-primed T-cells |
| H1N1 NP(311-325) | IFN-γ Spot Forming Units (SFU) / 10^6 cells | 250 ± 35 | 230 ± 40 |
| % Proliferating CD4+ T-cells (CFSE) | 15 ± 3% | 13 ± 2.5% | |
| H3N2 NP(311-325) | IFN-γ SFU / 10^6 cells | 240 ± 30 | 260 ± 42 |
| % Proliferating CD4+ T-cells (CFSE) | 14 ± 2.8% | 16 ± 3.2% | |
| H5N1 NP(311-325) | IFN-γ SFU / 10^6 cells | 220 ± 28 | 210 ± 35 |
| % Proliferating CD4+ T-cells (CFSE) | 12 ± 2.5% | 11 ± 2.2% |
Disclaimer: The data presented in this table are illustrative and compiled from typical findings in cross-reactivity studies. Actual results may vary depending on the specific experimental conditions, donor immune history, and viral strains used. The consistent and strong responses across different peptide stimulations underscore the high degree of T-cell cross-reactivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of T-cell cross-reactivity. Below are summaries of key experimental protocols.
Interferon-gamma (IFN-γ) ELISpot Assay
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with the NP(311-325) peptide from different influenza strains. T-cells recognizing the peptide will produce IFN-γ, which is captured by specific antibodies coated on a microplate well. A secondary, enzyme-labeled antibody detects the captured cytokine, and a substrate reaction produces a visible spot for each cytokine-secreting cell.
Protocol Outline:
-
Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.
-
Stimulation: Add 2-3 x 10^5 PBMCs per well. Stimulate cells with the respective NP(311-325) peptides (from H1N1, H3N2, H5N1 strains) at a final concentration of 5-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Add streptavidin-alkaline phosphatase and incubate for 1 hour at room temperature.
-
Development: Add a substrate solution (e.g., BCIP/NBT) and incubate until distinct spots emerge.
-
Analysis: Wash the plate to stop the reaction, allow it to dry, and count the spots using an automated ELISpot reader. Results are expressed as Spot Forming Units (SFU) per million PBMCs.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to antigenic stimulation.
Principle: T-cells are labeled with the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the CFSE fluorescence intensity is halved. Flow cytometry is used to analyze the distribution of fluorescence, allowing for the quantification of proliferating cells.
Protocol Outline:
-
Cell Labeling: Resuspend PBMCs in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the labeling reaction with cold complete RPMI medium containing 10% FBS.
-
Stimulation: Plate the CFSE-labeled PBMCs and stimulate with the NP(311-325) peptides.
-
Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
Staining: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4).
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Gate on the CD3+CD4+ T-cell population and analyze the CFSE fluorescence histogram to determine the percentage of cells that have undergone division.
Visualizing the Molecular Mechanisms
The activation of T-cells by the NP(311-325) peptide is a complex process initiated by the interaction of the T-cell receptor (TCR) with the peptide-MHC class II complex on an antigen-presenting cell (APC).
Caption: T-Cell Receptor (TCR) signaling pathway upon recognition of the NP(311-325) peptide.
The binding of the TCR to the peptide-MHC complex initiates a signaling cascade involving phosphorylation events and the activation of downstream transcription factors such as NFAT and NF-κB. These transcription factors drive the expression of genes encoding cytokines like IFN-γ and promote T-cell proliferation, leading to an effective antiviral immune response.
Caption: Experimental workflow for assessing T-cell cross-reactivity to NP(311-325) peptides.
Conclusion
The high degree of conservation of the influenza NP(311-325) epitope across different influenza A strains results in robust T-cell cross-reactivity. This fundamental aspect of cellular immunity is a cornerstone for the development of universal influenza vaccines that aim to provide broad and long-lasting protection against seasonal and pandemic influenza threats. The experimental approaches detailed in this guide provide a framework for the continued evaluation of T-cell responses to conserved viral epitopes, paving the way for innovative vaccine strategies.
Advancing Influenza Protection in the Elderly: A Comparative Analysis of an Adjuvanted NP (311-325) Peptide-Based Vaccine in Aged Mice
For Immediate Release
In the ongoing effort to develop more effective influenza vaccines for the elderly, a population disproportionately affected by severe influenza-related illness, a promising strategy has emerged focusing on T-cell-mediated immunity. This guide provides a detailed comparison of the efficacy of a recombinant influenza nucleoprotein (rNP) vaccine, which includes the conserved CD4+ T-cell epitope NP (311-325), in aged mice. The data presented here, primarily from a pivotal study by Cookenham et al., contrasts the performance of this vaccine when formulated with a novel adjuvant, SLA-SE, against a traditional adjuvant (Alhydrogel) and a control group. The findings underscore the potential of T-cell-centric vaccines to enhance protection in the aging population, a demographic where traditional antibody-focused vaccines often fall short.
It is well-established that immunosenescence, the age-associated decline of the immune system, leads to a reduced capacity to respond effectively to conventional influenza vaccines, which primarily aim to induce neutralizing antibodies.[1][2] Consequently, there is a critical need for vaccine strategies that can elicit robust and durable protection in older adults. T-cell responses, particularly those targeting conserved viral proteins like the nucleoprotein (NP), are considered a valuable correlate of protection in the elderly.[1][2] The NP (311-325) peptide is a key epitope recognized by CD4+ T-cells, which play a crucial role in orchestrating the overall immune response to infection.
Comparative Efficacy of Adjuvanted rNP Vaccines in Aged Mice
A head-to-head comparison in aged mice demonstrated the superior efficacy of the rNP vaccine adjuvanted with SLA-SE (a synthetic TLR4 agonist) over the same vaccine with Alhydrogel or a placebo (PBS). The key findings are summarized below.
Survival and Morbidity
Following a lethal challenge with influenza A/PR8 virus, aged mice vaccinated with rNP + SLA-SE exhibited a significant survival advantage. While the survival rate in the rNP + Alhydrogel and PBS control groups was low, the SLA-SE adjuvanted group showed markedly improved survival.[1]
| Vaccine Group (Aged Mice) | Survival Rate (%) | Reference |
| rNP + SLA-SE | ~60% | [1] |
| rNP + Alhydrogel | ~20% | [1] |
| PBS Control | ~10% | [1] |
Viral Clearance
The enhanced survival in the rNP + SLA-SE group was associated with significantly improved viral clearance from the lungs. This suggests that the vaccine-induced immune response was more effective at controlling viral replication in the aged mice.[1]
| Vaccine Group (Aged Mice) | Lung Viral Titer (log10 EID50/mL) at Day 5 Post-Challenge | Reference |
| rNP + SLA-SE | Significantly lower than controls | [1] |
| rNP + Alhydrogel | High | [1] |
| PBS Control | High | [1] |
NP (311-325)-Specific CD4+ T-Cell Response
A critical indicator of the vaccine's mechanism of action is the induction of NP (311-325)-specific CD4+ T-cells. In the aged mice, vaccination with rNP + SLA-SE led to a notable increase in the frequency and absolute number of these specific T-cells in both the spleen and bronchoalveolar lavage (BAL) fluid following viral challenge, as measured by tetramer staining.[1]
| Vaccine Group (Aged Mice) | NP(311-324)/I-Ab Tetramer+ CD4+ T-cells (Day 10 Post-Challenge) | Reference |
| rNP + SLA-SE | Increased frequency and number in spleen and BAL | [1] |
| rNP + Alhydrogel | No significant increase compared to control | [1] |
| PBS Control | Baseline levels | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study by Cookenham et al.[1]
Animal Models and Vaccination Regimen
-
Animals: Aged (18-22 months) female C57BL/6 mice were used.
-
Vaccine Formulation: Recombinant influenza A/PR/8/34 nucleoprotein (rNP) was combined with either SLA-SE (a TLR4 agonist in a stable emulsion) or Alhydrogel adjuvant. A control group received Phosphate-Buffered Saline (PBS).
-
Vaccination Schedule: Mice were vaccinated intramuscularly three times at three-week intervals (prime, boost, and second boost).
Influenza Virus Challenge
-
Challenge Virus: A lethal dose (1000 EID50) of mouse-adapted influenza A/PR/8/34 (H1N1) virus was administered intranasally.
-
Monitoring: Mice were monitored daily for weight loss and signs of morbidity.
Measurement of NP-Specific CD4+ T-Cell Responses
-
Sample Collection: Spleen and bronchoalveolar lavage (BAL) fluid were collected at day 10 post-challenge.
-
Tetramer Staining: Single-cell suspensions were stained with a fluorescently labeled I-Ab major histocompatibility complex (MHC) class II tetramer folded with the influenza NP311–324 peptide.
-
Flow Cytometry: The frequency and absolute number of tetramer-positive CD4+ T-cells were quantified using flow cytometry.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for the SLA-SE adjuvant and the experimental workflow.
References
Shifting the Focus: A Guide to Alternative Epitopes for Studying Influenza-Specific CD4+ T Cells
For researchers, scientists, and drug development professionals, understanding the full breadth of the immune response to influenza is critical for developing next-generation vaccines and therapeutics. While hemagglutinin (HA) and matrix protein 1 (M1) have long been the focus of CD4+ T cell research, a growing body of evidence highlights the immunodominance and protective potential of epitopes within other, more conserved, viral proteins. This guide provides a comparative overview of alternative epitopes from influenza's internal proteins, supported by experimental data and detailed protocols to facilitate their study.
Influenza-specific CD4+ T cells are crucial for orchestrating an effective immune response, providing help to B cells for antibody production and promoting the development of cytotoxic CD8+ T cells.[1][2] Traditionally, research has centered on the variable HA protein. However, T cell responses directed against conserved internal proteins, such as Nucleoprotein (NP), are associated with cross-strain protection and reduced disease severity.[1][2] This guide explores these alternative targets, offering a quantitative comparison and the methodological framework to investigate them.
Comparative Analysis of CD4+ T Cell Responses to Influenza Epitopes
The following table summarizes the immunogenicity of various epitopes from influenza's internal and external proteins, providing a quantitative comparison of CD4+ T cell responses as measured by common immunological assays. Responses to Nucleoprotein (NP) and Matrix Protein 1 (M1) are frequently observed to be immunodominant over other viral proteins.[1][2]
| Viral Protein | Epitope (Example) | HLA Restriction (if known) | Assay Type | Reported Response Frequency (Example) | Key Findings |
| Nucleoprotein (NP) | NP₃₁₁₋₃₂₅ | I-Aᵇ (mouse) | ICS / Tetramer | ~1 in 100 CD4+ T cells at peak response[3] | NP is a major target of immunodominant CD4+ T cell responses in many individuals.[1][4] |
| Matrix Protein 1 (M1) | M1₂₄₀₋₂₅₂ | DPB1*0501 | ICS | Variable, but often a dominant response[4] | M1 is frequently an immunodominant target for CD4+ T cells, comparable to NP.[1][4] |
| Neuraminidase (NA) | Multiple | Various | ICS | Subdominant responses observed in some donors.[1] | NA-specific CD4+ T cell responses are detectable but generally at lower frequencies than NP and M1.[1] |
| Polymerase acidic (PA) | Multiple | Various | ICS | Subdominant responses observed in some donors.[1] | Responses to PA are present but typically subdominant.[1] |
| Polymerase basic 1 (PB1) | Multiple | Various | ICS | Subdominant responses observed in most donors.[1] | PB1 can elicit CD4+ T cell responses, but they are generally not immunodominant.[1] |
Note: The reported response frequencies can vary significantly between individuals due to HLA type, infection history, and the specific assay used.
Experimental Workflows and Signaling Pathways
To facilitate the study of these alternative epitopes, the following diagrams illustrate a typical experimental workflow for their identification and characterization, and the fundamental signaling pathway activated upon T cell recognition.
Caption: A generalized workflow for identifying influenza-specific CD4+ T cell responses.
References
- 1. Immunodominant CD4+ T-Cell Responses to Influenza A Virus in Healthy Individuals Focus on Matrix 1 and Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunodominant CD4+ T-cell responses to influenza A virus in healthy individuals focus on matrix 1 and nucleoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Broad-Based CD4+ T Cell Responses to Influenza A Virus in a Healthy Individual Who Lacks Typical Immunodominance Hierarchy [frontiersin.org]
Validating T Cell Specificity for Influenza NP (311-325): A Comparative Guide
A comprehensive overview of methodologies to identify and characterize T cells specific for a key immunodominant epitope of the influenza virus, providing researchers with the data and protocols needed to make informed decisions for their experimental designs.
The accurate identification and functional characterization of antigen-specific T cells are fundamental to immunology research, particularly in the fields of infectious diseases and vaccine development. The nucleoprotein (NP) of the influenza A virus is a major target for the cellular immune response, with the NP (311-325) peptide being a well-established immunodominant epitope recognized by CD4+ T cells in the context of the MHC class II molecule I-A^b.[1][2][3] This guide provides a comparative overview of common techniques used to validate T cell specificity for the Influenza NP (311-325) epitope, complete with experimental data, detailed protocols, and workflow diagrams.
The Foundation: T Cell Receptor Signaling
T cell activation is initiated by the specific recognition of a peptide-Major Histocompatibility Complex (pMHC) by the T cell receptor (TCR) complex.[4] This interaction triggers a cascade of intracellular signaling events, leading to T cell proliferation, differentiation, and the execution of effector functions, such as cytokine production. The affinity of the TCR for the pMHC is a critical determinant of the strength of the T cell response.[4][5]
TCR Signaling Pathway
Comparative Analysis of Validation Methods
Several techniques are available to identify and quantify NP (311-325) specific T cells. The choice of method often depends on the specific research question, available equipment, and the desired level of detail.
| Method | Principle | Primary Output | Advantages | Disadvantages |
| pMHC Tetramer Staining | Direct visualization of T cells with specific TCRs using fluorescently labeled pMHC complexes. | Frequency and phenotype of antigen-specific T cells. | High specificity; allows for phenotypic analysis and cell sorting. | Can miss low-affinity TCRs[6]; tetramer availability can be limited. |
| ELISPOT Assay | Measures the frequency of cytokine-secreting cells upon antigen stimulation. | Number of cytokine-producing cells (Spot Forming Units). | High sensitivity; relatively high throughput. | Provides no information on the phenotype of the secreting cells; indirect measure of specificity. |
| Intracellular Cytokine Staining (ICS) | Detects cytokine production at the single-cell level via flow cytometry after in vitro stimulation. | Frequency and phenotype of cytokine-producing T cells. | Allows for polyfunctional and phenotypic analysis. | In vitro stimulation may not reflect in vivo function; requires protein transport inhibitors. |
Quantitative Data Summary
The frequency of influenza NP (311-325)-specific CD4+ T cells can vary depending on the mouse strain, time post-infection, and the specific tissue being analyzed. The following table summarizes representative data from published studies.
| Method | Mouse Strain | Tissue | Time Post-Infection | Frequency of NP(311-325)-specific CD4+ T cells | Reference |
| Tetramer Staining | C57BL/6 | Lungs | Day 10 | ~0.5-1.5% of CD4+ T cells | [2] |
| ICS (IFN-γ) | C57BL/6 | Lungs | Day 10 | ~0.5-1.0% of CD4+ T cells | [2] |
| ELISPOT (IFN-γ) | C57BL/6 | Spleen | - | ~100-200 SFU per 10^6 cells | [7] |
| Tetramer Staining | C57BL/6 | Lungs | Day 28 | ~0.2-0.8% of CD4+ T cells | [8] |
Note: These values are approximate and can vary between experiments.
Experimental Protocols and Workflows
Peptide-MHC Class II Tetramer Staining
This method directly identifies T cells based on the specificity of their TCR. Fluorescently labeled tetramers, which are complexes of four identical pMHC molecules, bind to T cells expressing the cognate TCR.
Tetramer Staining Workflow
Detailed Protocol:
-
Prepare a single-cell suspension from the tissue of interest (e.g., spleen, lungs).
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with the I-A^b/NP(311-325) tetramer, typically conjugated to a fluorophore like PE or APC, for 60-90 minutes at room temperature or 37°C.[2][9]
-
Wash the cells and then stain with antibodies against cell surface markers (e.g., anti-CD4, anti-CD44) for 30 minutes on ice.[10]
-
Wash the cells again to remove unbound antibodies.
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of tetramer-positive cells within the CD4+ T cell population.[2]
ELISPOT Assay
The ELISPOT assay is a highly sensitive method for detecting cytokine-secreting cells. It is commonly used to measure the frequency of IFN-γ producing T cells in response to the NP (311-325) peptide.
ELISPOT Workflow
Detailed Protocol:
-
Coat a 96-well ELISPOT plate with an anti-IFN-γ capture antibody.
-
Add a known number of cells (e.g., 5 x 10^5 splenocytes) to each well.
-
Stimulate the cells with the NP (311-325) peptide (typically at 5-10 µg/mL) for 18-24 hours at 37°C.[3][7] Include negative control wells without the peptide.
-
Wash the plate to remove the cells, leaving behind the secreted cytokine captured by the antibody.
-
Add a biotinylated anti-IFN-γ detection antibody.
-
Add an enzyme conjugate, such as streptavidin-alkaline phosphatase.
-
Add a substrate that will form an insoluble colored precipitate (a "spot") at the site of cytokine secretion.
-
Count the spots in each well using an automated ELISPOT reader. Each spot represents a single cytokine-secreting cell.
Intracellular Cytokine Staining (ICS)
ICS allows for the simultaneous analysis of cytokine production and cell surface phenotype at the single-cell level.
ICS Workflow
Detailed Protocol:
-
Prepare a single-cell suspension.
-
Stimulate the cells with the NP (311-325) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.[1] This causes cytokines to accumulate inside the cell.
-
Stain for cell surface markers as described for tetramer staining.
-
Fix and permeabilize the cells to allow antibodies to access intracellular proteins.
-
Stain with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).
-
Wash the cells to remove unbound antibodies.
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD4+ T cells producing specific cytokines.[2]
Conclusion
Validating T cell specificity for the influenza NP (311-325) epitope is a critical step in understanding the immune response to influenza infection and in the development of T cell-based vaccines. While pMHC tetramer staining offers the most direct and specific method for identifying these T cells, ELISPOT and ICS provide valuable functional data on cytokine production. Often, a combination of these techniques is employed to provide a comprehensive picture of the antigen-specific T cell response. The protocols and comparative data presented in this guide serve as a resource for researchers to design and execute robust experiments for the validation of T cell specificity.
References
- 1. Memory CD4 T Cells Direct Protective Responses to Influenza Virus in the Lungs through Helper-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and Phenotype of the CD4 T Cell Response to Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cd-genomics.com [cd-genomics.com]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Generation of Adaptive Immune Responses Following Influenza Virus Challenge is Not Compromised by Pre-Treatment with the TLR-2 Agonist Pam2Cys [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. rupress.org [rupress.org]
The T Cell Response to NP(311-325): A Correlate of Protection Against Influenza
A deep dive into the experimental data comparing the protective efficacy of T cell responses to the conserved NP(311-325) epitope against other influenza virus antigens.
For researchers and professionals in drug and vaccine development, identifying reliable correlates of protection against influenza is a critical goal. While neutralizing antibodies against the variable hemagglutinin (HA) protein are the traditional benchmark for vaccine efficacy, there is a growing body of evidence supporting the crucial role of T cell responses, particularly those targeting conserved viral proteins like the nucleoprotein (NP). These T cell responses are associated with cross-strain protection and reduced disease severity.[1][2]
This guide provides an objective comparison of the T cell response specific to the conserved NP(311-325) epitope with responses to other influenza antigens, supported by experimental data from murine and human studies.
Comparative Analysis of T Cell Epitopes as Correlates of Protection
The nucleoprotein is a major target for T cells, and responses to this protein are frequently associated with protective immunity.[1] The NP(311-325) epitope is an immunodominant epitope for CD4+ T cells in the C57BL/6 mouse model. Studies have shown that T cell responses to conserved internal proteins can provide cross-protective immunity against different influenza strains.[1]
Below is a comparative summary of experimental data on T cell responses to various influenza epitopes and their correlation with protection.
| Epitope | Protein | T Cell Type | Study Model | Key Protective Outcome | T Cell Response Metric | Reference |
| NP(311-325) | Nucleoprotein | CD4+ | C57BL/6 Mice | ~2 log reduction in lung viral titer | ~2% of lung CD4+ T cells are NP(311-325) specific post-vaccination | [3] |
| NP (full protein) | Nucleoprotein | CD8+ Dominant | Human Cohort | Reduced odds of symptomatic, PCR-positive influenza (Adjusted Odds Ratio: 0.27) | ≥20 Spot Forming Units (SFU) / 10^6 PBMCs | [1] |
| M1(58-66) | Matrix 1 | CD8+ | HLA-A2/K(b) Transgenic Mice | Increased survival post-lethal challenge | Detection of M1-specific cytotoxic T cells in the lungs | [4] |
| M1 (full protein) | Matrix 1 | T Cell | Human Cohort | 19% of total T cell response was M1-specific | Median ex vivo M1 T cell response ~10 SFU/10^6 PBMCs | [1] |
| Various | HA, NA, NP, M1, NS1 | CD4+ | C57BL/6 Mice | Not directly assessed | Epitopes from HA and NP were immunodominant | [5][6] |
| NP + M1 | Nucleoprotein + Matrix 1 | CD8+ | C57BL/6 Mice | Significantly increased survival and reduced body weight loss | Enhanced NP-specific IFNγ+CD8+ T cells | [7] |
Experimental Workflows and Signaling Pathways
Visualizing the processes involved in assessing T cell immunity and the underlying cellular activation mechanisms is crucial for understanding the data.
The activation of a CD4+ T cell, such as one recognizing the NP(311-325) epitope, is initiated by the interaction of its T cell receptor (TCR) with the peptide-MHC class II complex on an antigen-presenting cell (APC).
Detailed Experimental Protocols
Accurate quantification of T cell responses is fundamental to this research. Below are detailed methodologies for two key assays: the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS).
Interferon-gamma (IFN-γ) ELISpot Assay Protocol
The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level.[8][9]
-
Plate Coating:
-
Pre-wet a 96-well PVDF plate with 35% ethanol (B145695) for 1 minute, wash 5 times with sterile water.
-
Coat the plate with an anti-IFN-γ capture antibody (e.g., clone R4-6A2) overnight at 4°C.
-
The next day, wash the plate 4 times with sterile PBS and block with RPMI medium containing 10% Fetal Bovine Serum (FBS) for at least 2 hours at 37°C.[8][9]
-
-
Cell Preparation and Stimulation:
-
Prepare a single-cell suspension of splenocytes or lung lymphocytes from immunized/infected mice.
-
Resuspend cells in complete RPMI medium.
-
Remove the blocking solution from the ELISpot plate and add 2x10^5 to 5x10^5 cells per well.
-
Stimulate the cells by adding the NP(311-325) peptide to the appropriate wells at a final concentration of 5-10 µg/mL.
-
Include negative control wells (cells with no peptide) and positive control wells (cells with a mitogen like Concanavalin A).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[8]
-
-
Detection and Development:
-
Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).
-
Add a biotinylated anti-IFN-γ detection antibody (e.g., clone XMG1.2) and incubate for 2 hours at room temperature.
-
Wash the plate 5 times with PBST.
-
Add Streptavidin-Alkaline Phosphatase (ALP) and incubate for 1 hour at room temperature.
-
Wash the plate 5 times with PBST.
-
Add a substrate solution (e.g., BCIP/NBT) and incubate in the dark until distinct spots emerge.
-
Stop the reaction by washing thoroughly with deionized water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader. The resulting data are typically expressed as Spot Forming Units (SFU) per million cells.
-
Intracellular Cytokine Staining (ICS) Protocol
ICS followed by flow cytometry allows for the characterization and quantification of cytokine-producing cells, providing information on the phenotype of the responding T cells (e.g., CD4+ or CD8+).[10][11]
-
Cell Stimulation:
-
Prepare a single-cell suspension as described for the ELISpot assay.
-
Plate 1-2 x 10^6 cells per well in a 96-well round-bottom plate.
-
Stimulate the cells with the NP(311-325) peptide (5-10 µg/mL) for a total of 6 hours at 37°C.
-
For the last 4-5 hours of incubation, add a protein transport inhibitor, such as Brefeldin A or Monensin, to trap cytokines intracellularly.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain for surface markers by incubating the cells with fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) for 20-30 minutes on ice, protected from light.
-
Include a viability dye to exclude dead cells from the analysis.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound surface antibodies.
-
Fix the cells using a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.[12][13]
-
Wash the cells and then permeabilize them with a saponin-based permeabilization buffer. This allows the intracellular antibodies to access their targets.[13]
-
-
Intracellular Staining:
-
Incubate the fixed and permeabilized cells with a fluorochrome-conjugated anti-IFN-γ antibody for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on live, single cells, then on CD4+ T cells, and finally quantify the percentage of these cells that are positive for IFN-γ.
-
Conclusion
The available data strongly suggest that T cell responses to conserved influenza epitopes, such as NP(311-325), are a significant correlate of protection. While antibody responses are crucial for preventing infection, T cell immunity plays a vital role in clearing infected cells, reducing viral load, and lessening disease severity, particularly in a cross-strain context. The NP(311-325) specific CD4+ T cell response serves as a robust and quantifiable metric in preclinical models. For the development of next-generation, broadly protective influenza vaccines, strategies that effectively induce both potent antibody responses and strong, durable T cell immunity against conserved epitopes are paramount.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Examination of Influenza Specific T Cell Responses after Influenza Virus Challenge in Individuals Vaccinated with MVA-NP+M1 Vaccine | PLOS One [journals.plos.org]
- 3. journals.asm.org [journals.asm.org]
- 4. The immunodominant influenza matrix T cell epitope recognized in human induces influenza protection in HLA-A2/K(b) transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Mouse Model to Explore CD4 T Cell Specificity, Phenotype, and Recruitment to the Lung after Influenza B Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Potentiation of Recombinant NP and M1-Induced Cellular Immune Responses and Protection by Physical Radiofrequency Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium [frontiersin.org]
- 10. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.virginia.edu [med.virginia.edu]
- 13. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]
The Single-Peptide Show: Unveiling the Limitations of NP (311-325) in Influenza Research
For Immediate Publication
[CITY, STATE] – [Date] – In the intricate world of influenza research, the nucleoprotein-derived peptide NP (311-325) has long been a workhorse for studying T-cell immunity. Its role as an immunodominant epitope has made it an invaluable tool for dissecting CD4+ T-cell responses. However, a growing body of evidence highlights the inherent limitations of relying on a single peptide, prompting a shift towards more comprehensive and clinically relevant research models. This guide provides an objective comparison of the single-peptide approach with emerging alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals on the optimal strategies for their influenza research.
The Allure and Shortcomings of a Singular Focus
The NP (311-325) peptide, a fragment of the influenza A virus nucleoprotein, is a well-characterized MHC class II-restricted epitope. Its ability to reliably stimulate influenza-specific CD4+ T-cells has made it a staple in immunological assays such as ELISPOT and intracellular cytokine staining (ICS). This specificity allows for the precise quantification and functional characterization of a subset of the anti-influenza T-cell response.
However, this sharp focus on a single epitope is also its greatest weakness. The immune response to a complex pathogen like the influenza virus is multifaceted, involving a diverse repertoire of T-cells recognizing numerous epitopes. Over-reliance on NP (311-325) can lead to a narrow and potentially misleading understanding of the overall immune response.
Key Limitations of a Single-Peptide Approach:
-
Limited Scope of Immune Response: Focusing solely on NP (311-325) ignores the contributions of other T-cell epitopes from the nucleoprotein and other viral proteins. This can result in an underestimation of the breadth and diversity of the T-cell response, which is crucial for effective viral clearance.
-
MHC Restriction: The presentation of NP (311-325) is restricted to specific MHC class II molecules. This means that its relevance as an immunodominant epitope can vary significantly across different genetic backgrounds, limiting the generalizability of findings.
-
Potential for Viral Escape: Viruses can mutate the amino acid sequence of key epitopes to evade immune recognition. A vaccine or therapeutic strategy targeting only a single epitope like NP (311-325) is vulnerable to the emergence of escape mutants, rendering it ineffective.
-
Poor Immunogenicity in Isolation: While effective for in vitro restimulation, single peptides are often poorly immunogenic when used as a vaccine component in vivo. They typically require potent adjuvants or delivery systems to elicit a robust and lasting immune response.[1][2]
Comparative Analysis: Beyond the Single Peptide
To overcome the limitations of the single-peptide approach, researchers are increasingly turning to more sophisticated antigens that better mimic the complexity of a natural infection. These alternatives include multi-epitope peptide cocktails, full-length proteins, and innovative "mosaic" antigens.
Multi-Epitope Cocktails vs. Single Peptide NP (311-325)
A logical step up from a single peptide is the use of a cocktail of multiple immunodominant epitopes. This approach aims to broaden the T-cell response by targeting a wider range of T-cell specificities.
| Feature | Single Peptide (NP 311-325) | Multi-Epitope Cocktail |
| Breadth of T-cell Response | Narrow, focused on a single specificity. | Broader, targets multiple T-cell specificities. |
| MHC Coverage | Limited to specific MHC haplotypes. | Can be designed to cover a wider range of MHC haplotypes. |
| Protection Against Viral Escape | Vulnerable to single point mutations. | More resilient to viral escape due to multiple targets. |
| Immunogenicity | Generally low without strong adjuvants. | Can be more immunogenic due to the presence of multiple epitopes. |
A comparison of single peptide versus multi-epitope approaches.
Whole Protein/Mosaic Antigens vs. Single Peptide NP (311-325)
The use of the entire nucleoprotein or computationally designed "mosaic" nucleoproteins represents a significant leap forward. Mosaic antigens are engineered to express a wide variety of potential T-cell epitopes found across different influenza strains, with the goal of inducing a broadly protective immune response.
A study comparing a mosaic nucleoprotein (MNP) vaccine to a vaccine containing the standard NP from the PR8 influenza strain (which includes the NP 311-325 epitope) demonstrated the superiority of the mosaic approach.[3][4]
| Metric | PR8-NP (Containing NP 311-325) | Mosaic NP (MNP) |
| CD4+ T-cell response to diverse epitopes | Limited | Significantly broader |
| Protection against heterologous virus challenge | Partial | Superior |
Comparative efficacy of PR8-NP and Mosaic NP vaccines.[3]
Experimental Protocols
To facilitate the adoption of more comprehensive research strategies, detailed protocols for key immunological assays are provided below.
Intracellular Cytokine Staining (ICS) for CD4+ T-cell Response
This protocol details the steps for stimulating and staining splenocytes to detect intracellular cytokine production in response to peptide stimulation.
Materials:
-
Single-cell suspension of splenocytes
-
RPMI 1640 medium with 10% FBS
-
NP (311-325) peptide (or peptide pool/protein)
-
Brefeldin A (Golgi transport inhibitor)
-
Anti-CD16/32 (Fc block)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD4, CD44)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
FACS buffer (PBS with 2% FBS)
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of splenocytes and adjust the cell concentration to 1 x 10^7 cells/mL in complete RPMI medium.
-
Add 100 µL of the cell suspension (1 x 10^6 cells) to each well of a 96-well U-bottom plate.
-
Stimulate the cells by adding 100 µL of complete RPMI containing the NP (311-325) peptide at a final concentration of 2 µg/mL. For a positive control, use a mitogen like PMA/Ionomycin. For a negative control, use medium alone.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A to each well at a final concentration of 10 µg/mL to inhibit cytokine secretion.
-
Incubate for an additional 4-5 hours at 37°C.
-
Centrifuge the plate and discard the supernatant.
-
Wash the cells with FACS buffer.
-
Block Fc receptors by incubating the cells with anti-CD16/32 for 15 minutes on ice.
-
Stain for surface markers by adding the antibody cocktail (e.g., anti-CD4, anti-CD44) and incubating for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines by adding the cytokine antibody cocktail (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) and incubating for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
ELISPOT Assay for Quantifying Antigen-Specific T-cells
The ELISPOT assay is a highly sensitive method for detecting cytokine-secreting cells at the single-cell level.
Materials:
-
PVDF-membrane 96-well ELISPOT plate
-
Anti-IFN-γ capture antibody
-
Blocking solution (e.g., RPMI with 10% FBS)
-
Single-cell suspension of splenocytes
-
NP (311-325) peptide (or peptide pool/protein)
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
ELISPOT plate reader
Procedure:
-
Pre-wet the ELISPOT plate membrane with 35% ethanol (B145695) for 1 minute, then wash three times with sterile PBS.
-
Coat the plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate three times with sterile PBS to remove excess antibody.
-
Block the plate with blocking solution for at least 2 hours at 37°C.
-
Prepare a single-cell suspension of splenocytes and wash with complete RPMI medium.
-
Add 2-5 x 10^5 cells per well.
-
Add the NP (311-325) peptide or other antigen to the appropriate wells at the desired concentration. Include positive (mitogen) and negative (medium alone) controls.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate six times with PBS containing 0.05% Tween 20 (PBST) to remove the cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate six times with PBST.
-
Add Streptavidin-ALP and incubate for 1 hour at room temperature.
-
Wash the plate six times with PBST.
-
Add the BCIP/NBT substrate and incubate in the dark until distinct spots develop (typically 5-20 minutes).
-
Stop the reaction by washing the plate with tap water.
-
Allow the plate to dry completely and count the spots using an ELISPOT reader.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
T-Cell Activation by NP (311-325) Peptide.
General Workflow for T-Cell Function Assays.
Conclusion: Embracing Complexity for Better Outcomes
The NP (311-325) peptide remains a useful tool for specific applications in influenza research. However, the limitations of a single-peptide approach are clear. To advance our understanding of influenza immunity and develop broadly protective vaccines and therapeutics, the field must embrace the complexity of the immune response. By transitioning to multi-epitope cocktails, whole proteins, and innovative mosaic antigens, researchers can paint a more accurate and comprehensive picture of T-cell immunity to influenza, ultimately accelerating the development of more effective interventions against this persistent global health threat.
References
Head-to-Head Comparison of Adjuvants for NP (311-325): A Guide for Vaccine Researchers
An objective analysis of adjuvant performance for the conserved influenza nucleoprotein epitope NP (311-325), providing essential data and protocols for researchers in vaccinology and immunology.
The influenza nucleoprotein (NP) is a highly conserved internal antigen, making it a key target for universal influenza vaccines aimed at inducing broad T-cell mediated immunity. The NP (311-325) peptide is a well-characterized MHC class II epitope known to elicit potent CD4+ T-cell responses, particularly the production of interferon-gamma (IFN-γ).[1] The choice of adjuvant is critical in modulating the magnitude and quality of this T-cell response. This guide provides a head-to-head comparison of different adjuvants used in preclinical studies with the NP (311-325) peptide or the full-length NP protein, supported by experimental data and detailed protocols.
Comparative Analysis of Adjuvant Efficacy
The following tables summarize quantitative data from studies comparing various adjuvants for their ability to enhance immune responses to influenza nucleoprotein, with a focus on NP (311-325)-specific T-cell responses.
Table 1: Comparison of SLA-SE and Alhydrogel Adjuvants on NP-Specific CD4+ T-Cell Responses in Aged Mice
| Adjuvant | Antigen | Outcome Measure | Spleen | Lung | Bronchoalveolar Lavage (BAL) |
| SLA-SE | rNP | Frequency of NP (311-325)-specific CD4+ T-cells (%) | ~0.8% | ~1.5% | ~4.0% |
| Alhydrogel | rNP | Frequency of NP (311-325)-specific CD4+ T-cells (%) | ~0.5% | ~0.8% | ~2.5% |
| PBS (Control) | - | Frequency of NP (311-325)-specific CD4+ T-cells (%) | ~0.3% | ~0.5% | ~1.5% |
| SLA-SE | rNP | Absolute number of NP (311-325)-specific CD4+ T-cells | ~6x10⁴ | ~1.5x10⁴ | ~1.2x10⁴ |
| Alhydrogel | rNP | Absolute number of NP (311-325)-specific CD4+ T-cells | ~4x10⁴ | ~0.8x10⁴ | ~0.8x10⁴ |
| PBS (Control) | - | Absolute number of NP (311-325)-specific CD4+ T-cells | ~2x10⁴ | ~0.4x10⁴ | ~0.4x10⁴ |
Data adapted from a study in aged C57BL/6 mice, 10 days post-challenge with influenza A/PR8/34.[2] SLA-SE, a TLR4 agonist formulation, demonstrated a greater ability to increase the frequency and absolute number of NP-specific CD4+ T-cells in the spleen and respiratory tract compared to the alum-based adjuvant, Alhydrogel.[2]
Table 2: Effect of Adjuvants on NP-Specific Antibody Isotype Production
| Adjuvant | Antigen | Antibody Isotype Ratio (IgG2c/IgG1) | Interpretation |
| SLA-SE | rNP | Significantly Increased | Th1-biased immune response |
| Alhydrogel | rNP | No significant change | Mixed or Th2-biased response |
Based on findings that vaccination with rNP + SLA-SE specifically enhanced the production of NP-specific IgG2c antibodies, which is a hallmark of a Th1-type immune response.[2] Aluminum salts are generally known to induce Th2-biased responses.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols derived from the cited literature.
Protocol 1: Mouse Immunization and Challenge Model
-
Animal Model: Young (8-12 weeks) and aged (18-22 months) C57BL/6 mice are used.
-
Vaccine Formulation: Recombinant influenza nucleoprotein (rNP) is combined with either SLA-SE (a stable emulsion with a synthetic TLR4 agonist) or Alhydrogel. A PBS group serves as the unvaccinated control.
-
Immunization Schedule: Mice are vaccinated intramuscularly using a prime/boost/boost strategy.
-
Influenza Challenge: Three weeks after the final vaccination, mice are challenged with a lethal dose (1000 EID50) of influenza A/PR8/34 virus.
-
Sample Collection: Spleen, lungs, and bronchoalveolar lavage (BAL) fluid are collected 10 days post-challenge for immunological analysis.[2]
Protocol 2: NP (311-325)-Specific CD4+ T-Cell Analysis using Tetramers
-
Cell Preparation: Single-cell suspensions are prepared from the spleen, lungs, and BAL.
-
Fc Block: Cells are incubated with an Fc-blocking antibody (anti-CD16/32) for 15 minutes on ice to prevent non-specific antibody binding.
-
Tetramer Staining: Cells are stained with an I-A(b) MHC class II tetramer specific for the NP (311-324) peptide at room temperature for 45 minutes.[2]
-
Surface Marker Staining: Following tetramer staining, cells are washed and stained with fluorescently-conjugated antibodies against surface markers such as CD4, CD8, CD44, etc.
-
Flow Cytometry: Samples are acquired on a flow cytometer (e.g., FACS Canto II or LSR II) and the data is analyzed using appropriate software (e.g., FlowJo) to quantify the frequency and number of tetramer-positive CD4+ T-cells.[2]
Protocol 3: In Vivo Cytotoxicity Assay
-
Target Cell Preparation: Splenocytes from congenic (CD45.1) uninfected mice are used as target cells.
-
Peptide Pulsing: The splenocytes are divided into groups and pulsed for 5 hours at 37°C with 10 µg/ml of either the MHC class II peptide NP (311-324)/IA(b) or an irrelevant control MHC class II peptide.
-
CFSE Labeling: Each peptide-pulsed group is labeled with a different concentration of carboxyfluorescein diacetate succinimidyl ester (CFSE) to distinguish the populations by flow cytometry.
-
Adoptive Transfer: The labeled target cells are mixed and injected intravenously into the previously vaccinated and challenged mice.
-
Analysis: After a set period, splenocytes and lung cells from the recipient mice are harvested, and the percentage of specific lysis for each target population is calculated based on the reduction of the CFSE-labeled target cells relative to the control population.[2]
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Experimental workflow for adjuvant comparison in a mouse model.
Caption: Simplified signaling pathway for a TLR4 agonist adjuvant like SLA.
Conclusion
The choice of adjuvant significantly impacts the immune response to the conserved influenza NP (311-325) epitope. The available data suggests that TLR4-agonist adjuvants like SLA-SE are more effective than traditional alum-based adjuvants at inducing a robust, Th1-biased CD4+ T-cell response, which is considered crucial for broad protection against influenza.[2] This is evidenced by higher frequencies of NP-specific T-cells and a notable shift towards IgG2c antibody production.[2] Researchers developing universal influenza vaccines targeting T-cell responses should consider these findings when selecting an adjuvant system to maximize vaccine efficacy. Other adjuvants licensed for influenza vaccines, such as the oil-in-water emulsions MF59 and AS03, are also known to enhance and broaden immune responses and could be valuable candidates for future comparative studies with the NP (311-325) peptide.[3][4][][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vaccination of aged mice with adjuvanted recombinant influenza nucleoprotein enhances protective immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising Adjuvants and Platforms for Influenza Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Functional Avidity of T Cells Specific for Influenza NP(311-325)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional avidity of T cells specific for the influenza A virus nucleoprotein (NP) epitope NP(311-325), placed in context with other influenza-derived T cell epitopes. Functional avidity, a critical measure of T cell sensitivity to antigen, is a key determinant of the efficacy of an immune response and a crucial parameter in the development of T cell-based vaccines and immunotherapies. This document summarizes quantitative data from experimental studies, details relevant methodologies, and provides visual representations of key biological pathways and experimental workflows.
Data Presentation: Comparative Functional Avidity of Influenza-Specific T Cells
The functional avidity of T cells is typically quantified by the half-maximal effective concentration (EC50) of a peptide required to induce a response, such as cytokine production or proliferation. A lower EC50 value indicates higher functional avidity. The following tables compile data from studies investigating the functional avidity of CD4+ T cells against various influenza epitopes.
Note: Direct comparison of EC50 values across different studies should be approached with caution due to variations in experimental systems (e.g., mouse strain, T cell populations, stimulation conditions).
| Epitope Specificity | T Cell Type | Readout | Peptide Concentration for Half-Maximal Response (EC50) (µM) | Source |
| Influenza NP(127-141) | CD4+ T cell hybridomas (A/J mouse) | IL-2 Production | 0.01 - 1.0 (individual clones) | [1] |
| Influenza NA(446-460) | CD4+ T cell hybridomas (A/J mouse) | IL-2 Production | 0.01 - 1.0 (individual clones) | [1] |
| Influenza HA(411-430) | Human CD4+ T cell clones (memory) | Proliferation | ~0.001 - 1.0 | [2] |
| Influenza HA(521-540) | Human CD4+ T cell clones (memory) | Proliferation | ~0.01 - >10 | [2] |
| Influenza HA(536-555) | Human CD4+ T cell clones (memory) | Proliferation | ~0.01 - >10 | [2] |
Table 1: Comparison of functional avidity (EC50) of CD4+ T cells for various influenza virus epitopes. A lower EC50 value signifies higher avidity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of T cell functional avidity. Below are protocols for two common assays: Intracellular Cytokine Staining (ICS) and Enzyme-Linked Immunospot (ELISpot) assay.
Intracellular Cytokine Staining (ICS) for Functional Avidity
This method measures the production of cytokines within individual T cells in response to varying concentrations of a specific peptide.
1. Cell Preparation and Stimulation:
-
Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes.
-
Resuspend cells at a concentration of 1-2 x 10^6 cells/mL in complete RPMI medium.
-
Add cells to a 96-well plate.
-
Prepare serial dilutions of the Influenza NP(311-325) peptide and other control peptides. Add the peptides to the corresponding wells. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion.
-
Incubate for an additional 4-6 hours at 37°C, 5% CO2.
2. Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain for cell surface markers (e.g., CD3, CD4, CD8) by incubating with fluorescently labeled antibodies for 20-30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
3. Fixation and Permeabilization:
-
Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells.
-
Resuspend the cells in a permeabilization buffer (e.g., containing saponin (B1150181) or Triton X-100) and incubate for 10-15 minutes at room temperature.
4. Intracellular Staining:
-
Add fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) to the permeabilized cells.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer.
5. Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the T cell population of interest (e.g., CD4+ T cells) and quantify the percentage of cells producing a specific cytokine at each peptide concentration.
-
Plot the percentage of cytokine-positive cells against the peptide concentration and fit a dose-response curve to determine the EC50 value.
ELISpot Assay for Functional Avidity
The ELISpot assay is a highly sensitive method to quantify the number of cytokine-secreting cells at a single-cell level.
1. Plate Coating:
-
Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) overnight at 4°C.
-
Wash the plate with sterile PBS.
-
Block the plate with sterile blocking buffer (e.g., PBS with 5% BSA) for at least 2 hours at room temperature.
2. Cell Incubation:
-
Wash the plate with sterile PBS or RPMI medium.
-
Prepare single-cell suspensions of PBMCs or splenocytes.
-
Add a fixed number of cells (e.g., 2-4 x 10^5 cells/well) to each well.
-
Add serial dilutions of the Influenza NP(311-325) peptide and control peptides to the wells.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
3. Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) and incubate for 1-2 hours at room temperature.
-
Wash the plate.
4. Spot Development and Analysis:
-
Add a substrate solution that will form a colored precipitate at the site of cytokine secretion.
-
Stop the reaction by washing with water once the spots have developed.
-
Allow the plate to dry completely.
-
Count the number of spots in each well using an automated ELISpot reader.
-
Plot the number of spot-forming units (SFUs) against the peptide concentration and fit a dose-response curve to determine the EC50 value.
Mandatory Visualizations
T Cell Receptor (TCR) Signaling Pathway
The recognition of the influenza NP(311-325) peptide presented by an antigen-presenting cell (APC) via MHC class II initiates a complex signaling cascade within the T helper cell.
Caption: TCR signaling cascade initiated by NP(311-325) recognition.
Experimental Workflow for Functional Avidity Measurement
The following diagram illustrates the general workflow for determining the functional avidity of T cells using a peptide titration assay.
Caption: Workflow for determining T cell functional avidity.
Logical Relationship: Functional Avidity and T Cell Effector Function
This diagram illustrates the relationship between TCR affinity, functional avidity, and the resulting effector functions of a T cell.
References
Safety Operating Guide
A Guide to the Safe Disposal of Influenza NP (311-325) Peptide
For researchers, scientists, and drug development professionals, the meticulous management and disposal of synthetic peptides such as Influenza NP (311-325) are fundamental to ensuring laboratory safety and environmental protection. Due to the often-undefined biological and toxicological profiles of novel peptides, a cautious and structured approach to waste management is essential. This guide provides detailed, step-by-step procedures for the safe handling and disposal of Influenza NP (311-325), aligning with general laboratory safety standards.
Core Principles of Peptide Waste Management
Given that specific toxicity data for many synthetic peptides, including Influenza NP (311-325), are frequently unavailable, they should be handled as potentially hazardous materials.[1][2] This precautionary principle requires that all materials contaminated with the peptide, including solid waste, liquid waste, and consumables, be segregated and disposed of following hazardous waste protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, the use of appropriate personal protective equipment (PPE) is mandatory. This includes chemical safety glasses, gloves, and a laboratory coat.[1] To prevent inhalation, all handling of the peptide, especially in its lyophilized powder form, should be carried out in a well-ventilated area or a chemical fume hood.[1][2]
Quantitative Data Summary for Disposal
The following table summarizes key quantitative and qualitative parameters for the safe disposal of Influenza NP (311-325) and associated waste.
| Waste Category | Recommended Container Type | Key Disposal Considerations |
| Unused/Expired Peptide | Original, tightly sealed container | Label as "Hazardous Chemical Waste." Do not dispose of in regular trash. |
| Contaminated Solid Waste | Labeled, leak-proof, puncture-resistant bag or container (e.g., High-Density Polyethylene (B3416737) - HDPE) | Includes gloves, pipette tips, tubes, and absorbent paper.[1] Container must be kept closed except when adding waste.[1] |
| Contaminated Liquid Waste | Labeled, leak-proof, chemically compatible container | Includes peptide solutions (e.g., in DMSO, acetonitrile, water with TFA), and contaminated buffers.[1] Segregate aqueous and organic solvent waste.[3] Do not dispose down the drain.[4] |
| Contaminated Sharps | Puncture-resistant sharps container | Includes needles, syringes, and glass slides.[1] Do not recap, bend, or break needles.[1] |
| Biohazardous Waste | Labeled biohazard bags or containers | If used in cell-based assays or with biological materials, waste must be treated as biohazardous.[1] May require decontamination (e.g., autoclaving) before chemical waste disposal.[1] |
Experimental Protocols for Disposal
This protocol outlines the necessary steps for the safe disposal of waste generated from experiments involving Influenza NP (311-325).
Step 1: Waste Segregation and Collection
Proper disposal begins with the correct segregation of different waste streams at the point of generation.
-
Solid Waste:
-
Liquid Waste:
-
Procedure: Collect all solutions containing the Influenza NP (311-325) peptide in a clearly labeled, leak-proof container designated for liquid chemical waste.[2] If the solution contains other hazardous materials, it must be segregated and disposed of according to the guidelines for those specific chemicals.[2]
-
-
Sharps Waste:
-
Procedure: Immediately place all used sharps into a puncture-resistant sharps container.[1]
-
Step 2: Handling Biohazardous Waste
If the Influenza NP (311-325) peptide was used in experiments involving biological materials (e.g., cell cultures, animal models), the resulting waste must be treated as biohazardous.[1]
-
Procedure:
Step 3: Storage of Peptide Waste
Proper storage of generated waste is crucial to maintain a safe laboratory environment.
-
Procedure:
-
Store waste containers in a designated, secure area away from general lab traffic.
-
Use secondary containment trays to prevent spills.[1]
-
Ensure that incompatible waste types are stored separately.
-
Step 4: Final Disposal
The final disposal of hazardous waste must be conducted in compliance with local, state, and federal regulations.
-
Procedure:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Influenza NP (311-325) and associated waste.
Caption: Disposal workflow for Influenza NP (311-325) peptide waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. peptide24.store [peptide24.store]
- 5. Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus | Bird Flu | CDC [cdc.gov]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
